5-Bromopyridine-2-sulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromopyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPDTZOKNNJLTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19642-68-3 | |
| Record name | 5-bromopyridine-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromopyridine-2-sulfonamide: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 5-Bromopyridine-2-sulfonamide, a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. We will delve into its core chemical properties, molecular structure, and spectroscopic profile. Furthermore, this guide will detail robust synthetic pathways, including a step-by-step experimental protocol, and explore its reactivity. The primary focus will be on its application as a versatile scaffold in the design and development of novel therapeutic agents, particularly in the realm of antibacterial research. This document is intended to serve as a critical resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of sulfonamide-based compounds.
Molecular Structure and Physicochemical Properties
This compound is a unique bifunctional molecule incorporating a pyridine ring, a sulfonamide group, and a bromine atom. This specific arrangement of functional groups provides distinct electronic properties and multiple reaction sites, making it an ideal starting material for creating diverse chemical libraries for drug discovery.[1][2]
The bromine atom at the 5-position serves as a versatile handle for derivatization, primarily through metal-catalyzed cross-coupling reactions.[1] The sulfonamide moiety is a well-established pharmacophore known for a wide range of biological activities, most notably as a competitive inhibitor of dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway.[3][4]
Chemical Identity and Properties
The fundamental properties of this compound are summarized in the table below. While experimental data for some properties are not widely published, reliable predicted values offer valuable insights for experimental design.
| Property | Value | Source(s) |
| CAS Number | 19642-68-3 | |
| Molecular Formula | C₅H₅BrN₂O₂S | [5] |
| Molecular Weight | 237.08 g/mol | [5] |
| Appearance | Solid (predicted) | - |
| SMILES | C1=CC(=NC=C1Br)S(=O)(=O)N | - |
| InChI Key | XZPDTZOKNNJLTQ-UHFFFAOYSA-N | - |
| XLogP3 (Predicted) | 0.4 | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 4 | - |
| Topological Polar Surface Area (TPSA) | 85.9 Ų | - |
| Storage Conditions | 2-8°C, dry | [1] |
Structural Representation
The 2D chemical structure of this compound highlights the key functional groups and their relative positions on the pyridine ring.
References
An In-depth Technical Guide to 5-Bromopyridine-2-sulfonamide (CAS No. 19642-68-3)
Executive Summary
5-Bromopyridine-2-sulfonamide is a strategically important heterocyclic building block in modern medicinal chemistry and drug discovery. Its structure uniquely combines a pyridine core, a sulfonamide functional group known for its diverse pharmacological activities, and a bromine atom that serves as a versatile synthetic handle for molecular elaboration. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents. We will explore its utility in structure-activity relationship (SAR) studies and provide practical, field-proven experimental protocols for its derivatization, underscoring its value to researchers and drug development professionals.
Introduction: The Strategic Value of the Pyridine Sulfonamide Scaffold
The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry, present in a wide array of FDA-approved drugs, including antibacterial, anti-inflammatory, diuretic, and anticancer agents.[1][2][3] Its ability to act as a hydrogen bond donor and acceptor, and to mimic a carboxylate group, allows it to engage in critical interactions with biological targets.[4] When incorporated into a pyridine ring, a privileged scaffold in drug design, the resulting pyridine sulfonamide moiety offers a unique combination of electronic properties, metabolic stability, and aqueous solubility.
This compound (CAS 19642-68-3) emerges as a particularly valuable reagent. The bromine atom at the C5 position provides a regioselective site for derivatization, primarily through metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[5][6] This bifunctional nature—a biologically relevant sulfonamide and a synthetically versatile bromide—allows for the systematic construction of diverse chemical libraries to probe biological targets and optimize lead compounds.[5][7] This guide will elucidate the technical nuances of leveraging this powerful intermediate in a research and development setting.
Physicochemical and Structural Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and formulation. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 19642-68-3 | [8][9] |
| Molecular Formula | C₅H₅BrN₂O₂S | [9][10] |
| Molecular Weight | 237.07 g/mol | [9][11] |
| Appearance | Solid | |
| SMILES | O=S(C1=NC=C(Br)C=C1)(N)=O | [9] |
| InChI Key | XZPDTZOKNNJLTQ-UHFFFAOYSA-N | [9] |
| Storage | 2-8°C, sealed in dry conditions | [7][10] |
The molecule's structure features an electron-deficient pyridine ring due to the electron-withdrawing nature of both the sulfonamide group and the bromine atom. This electronic profile influences the reactivity of the aromatic ring and the acidity of the sulfonamide N-H protons.
Synthesis and Chemical Reactivity
Synthesis of the Core Scaffold
The synthesis of this compound typically starts from more readily available pyridine precursors. A common precursor is 2-amino-5-bromopyridine, which can be synthesized by the bromination of 2-aminopyridine.[12] The subsequent steps involve diazotization of the amino group, followed by a sulfonyl-de-diazoniation reaction using sulfur dioxide in the presence of a copper catalyst to form the corresponding sulfonyl chloride. Finally, amination of the 5-bromo-pyridine-2-sulfonyl chloride intermediate with ammonia yields the target sulfonamide.
The precursor, 5-Bromo-pyridine-2-sulfonyl chloride, is a key reagent in its own right, used for creating a variety of sulfonamide derivatives.[13]
Duality of Reactivity: A Chemist's Gateway
The synthetic power of this compound lies in its two distinct reactive sites, which can be addressed with high chemoselectivity.
-
The Bromine Atom (C5-Position): This site is the primary handle for building molecular complexity. It is highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions.[5] This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, or amino substituents, making it an ideal tool for SAR exploration.[5][6]
-
The Sulfonamide Group (-SO₂NH₂): The primary sulfonamide can be N-alkylated or N-acylated to introduce different substituents. The acidic protons allow for reactions with various electrophiles under basic conditions. This functionalization can modulate the compound's polarity, hydrogen bonding capacity, and pharmacokinetic properties.
This orthogonal reactivity is a critical asset, enabling a modular approach to library synthesis.
Caption: Modular diversification of this compound.
Applications in Medicinal Chemistry
The pyridine sulfonamide motif is integral to numerous biologically active compounds.[1][14][15] this compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, and agents with antimicrobial and anti-inflammatory properties.[5][7]
Case Example: Kinase Inhibitors Many kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the enzyme. The pyridine ring of this compound can act as this hinge-binding element. The sulfonamide group can then be directed towards the solvent-exposed region to improve solubility and pharmacokinetic properties, while the C5 position can be functionalized via Suzuki coupling to introduce substituents that target the hydrophobic back pocket of the kinase, thereby enhancing potency and selectivity. This targeted approach highlights the compound's direct relevance in modern pharmaceutical development.[5]
Antibacterial Agents Sulfonamides historically function as antibacterial agents by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[4] Novel derivatives of this compound have been investigated as new antibacterial agents, where the pyridine core and C5-substituents are modified to overcome resistance mechanisms and improve the activity spectrum.[5]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a validated, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction, a cornerstone transformation for this scaffold.
Objective: To synthesize 5-Aryl-pyridine-2-sulfonamide from this compound and a generic arylboronic acid.
Causality Statement: The Suzuki reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, making it ideal for library synthesis. The palladium catalyst facilitates the oxidative addition/reductive elimination cycle, while the base is essential for the transmetalation step.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound, the arylboronic acid, and potassium carbonate.
-
Rationale: A dry, inert atmosphere is critical to prevent the deactivation of the palladium catalyst and the degradation of organometallic intermediates.
-
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the flask.
-
Rationale: Pd(dppf)Cl₂ is a robust, air-stable pre-catalyst that is highly effective for coupling reactions involving heteroaryl halides.
-
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (v/v). The reaction mixture should be a suspension.
-
Rationale: The dioxane/water solvent system is effective at dissolving both the organic starting materials and the inorganic base, facilitating the reaction.
-
-
Heating and Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Rationale: Heating provides the necessary activation energy. Continuous monitoring is a self-validating step to ensure reaction completion and prevent byproduct formation from prolonged heating.
-
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Rationale: This standard aqueous work-up removes the inorganic base, catalyst residues, and other water-soluble impurities.
-
-
Purification and Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Rationale: Chromatography is essential to isolate the desired product from unreacted starting materials and byproducts. Spectroscopic analysis provides unequivocal proof of identity and purity, ensuring data integrity for subsequent biological assays.
-
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Analytical Characterization
Robust analytical methods are crucial for ensuring the quality and integrity of this compound and its derivatives.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile/water with a modifier like formic acid is typically effective.
-
Mass Spectrometry (MS): Provides molecular weight confirmation. LC-MS is a powerful tool for reaction monitoring and purity assessment.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of the final products.[2][14] The characteristic splitting patterns and chemical shifts of the pyridine ring protons provide definitive structural information.
Safety and Handling
According to available Safety Data Sheets (SDS), this compound should be handled with care.
-
Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][18] It may also be harmful if swallowed.[18]
-
Precautions: Handle in a well-ventilated area, preferably a fume hood.[18] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18] Avoid formation of dust and aerosols.[18]
-
Storage: Store in a tightly sealed container in a dry, cool place (2-8°C).[7][10]
Conclusion
This compound is more than just a chemical intermediate; it is a versatile and powerful platform for innovation in drug discovery. Its dual-functional nature provides a logical and efficient pathway for the synthesis of diverse and complex molecules. By enabling rapid SAR studies through reliable and well-understood chemical transformations like the Suzuki coupling, it accelerates the journey from hit identification to lead optimization. For any research organization focused on developing novel therapeutics, particularly in oncology and infectious diseases, a thorough understanding and strategic application of this scaffold are essential for success.
References
- 1. eurjchem.com [eurjchem.com]
- 2. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 19642-68-3 | Benchchem [benchchem.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 7. This compound [myskinrecipes.com]
- 8. chemscene.com [chemscene.com]
- 9. 19642-68-3 | this compound | Bromides | Ambeed.com [ambeed.com]
- 10. 19642-68-3|this compound|BLD Pharm [bldpharm.com]
- 11. This compound - [sigmaaldrich.com]
- 12. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 13. chemimpex.com [chemimpex.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. ymerdigital.com [ymerdigital.com]
- 17. Development of an analysis method for determination of sulfonamides and their five acetylated metabolites in baby foods by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aaronchem.com [aaronchem.com]
Spectral Data Analysis of 5-Bromopyridine-2-sulfonamide: A Technical Guide for Researchers
Introduction
5-Bromopyridine-2-sulfonamide is a key heterocyclic building block in medicinal chemistry and drug discovery. Its utility stems from the presence of a sulfonamide group, a well-established pharmacophore, and a bromine-substituted pyridine ring, which offers a versatile handle for further synthetic modifications, such as cross-coupling reactions. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and supported by data from closely related analogues.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound dictates its spectral properties. The pyridine ring is an electron-deficient aromatic system, and the substituents—a bromine atom at the 5-position and a sulfonamide group at the 2-position—exert significant electronic effects that influence the chemical environment of each atom.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the connectivity and electronic environment of the atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the electronegativity of the nitrogen atom, the deshielding effect of the sulfonamide group, and the anisotropic effects of the aromatic ring. Based on data from structurally similar compounds, the following assignments can be predicted.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~8.5 | d | ~2.5 |
| H-4 | ~8.0 | dd | ~8.5, 2.5 |
| H-3 | ~7.9 | d | ~8.5 |
| -SO₂NH₂ | ~7.5 | br s | - |
Predicted data is based on analogous structures and general substituent effects.
The proton at the C-6 position is expected to be the most downfield due to its proximity to the electronegative ring nitrogen. The protons at C-3 and C-4 will exhibit a doublet and a doublet of doublets, respectively, due to ortho and meta coupling. The sulfonamide protons typically appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show five signals for the five carbon atoms of the pyridine ring. The chemical shifts are influenced by the substitution pattern.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158 |
| C-6 | ~150 |
| C-4 | ~140 |
| C-3 | ~125 |
| C-5 | ~120 |
Predicted data is based on analogous structures and general substituent effects.
The carbon atom C-2, directly attached to the electron-withdrawing sulfonamide group, is expected to be the most deshielded. The C-5 carbon, bearing the bromine atom, will also be significantly influenced.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be characterized by the vibrational modes of the sulfonamide group and the aromatic pyridine ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | Sulfonamide (-SO₂NH₂) |
| 3100-3000 | C-H stretch | Aromatic (Pyridine) |
| 1600-1450 | C=C and C=N stretch | Aromatic (Pyridine) |
| 1350-1300 | Asymmetric SO₂ stretch | Sulfonamide (-SO₂NH₂) |
| 1180-1150 | Symmetric SO₂ stretch | Sulfonamide (-SO₂NH₂) |
| 950-900 | S-N stretch | Sulfonamide (-SO₂NH₂) |
| 850-750 | C-H out-of-plane bend | Aromatic (Pyridine) |
The presence of strong absorption bands for the asymmetric and symmetric stretching of the S=O bonds is a key diagnostic feature for the sulfonamide group.[1] The N-H stretching vibrations will also be prominent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₅H₅BrN₂O₂S), the expected monoisotopic mass is approximately 235.93 g/mol .
Table 4: Predicted m/z Peaks in the Mass Spectrum of this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 236.94 |
| [M+Na]⁺ | 258.92 |
| [M-H]⁻ | 234.92 |
Data predicted by PubChem.[2]
A characteristic fragmentation pattern for sulfonamides involves the loss of sulfur dioxide (SO₂), which has a mass of 64 Da.[2][3] Therefore, a significant fragment ion at m/z [M+H - 64]⁺ would be expected in the tandem mass spectrum. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M and M+2 peaks for bromine-containing fragments.
Experimental Protocols
The following are generalized protocols for acquiring the spectral data discussed. Actual parameters may vary depending on the specific instrumentation used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition: Acquire the spectrum on a 300-500 MHz NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acquisition (ESI): Infuse the sample solution into an Electrospray Ionization (ESI) mass spectrometer. Acquire the spectrum in both positive and negative ion modes. For fragmentation studies, perform tandem MS (MS/MS) experiments by isolating the parent ion and subjecting it to collision-induced dissociation (CID).
Conclusion
The spectral data of this compound are consistent with its molecular structure. The ¹H and ¹³C NMR spectra reveal the electronic environment of the pyridine ring protons and carbons, respectively. The IR spectrum confirms the presence of the key sulfonamide and aromatic functional groups. Mass spectrometry provides the molecular weight and insights into the fragmentation pathways. This comprehensive spectral analysis serves as a valuable reference for researchers working with this important synthetic intermediate.
References
An In-Depth Technical Guide to the Solubility and Stability of 5-Bromopyridine-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromopyridine-2-sulfonamide is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of targeted therapeutics, including kinase inhibitors and potential antimicrobial agents.[1][2] The strategic placement of the bromo and sulfonamide functionalities on the pyridine ring offers versatile handles for synthetic modifications.[2] A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery and development, ensuring reproducibility in experimental assays, informing formulation strategies, and meeting regulatory requirements. This guide provides a comprehensive overview of the predicted physicochemical properties of this compound and outlines detailed, field-proven methodologies for its empirical characterization.
Introduction to this compound: A Medicinal Chemistry Perspective
The this compound scaffold is of significant interest in contemporary drug discovery. The pyridine ring is a common motif in many biologically active molecules, and the sulfonamide group is a well-established pharmacophore known for its interactions with various biological targets.[3][4] The bromine atom at the 5-position serves as a crucial site for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[2][5] Given its foundational role as a synthetic intermediate, a precise understanding of its solubility and stability is not merely academic but a critical prerequisite for its successful application.[1][2]
Solubility Profile: Theoretical Insights and Practical Determination
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its biological activity and developability. While specific experimental solubility data for this compound is not extensively published, we can infer its likely behavior based on its structural features and the known properties of related compounds.
Predicted Solubility Characteristics
This compound possesses both polar and non-polar characteristics. The sulfonamide group can participate in hydrogen bonding, suggesting potential solubility in polar protic solvents. The pyridine ring, while having a dipole moment, contributes to the molecule's aromatic and somewhat hydrophobic character. The bromine atom further enhances its lipophilicity.
It is anticipated that this compound will exhibit:
-
Limited solubility in water , a common trait for many small molecule organic compounds.
-
Moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN).
-
Moderate solubility in lower alcohols like methanol and ethanol.
-
Poor solubility in non-polar solvents such as hexanes and toluene.
The sulfonamide moiety has an acidic proton, suggesting that the solubility of this compound will be pH-dependent. In aqueous media, its solubility is expected to increase at higher pH values due to the deprotonation of the sulfonamide nitrogen, forming a more soluble salt.[6][7]
Quantitative Solubility Data
The following table presents a predictive summary of solubility for this compound in common laboratory solvents. These values should be empirically verified.
| Solvent | Predicted Solubility | Rationale |
| Water (pH 7) | Poor | Predominantly neutral form with limited hydrogen bonding capacity with water. |
| Dimethyl Sulfoxide (DMSO) | High | Excellent polar aprotic solvent capable of disrupting intermolecular forces. |
| Methanol | Moderate | Polar protic solvent, can engage in hydrogen bonding. |
| Acetonitrile | Moderate | Polar aprotic solvent, effective for many organic compounds. |
| Dichloromethane | Low to Moderate | Moderately polar solvent. |
| Ethyl Acetate | Low | Less polar than alcohols, less effective at solvating the sulfonamide group. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of this compound.
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, DMSO, methanol)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated analytical balance
-
HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of solid remains undissolved.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to pellet any remaining suspended solids.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.
Self-Validation:
-
Run the experiment in triplicate to assess precision.
-
Analyze the solid residue after the experiment by techniques like DSC or XRPD to check for any polymorphic transformations.
Workflow for Solubility Determination
Caption: A stepwise workflow for determining the equilibrium solubility of this compound.
Stability Profile: Degradation Pathways and Mitigation Strategies
The chemical stability of this compound is a critical parameter that influences its shelf-life, storage conditions, and the development of stable formulations. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.
Predicted Stability and Degradation Pathways
Based on the functional groups present, this compound may be susceptible to degradation under the following conditions:
-
Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially cleaving to form 5-bromopyridine-2-sulfonic acid and ammonia.
-
Oxidation: The pyridine ring and the sulfonamide group can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.[8]
-
Photolysis: Exposure to UV light may induce degradation, a common characteristic of aromatic and heterocyclic compounds.
The bromine substituent is generally stable but can participate in nucleophilic substitution reactions under certain conditions, although this is less likely to be a primary degradation pathway under typical storage conditions.
Experimental Protocol: Forced Degradation Studies
This protocol is designed in accordance with ICH guidelines to investigate the stability of this compound under various stress conditions.
Objective: To identify the degradation pathways of this compound and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC with a photodiode array (PDA) detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified time. Neutralize before analysis.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a specified time. Neutralize before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose the solid compound and a solution to UV and visible light in a photostability chamber.
-
-
Analysis:
-
Analyze the stressed samples at various time points using an HPLC-PDA method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
The PDA detector is crucial for assessing peak purity and identifying the formation of co-eluting degradants.
-
-
Method Validation: The HPLC method should be validated to be "stability-indicating" by demonstrating that the degradation products are well-resolved from the parent peak and from each other.
Logical Flow for Forced Degradation Studies
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 19642-68-3 | Benchchem [benchchem.com]
- 3. eurjchem.com [eurjchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of 5-Bromopyridine-2-sulfonamide
An In-Depth Technical Guide to the Discovery and History of 5-Bromopyridine-2-sulfonamide
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical scaffold this compound, tracing its origins from the foundational discovery of sulfonamide drugs to its contemporary role as a pivotal building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the synthesis, chemical properties, and strategic applications of this versatile intermediate.
The Dawn of the Sulfonamide Era: A Historical Context
The story of this compound is intrinsically linked to the revolutionary discovery of sulfonamide drugs. This journey began in the 1930s at the laboratories of Bayer AG, where Gerhard Domagk was investigating coal-tar dyes for potential antimicrobial properties.[1] His work led to the discovery of Prontosil, a red dye that demonstrated remarkable efficacy against streptococcal infections in mice.[2][3] In 1936, researchers at the Pasteur Institute in France made a crucial breakthrough: they discovered that Prontosil was a prodrug.[2][4] Within the body, it is metabolized into its active form, sulfanilamide, which was first synthesized in 1906.[1]
This revelation that the simpler sulfanilamide molecule was the true antibacterial agent unleashed a wave of research, famously dubbed the "sulfa craze."[1][3] For the first time, medicine had a class of broadly effective systemic antimicrobials, predating the penicillin era and saving countless lives during World War II.[1][3] The mechanism was later identified; sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1] Since humans obtain folate from their diet, this pathway is an ideal selective target.[1] This foundational work established the sulfonamide moiety as a critical pharmacophore and set the stage for the development of thousands of derivatives, including those built upon heterocyclic scaffolds like pyridine.
The Pyridine Scaffold in Medicinal Chemistry
The integration of a pyridine ring into a drug molecule is a common strategy in medicinal chemistry. Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, offers several advantages. Its nitrogen atom can act as a hydrogen bond acceptor, influencing solubility and target binding. Furthermore, the pyridine ring is a bioisostere of a benzene ring but with distinct electronic properties and metabolic profile. The development of pyridine-based sulfonamides represents a logical evolution, aiming to refine the pharmacological properties of the original sulfa drugs.[5][6]
This compound: A Modern Synthetic Cornerstone
While the specific, individual "discovery" of this compound is not marked by a singular historical event in the same vein as Prontosil, its emergence is a direct result of the maturation of synthetic organic chemistry and the demand for versatile chemical building blocks in drug discovery programs. Its value lies not as an end-product therapeutic, but as a highly functionalized intermediate.[7][8]
Chemical Profile and Properties
A clear understanding of a molecule begins with its fundamental properties. This compound is a crystalline solid at room temperature.[9]
| Property | Value | Source |
| CAS Number | 19642-68-3 | [10] |
| Molecular Formula | C₅H₅BrN₂O₂S | [11] |
| Molecular Weight | 237.08 g/mol | [10] |
| Appearance | White to light yellow solid | [9][12] |
| Purity | Typically ≥97% | [13] |
Strategic Importance in Synthesis
The structure of this compound is strategically designed for synthetic utility. It possesses two key functional groups that can be manipulated independently:
-
The Sulfonamide Group: A well-established pharmacophore known for its role in a wide range of biologically active compounds, including antibacterial, anti-inflammatory, and anticancer agents.[14]
-
The Bromo Group: Positioned at the 5-position of the pyridine ring, the bromine atom serves as a versatile synthetic "handle."[8] It is an excellent leaving group for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a vast array of substituents and the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[8][15]
This bifunctional nature makes it an ideal starting material for building more complex molecules with potential therapeutic value.[8] Research has identified it as a crucial intermediate for drug candidates targeting conditions like prostate cancer.[8]
Synthesis and Methodologies
The synthesis of this compound is a multi-step process that leverages foundational reactions in heterocyclic chemistry. A common and logical pathway begins with the readily available starting material, 2-aminopyridine.
Caption: General synthetic route to this compound.
Detailed Experimental Protocol
The following protocol is a representative synthesis derived from established chemical principles for this class of compounds.[5][16][17]
Step 1: Bromination of 2-Aminopyridine to form 2-Amino-5-bromopyridine
-
Setup: To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 2-aminopyridine (1 equivalent) and a suitable solvent such as chloroform or dichloromethane.[18]
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add a brominating agent, such as phenyltrimethylammonium tribromide (1 equivalent), portion-wise while maintaining the temperature between 20-30°C.[18] Using this reagent can offer better selectivity and milder conditions compared to liquid bromine.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours.[18] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with a saturated sodium chloride solution. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.[18]
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like benzene or ethanol to yield pure 2-amino-5-bromopyridine.[18][19]
Step 2: Diazotization and Sulfonylation (Sandmeyer-type Reaction)
-
Diazotization: Suspend 2-amino-5-bromopyridine (1 equivalent) in an aqueous solution of hydrobromic acid (HBr). Cool the mixture to 0-5°C in an ice-salt bath.
-
Salt Formation: Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5°C to form the diazonium salt in situ.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide (SO₂) in acetic acid, saturated with copper(II) chloride as a catalyst.
-
Reaction: Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ mixture. Vigorous nitrogen gas evolution will be observed. Allow the reaction to stir and slowly warm to room temperature.
-
Isolation: Pour the reaction mixture onto ice water. The product, 5-bromopyridine-2-sulfonyl chloride, will precipitate as a solid. Filter the solid and wash it with cold water.
Step 3: Amination to this compound
-
Setup: Add the crude 5-bromopyridine-2-sulfonyl chloride from the previous step to a flask.
-
Reaction: Cool the flask in an ice bath and slowly add an excess of concentrated aqueous ammonia (ammonium hydroxide) with stirring. The reaction is typically exothermic.
-
Completion: Stir the mixture for 1-2 hours, allowing it to warm to room temperature.
-
Purification: The product, this compound, will precipitate. Filter the solid, wash thoroughly with water to remove excess ammonia and salts, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.
Applications in Drug Discovery and Development
The true value of this compound is realized in its application as a scaffold for creating novel therapeutic agents. Its structure is a recurring motif in compounds investigated for various biological activities.
Caption: Versatility of this compound in drug discovery.
-
Antimicrobial Agents: Building on the legacy of sulfa drugs, derivatives of this scaffold are explored for antibacterial properties. For instance, N-benzoyl-N-(5-bromopyridin-2-yl)trifluoromethane sulfonamide has been synthesized and shown to be a potent antibacterial agent.[8][20]
-
Anti-inflammatory and Anticancer Agents: The sulfonamide group is a known inhibitor of enzymes like carbonic anhydrase, which is implicated in certain cancers.[14] The ability to use the bromo-handle to append other pharmacophores allows for the design of targeted enzyme inhibitors.[9]
-
Central Nervous System (CNS) Applications: The pyridine ring is a common feature in CNS-active drugs. The polarity and hydrogen bonding capability of the sulfonamide group can be leveraged to design molecules that interact with neurological targets.
Conclusion
From the historic breakthrough of Prontosil to the precise, target-oriented strategies of modern drug discovery, the sulfonamide functional group has remained a cornerstone of medicinal chemistry. This compound represents a sophisticated evolution in this lineage. It is not merely a compound but a strategic tool, embodying the principles of rational drug design. Its dual functionality—a proven pharmacophore and a versatile synthetic handle—ensures its continued relevance and application in the ongoing quest for novel and more effective therapeutics. For researchers in the field, a thorough understanding of its synthesis, properties, and strategic potential is essential for leveraging its power in the development of next-generation medicines.
References
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. openaccesspub.org [openaccesspub.org]
- 3. technicalnewsletters.huvepharma.com [technicalnewsletters.huvepharma.com]
- 4. youtube.com [youtube.com]
- 5. eurjchem.com [eurjchem.com]
- 6. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]
- 7. This compound [myskinrecipes.com]
- 8. This compound | 19642-68-3 | Benchchem [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound - [sigmaaldrich.com]
- 11. CAS:1209458-42-3 | C5H5BrN2O2S | 4-bromopyridine-2-sulfonamide | Pharmalego [pharmalego.com]
- 12. 2-Amino-5-bromopyridine | 1072-97-5 [chemicalbook.com]
- 13. N-(5-Bromopyridin-2-yl)-thiophene-2-sulfonamide, CasNo.693795-85-6 BOC Sciences United States [bocscichem.lookchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Sulfonamide - Wikipedia [en.wikipedia.org]
- 17. heteroletters.org [heteroletters.org]
- 18. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
5-Bromopyridine-2-sulfonamide: A Versatile Scaffold for Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
5-Bromopyridine-2-sulfonamide has emerged as a pivotal synthetic intermediate in the landscape of contemporary drug discovery. Its unique molecular architecture, featuring a pyridine core functionalized with both a reactive bromine atom and a versatile sulfonamide group, offers medicinal chemists a powerful platform for generating diverse compound libraries. The bromine atom serves as a key handle for sophisticated palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of a wide array of molecular fragments. Concurrently, the sulfonamide moiety, a classic pharmacophore, imparts favorable physicochemical properties and provides an additional vector for structural modification. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of this compound, presenting field-proven protocols and mechanistic insights to empower researchers in the development of novel therapeutics.
Introduction: The Strategic Value of a Bifunctional Intermediate
In the quest for novel therapeutic agents, the design of molecular scaffolds that allow for systematic and efficient exploration of chemical space is paramount. This compound (CAS No. 19642-68-3) is a prime example of such a scaffold. Its structure is a deliberate convergence of three critical components:
-
The Pyridine Ring: A nitrogen-containing heterocycle ubiquitous in pharmaceuticals, the pyridine core influences solubility, metabolic stability, and the ability to form key hydrogen bonds with biological targets.
-
The Sulfonamide Group (-SO₂NH₂): A well-established pharmacophore responsible for the bioactivity of numerous FDA-approved drugs, including antibacterial agents and carbonic anhydrase inhibitors.[1][2][3] It acts as a potent hydrogen bond donor and acceptor and can serve as a zinc-binding group in metalloenzymes.[4]
-
The Bromine Atom: Strategically positioned at the 5-position, this halogen provides a highly reliable and regioselective site for advanced synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[5] This allows for the late-stage introduction of complexity, a crucial advantage in modern drug development campaigns.
This combination makes this compound a valuable building block for creating libraries of compounds aimed at various therapeutic targets, including kinases and microbes.[6]
Physicochemical Properties
A clear understanding of the fundamental properties of a synthetic intermediate is essential for its effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 19642-68-3 | |
| Molecular Formula | C₅H₅BrN₂O₂S | [7] |
| Molecular Weight | 237.08 g/mol | |
| Appearance | White to off-white solid | [8] |
| Storage | Store sealed in a dry, cool environment (2-8°C recommended) | [9] |
Synthesis of the Core Scaffold: A Reliable and Scalable Pathway
The most common and efficient synthesis of this compound begins with the readily available starting material, 2-amino-5-bromopyridine. The transformation is a robust two-step process involving a modified Sandmeyer reaction followed by ammonolysis.
Workflow for the Synthesis of this compound:
Caption: Synthetic pathway from 2-amino-5-bromopyridine to the target intermediate.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 5-Bromopyridine-2-sulfonyl chloride [10][11]
-
Diazotization: To a cooled (<0 °C) suspension of 2-amino-5-bromopyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and acetic acid, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 0 °C. The reaction is stirred for 1 hour at this temperature to ensure complete formation of the diazonium salt.
-
Sulfonylation: In a separate, well-ventilated vessel, a solution of acetic acid and toluene is saturated with sulfur dioxide (SO₂) gas at 0 °C. A catalytic amount of copper(I) chloride (0.1 eq) is added.
-
Coupling: The cold diazonium salt solution from step 1 is added slowly to the SO₂-saturated solution. Vigorous gas evolution (N₂) will be observed. The mixture is stirred for an additional hour at 0 °C and then allowed to warm to room temperature.
-
Work-up: The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 5-Bromopyridine-2-sulfonyl chloride, which is often used in the next step without further purification.[12]
Step 2: Synthesis of this compound
-
Ammonolysis: The crude 5-Bromopyridine-2-sulfonyl chloride from the previous step is dissolved in a suitable organic solvent (e.g., THF or Dioxane) and cooled in an ice bath.
-
Aqueous ammonium hydroxide (excess) is added dropwise to the solution. The reaction is typically exothermic.
-
The mixture is stirred for 1-2 hours, allowing it to warm to room temperature.
-
Purification: The product is isolated by filtration if it precipitates, or by extraction with an organic solvent (e.g., ethyl acetate) after removal of the reaction solvent. The combined organic layers are washed, dried, and concentrated. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
The Intermediate in Action: Palladium-Catalyzed Cross-Coupling
The synthetic utility of this compound is most powerfully demonstrated in its application in palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position provides a predictable and efficient site for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Suzuki-Miyaura Coupling: Forging New C-C Bonds
The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl and heteroaryl-aryl structures.[13][14] It couples the aryl bromide with an organoboron species, typically a boronic acid or ester, offering exceptional functional group tolerance and reliability.[15]
Catalytic Cycle of the Suzuki-Miyaura Reaction:
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
General Protocol: Suzuki Coupling with this compound
-
Setup: To an oven-dried reaction vessel, add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Degassed solvents (e.g., a mixture of Dioxane/Water or Toluene/Ethanol/Water) are added via syringe.
-
Reaction: The mixture is heated (typically 80-110 °C) and stirred until reaction completion is confirmed by TLC or LC-MS analysis.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and mild method for forming C-N bonds.[16][17] This reaction is critical for introducing diverse amine functionalities, which are key components of many bioactive molecules.[18]
Catalytic Cycle of the Buchwald-Hartwig Amination:
Caption: Key mechanistic steps in the Buchwald-Hartwig amination reaction.
General Protocol: Buchwald-Hartwig Amination of this compound
-
Setup: In a glovebox or under an inert atmosphere, a reaction tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or XPhos, 2-5 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 eq).[19]
-
This compound (1.0 eq) and the desired primary or secondary amine (1.2 eq) are added.
-
Solvent and Reaction: Anhydrous, degassed solvent (e.g., Toluene or Dioxane) is added, and the tube is sealed. The mixture is heated (typically 90-110 °C) with stirring for the required duration (monitored by LC-MS).
-
Work-up and Purification: The reaction is cooled, quenched carefully with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. Purification is achieved via flash column chromatography to isolate the desired N-aryl product.
Applications in Drug Discovery Programs
The derivatives of this compound are prevalent in modern medicinal chemistry literature, often serving as core structures for various enzyme inhibitors and receptor modulators.
-
Kinase Inhibitors: The ability to generate vast libraries by varying the substituents at the 5-position via Suzuki coupling allows for the fine-tuning of interactions within the ATP-binding pocket of protein kinases, a major class of oncology targets.
-
Antimicrobial Agents: The sulfonamide moiety is a classic antibacterial pharmacophore. Combining this with a diversifiable pyridine core allows for the synthesis of novel sulfa drugs to combat resistant bacterial strains.[20][21]
-
Carbonic Anhydrase Inhibitors: Pyridine sulfonamides are actively investigated as inhibitors of carbonic anhydrases, particularly isoforms like hCA IX and hCA XII, which are implicated in cancer.[4][22] The bromo-substituent provides a convenient point for attaching moieties that can confer isoform selectivity.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its dual functionality allows for the convergent and efficient synthesis of complex molecules with high potential for biological activity. The reliability of palladium-catalyzed transformations at the bromide position, coupled with the proven pharmacological relevance of the pyridine sulfonamide core, ensures that this intermediate will remain a staple in the synthetic chemist's toolbox. As the demand for novel, highly specific, and potent therapeutics continues to grow, the strategic application of versatile building blocks like this compound will be indispensable in navigating the challenges of modern pharmaceutical research.
References
- 1. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 19642-68-3 | Benchchem [benchchem.com]
- 6. This compound [myskinrecipes.com]
- 7. PubChemLite - this compound (C5H5BrN2O2S) [pubchemlite.lcsb.uni.lu]
- 8. N-(5-Bromopyridin-2-yl)-thiophene-2-sulfonamide, CasNo.693795-85-6 BOC Sciences United States [bocscichem.lookchem.com]
- 9. chemscene.com [chemscene.com]
- 10. chemimpex.com [chemimpex.com]
- 11. rsc.org [rsc.org]
- 12. 5-bromo-pyridine-2-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Brominated Pyridine Scaffolds in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brominated pyridines are foundational building blocks in modern organic synthesis, serving as versatile intermediates in the construction of a vast array of functionalized molecules. Their importance is particularly pronounced in the fields of medicinal chemistry and materials science, where the pyridine motif is a common feature in biologically active compounds and functional materials. The bromine atom acts as a strategic "functional handle," enabling a wide range of subsequent chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthesis, reactivity, and application of brominated pyridine scaffolds, offering both theoretical understanding and practical, field-proven insights for researchers at the forefront of chemical innovation.
Introduction: The Strategic Importance of Brominated Pyridines
The pyridine ring is one of the most ubiquitous heterocyclic scaffolds in pharmaceuticals; a 2014 analysis revealed that 59% of FDA-approved small-molecule drugs contain a nitrogen heterocycle, with a significant portion featuring a pyridine or related six-membered ring.[1] The introduction of a bromine atom onto this privileged scaffold dramatically enhances its synthetic utility. Bromine's key advantages include:
-
Versatile Coupling Handle: The carbon-bromine (C-Br) bond is sufficiently reactive to participate in a wide variety of powerful bond-forming reactions, yet stable enough for isolation and purification.
-
Regiochemical Control: The position of the bromine atom on the pyridine ring dictates the vector of subsequent molecular elaboration, allowing for precise control over the final molecular architecture.
-
Reactivity in Cross-Coupling: Bromopyridines are excellent substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are cornerstones of modern drug discovery and development.[2][3]
This guide will delve into the causal relationships behind experimental choices, providing a robust framework for the rational design and execution of synthetic routes involving these critical intermediates.
Synthesis of Brominated Pyridine Scaffolds
The synthesis of bromopyridines can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[4] Consequently, a range of methods have been developed to achieve efficient and regioselective bromination.
Electrophilic Bromination
Direct bromination of pyridine is often difficult and requires harsh conditions, such as high temperatures, and can lead to low yields.[4] However, this method can be effective for certain isomers.
-
3-Bromopyridine: Can be synthesized by reacting pyridine with bromine in the presence of sulfuric acid at elevated temperatures (130-140 °C).[5] Another approach involves the reaction of pyridine with aluminum trichloride and bromine.
-
2-Bromopyridine & 2,6-Dibromopyridine: Vapor-phase reaction of pyridine and bromine at very high temperatures (500 °C) can yield a mixture of 2-bromopyridine and 2,6-dibromopyridine.[6]
Sandmeyer-Type Reactions from Aminopyridines
A more general and often higher-yielding approach involves the diazotization of an aminopyridine followed by a Sandmeyer or related reaction. This is a reliable method for accessing all three positional isomers.
-
2-Bromopyridine: Prepared from 2-aminopyridine via diazotization with sodium nitrite in the presence of hydrobromic acid and excess bromine at low temperatures (≤0 °C).[6][7][8][9] This is a robust and scalable procedure.
-
3-Bromopyridine: Can be prepared from 3-aminopyridine via bromination followed by diazotization and a Sandmeyer reaction.
-
4-Bromopyridine: Can be synthesized from 4-aminopyridine through a diazotization reaction.[10]
Synthesis via Pyridine N-Oxides
Activation of the pyridine ring via N-oxide formation significantly enhances its reactivity towards electrophilic substitution, primarily at the 2- and 4-positions.[11] This strategy allows for bromination under milder conditions, followed by deoxygenation to yield the desired bromopyridine.
Halogen Exchange
While less common for introducing bromine, halogen exchange reactions can be a viable strategy, particularly if a different halopyridine (e.g., chloropyridine) is more readily available.
Key Transformations of Brominated Pyridines
The C-Br bond in bromopyridines is a versatile launching point for a multitude of synthetic transformations. The electron-withdrawing nature of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed reactions, a crucial initial step in the catalytic cycle.[2]
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions represents the most powerful and widely used application of bromopyridines, enabling the construction of C-C, C-N, and C-O bonds.[2][3] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[12][13]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling a bromopyridine with an organoboron compound (e.g., a boronic acid or ester).[2][14] It is widely favored due to its mild conditions and tolerance of diverse functional groups.[14][15]
-
Causality: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is critical. The base activates the organoboron species, facilitating the transmetalation step where the organic group is transferred from boron to the palladium center.[14][15] The solvent system, often a mixture like dioxane/water, is chosen to solubilize both the organic and inorganic reagents.[14]
Buchwald-Hartwig Amination
This reaction is a powerful tool for forming C-N bonds, coupling bromopyridines with primary or secondary amines.[16] It has become indispensable in pharmaceutical synthesis for installing nitrogen-containing functionalities.[16][17]
-
Causality: The selection of the phosphine ligand is paramount. Bulky, electron-rich ligands (e.g., XPhos, BrettPhos) accelerate the reductive elimination step, which is often rate-limiting, to form the C-N bond and regenerate the Pd(0) catalyst.[16][18] For volatile amines, conducting the reaction in a sealed tube is a practical method to prevent their escape and ensure high conversion.[17][19][20]
Sonogashira Coupling
The Sonogashira coupling forms a C-C bond between a bromopyridine and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[2] This reaction is a direct route to aryl-alkyne structures.
-
Causality: The copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. This dual-catalyst system allows the reaction to proceed under milder conditions than a copper-free variant.
Lithium-Halogen Exchange
Treating a bromopyridine with a strong organolithium base (e.g., n-butyllithium) at low temperatures can induce a lithium-halogen exchange, generating a highly reactive lithiopyridine intermediate.[21][22][23] This organometallic species can then be quenched with various electrophiles to introduce a wide range of substituents.
-
Causality: This reaction must be performed at low temperatures (typically -78 °C) to prevent side reactions, such as the decomposition of the lithiopyridine intermediate or reaction with the solvent (e.g., THF).[23][24] The choice of solvent can be critical; for instance, using dichloromethane has been shown to prevent the formation of undesired dilithiated species.[23]
Nucleophilic Aromatic Substitution (SNAr)
While less common than for highly electron-deficient systems, SNAr can occur on bromopyridines, particularly if there are additional electron-withdrawing groups on the ring or if a strong nucleophile is used under forcing conditions. The bromine at the 2- or 4-position is more susceptible to SNAr than at the 3-position due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.
Data-Driven Insights: A Comparative Overview
To aid in experimental design, the following tables summarize typical conditions and comparative reactivity for key transformations.
Table 1: Comparison of Synthetic Routes to Bromopyridine Isomers
| Target Compound | Precursor | Key Reagents | Typical Conditions | Yield Range | Reference(s) |
| 2-Bromopyridine | 2-Aminopyridine | NaNO₂, HBr, Br₂ | 0 °C or below | 86-92% | [6],[8] |
| 3-Bromopyridine | Pyridine | Br₂, H₂SO₄ | 130-140 °C | 65% | ,[5] |
| 4-Bromopyridine | 4-Aminopyridine | NaNO₂, HBr | 0 °C or below | Varies | [10] |
Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Bromopyridine | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature | Reference(s) |
| Suzuki-Miyaura | 2-Bromo-4-methylpyridine | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 80-120 °C | [14] |
| Buchwald-Hartwig | 6-Bromo-3-aminopyridine | Arylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Reflux | [16] |
| Sonogashira | 3-Bromopyridine | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp - 50 °C | [2],[25] |
Experimental Protocols: Validated Methodologies
The following protocols are provided as self-validating systems, representing robust and widely applicable procedures.
Protocol: Synthesis of 2-Bromopyridine from 2-Aminopyridine[9][10]
This procedure is based on a well-established method reported in Organic Syntheses.
-
Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, place 790 mL (7 moles) of 48% hydrobromic acid.
-
Cooling & Addition: Cool the flask in an ice-salt bath to 10–20 °C. Add 150 g (1.59 moles) of 2-aminopyridine over approximately 10 minutes.
-
Bromine Addition: While maintaining the temperature at 0 °C or lower, add 240 mL (4.7 moles) of bromine dropwise. The mixture will thicken as a yellow-orange perbromide forms. The first half of the bromine should be added over 30 minutes, and the second half over 15 minutes.
-
Diazotization: Prepare a solution of 275 g (4 moles) of sodium nitrite in 400 mL of water. Add this solution dropwise over 2 hours, carefully maintaining the reaction temperature at 0 °C or lower.
-
Quenching: After stirring for an additional 30 minutes, add a solution of 600 g (15 moles) of sodium hydroxide in 600 mL of water at a rate that keeps the temperature below 20–25 °C.
-
Extraction & Purification: Extract the mixture with four 250-mL portions of ether. Dry the combined ethereal extracts over solid potassium hydroxide for 1 hour. Distill the dried extract through a Vigreux column. 2-Bromopyridine distills at 74–75 °C/13 mm Hg. Yield: 216–230 g (86–92%) .
Protocol: General Procedure for Suzuki-Miyaura Coupling[15][27]
This protocol is a general starting point and may require optimization for specific substrates.
-
Setup: To a dry Schlenk flask containing a magnetic stir bar, add the bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), a base such as K₂CO₃ (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe to achieve a concentration of 0.1-0.5 M with respect to the bromopyridine.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-18 hours.
-
Work-up: Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
Brominated pyridine scaffolds are, and will continue to be, indispensable tools in organic synthesis. Their strategic importance in constructing complex molecules for pharmaceuticals and materials science cannot be overstated. The well-established methodologies for their synthesis and the vast synthetic potential unlocked by their participation in cross-coupling reactions ensure their continued use. Future developments in this field will likely focus on more sustainable and efficient C-H activation and functionalization methods to directly install bromine or other functionalities onto the pyridine ring, bypassing the need for pre-functionalized starting materials like aminopyridines.[26][27][28][29] As the demand for novel, highly functionalized heterocyclic compounds grows, the mastery of bromopyridine chemistry will remain a critical skill for synthetic chemists.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. 2-Bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. A Synthetic Method of 2-Bromopyridine - Chempedia - LookChem [lookchem.com]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. fiveable.me [fiveable.me]
- 13. nobelprize.org [nobelprize.org]
- 14. benchchem.com [benchchem.com]
- 15. jmcct.com [jmcct.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 24. researchgate.net [researchgate.net]
- 25. nbinno.com [nbinno.com]
- 26. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 27. researchgate.net [researchgate.net]
- 28. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 29. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 5-Bromopyridine-2-sulfonamide
Abstract & Introduction
5-Bromopyridine-2-sulfonamide is a pivotal building block in medicinal chemistry and drug development. Its structure, featuring a reactive bromine atom for cross-coupling reactions and a sulfonamide moiety—a common pharmacophore—makes it an exceptionally valuable intermediate for synthesizing a diverse range of therapeutic agents, including potential treatments for prostate cancer.[1] The sulfonamide group is a well-established isostere for carboxylic acids and is present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its enhanced metabolic stability compared to amides.[2]
The synthesis of this intermediate from 2-amino-5-bromopyridine, while conceptually straightforward, involves a multi-step process that requires careful control over reaction conditions to ensure safety and achieve high yields. The transformation hinges on the conversion of a primary aromatic amine to a sulfonamide, a classic but nuanced process in organic synthesis.[2][3] This guide provides a detailed, field-proven protocol for this synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale. We will cover the complete workflow from diazotization and sulfochlorination to the final ammonolysis, including critical safety protocols, analytical characterization, and troubleshooting.
Overall Synthetic Strategy
The transformation of 2-amino-5-bromopyridine to this compound is achieved via a robust, three-step sequence that is a modification of the Sandmeyer reaction. This approach is widely applicable for converting aromatic amines into a variety of functional groups.[2]
The core strategy involves:
-
Diazotization: Conversion of the primary amino group of 2-amino-5-bromopyridine into a diazonium salt using nitrous acid, generated in situ.
-
Sulfochlorination: Reaction of the diazonium salt with sulfur dioxide in the presence of a chloride source to form the intermediate 5-bromopyridine-2-sulfonyl chloride.
-
Ammonolysis: Nucleophilic substitution of the chloride on the sulfonyl chloride intermediate with ammonia to yield the final this compound.
Caption: High-level workflow for the synthesis.
Reaction Mechanism & Scientific Rationale
A deep understanding of the mechanism is critical for optimizing reaction parameters and troubleshooting potential issues.
Step 1: Diazotization
The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). The subsequent nitrosation of the primary amine on the pyridine ring leads to the formation of a diazonium salt.[4]
Caption: Simplified reaction mechanisms for each synthetic step.
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): Aromatic diazonium salts are notoriously unstable at higher temperatures and can decompose violently or lead to unwanted side reactions (e.g., formation of 5-bromo-2-hydroxypyridine). Maintaining a low temperature is the single most critical parameter for success.
-
Strong Acid: A stoichiometric excess of strong acid is required to fully protonate the sodium nitrite to form nitrous acid and to maintain a low pH, which prevents the newly formed diazonium salt from coupling with unreacted amine starting material to form diazoamino byproducts.
Step 2: Sulfochlorination
This step is a variation of the Sandmeyer reaction. The diazonium salt is added to a solution of sulfur dioxide (SO₂) in a suitable solvent (like acetic acid) containing a catalytic amount of copper(I) chloride (CuCl). The copper catalyst facilitates the decomposition of the diazonium salt and the introduction of the sulfonyl chloride moiety.[2]
Causality Behind Experimental Choices:
-
Copper(I) Catalyst: The Cu(I) species facilitates a single-electron transfer process, promoting the release of nitrogen gas (N₂) and the formation of an aryl radical, which then reacts with SO₂.
-
SO₂ Source: Gaseous SO₂ is bubbled through the solvent, or a saturated solution is prepared beforehand. This reagent serves as the source of the sulfonyl group.
Step 3: Ammonolysis
The final step is a classic nucleophilic acyl substitution. The highly electrophilic sulfur atom of the sulfonyl chloride is attacked by ammonia. Two equivalents of ammonia are required: one to act as the nucleophile and a second to act as a base to neutralize the HCl byproduct.[5][6]
Causality Behind Experimental Choices:
-
Ammonia Source: Aqueous ammonium hydroxide is a convenient and effective source of ammonia for this transformation.
-
Temperature Control: The initial addition is often done at a low temperature to control the exotherm of the reaction, after which it can be warmed to room temperature to ensure completion.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials & Reagents
| Reagent | CAS No. | MW ( g/mol ) | Molarity/Conc. | Amount (10 mmol scale) |
| 2-Amino-5-bromopyridine | 1072-97-5 | 173.02 | >98% | 1.73 g (10.0 mmol) |
| Hydrochloric Acid | 7647-01-0 | 36.46 | 12 M (conc.) | ~6 mL |
| Sodium Nitrite | 7632-00-0 | 69.00 | >97% | 0.76 g (11.0 mmol) |
| Glacial Acetic Acid | 64-19-7 | 60.05 | >99.7% | ~20 mL |
| Sulfur Dioxide | 7446-09-5 | 64.07 | Gas | Saturate solvent |
| Copper(I) Chloride | 7758-89-6 | 99.00 | >97% | 0.10 g (1.0 mmol) |
| Ammonium Hydroxide | 1336-21-6 | 35.05 | 28-30% | ~15 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade | For extraction |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Granular | For drying |
Step-by-Step Procedure
Part A: Preparation of the Diazonium Salt Solution
-
In a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine 2-amino-5-bromopyridine (1.73 g, 10.0 mmol) and 4 mL of concentrated hydrochloric acid.
-
Add 10 mL of water and stir until a clear solution or fine slurry is formed.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in 5 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine solution via the dropping funnel, ensuring the internal temperature is strictly maintained between 0 °C and 5 °C. The addition should take approximately 20-30 minutes.
-
After the addition is complete, stir the resulting pale yellow solution/slurry at 0-5 °C for an additional 30 minutes. This cold diazonium salt solution is used immediately in the next step.
Part B: Synthesis of 5-Bromopyridine-2-sulfonyl Chloride
-
In a separate 250 mL flask, add glacial acetic acid (20 mL) and cool it to ~10 °C in an ice bath.
-
Bubble sulfur dioxide gas through the acetic acid for 15-20 minutes until the solution is saturated. Alternatively, use a pre-prepared saturated solution.
-
To this SO₂ solution, add copper(I) chloride (0.10 g, 1.0 mmol). Stir to form a suspension.
-
Slowly add the cold diazonium salt solution from Part A to the SO₂/CuCl mixture over 30-40 minutes. Vigorous gas evolution (N₂) will be observed. Maintain the temperature below 20 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until gas evolution ceases.
-
Pour the reaction mixture onto 100 g of crushed ice in a beaker. A solid precipitate may form.
-
Extract the aqueous mixture with dichloromethane (3 x 40 mL).
-
Combine the organic extracts, wash with cold water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Do not overheat. The resulting crude 5-bromopyridine-2-sulfonyl chloride is a pungent oil or solid and is often used immediately due to its instability.[7]
Part C: Synthesis of this compound
-
Place the flask containing the crude sulfonyl chloride from Part B in an ice bath.
-
Slowly and carefully add concentrated ammonium hydroxide (~15 mL, 28-30%) to the crude product with vigorous stirring. The reaction is exothermic. Maintain the temperature below 20 °C during the addition.
-
Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
A solid precipitate should form. If not, reduce the volume of the solution under reduced pressure to encourage precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water (2 x 15 mL) to remove ammonium salts.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound as a white or off-white solid. Dry the product under vacuum.
Safety & Handling
This synthesis involves several hazardous reagents. A thorough risk assessment must be conducted before beginning.
| Reagent | Key Hazards | Handling Precautions |
| Sodium Nitrite | Toxic if swallowed , Strong Oxidizer, Environmental Hazard | Wear gloves, lab coat, and safety glasses. Avoid ingestion and dust inhalation. Keep away from combustible materials.[8][9][10][11][12] |
| Sulfur Dioxide | Toxic by inhalation , Corrosive | Use only in a high-efficiency fume hood. Ensure gas cylinder is secured. Have an appropriate scrubber or neutralization trap ready. |
| Conc. HCl / Acetic Acid | Severe skin burns and eye damage , Respiratory irritation | Handle in a fume hood. Wear acid-resistant gloves, safety goggles, and a lab coat. |
| Diazonium Salts | Potentially explosive when isolated and dry | NEVER isolate the diazonium salt. Always keep it in a cold solution and use it immediately after preparation.[4] |
| Dichloromethane | Suspected carcinogen, Skin/eye irritant | Use in a fume hood. Avoid skin contact and inhalation of vapors. |
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.[13]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~8.6 (d, 1H, Py-H6)
-
δ ~8.1 (dd, 1H, Py-H4)
-
δ ~7.9 (d, 1H, Py-H3)
-
δ ~7.6 (s, 2H, -SO₂NH₂) (Note: Exact chemical shifts and coupling constants may vary slightly)
-
-
HPLC-UV:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% TFA or Formic Acid)
-
Detection: UV at ~254 nm
-
Expected Result: A single major peak with >98% purity.[14]
-
-
Mass Spectrometry (ESI+):
-
Expected m/z: [M+H]⁺ at ~252.9 / 254.9, showing the characteristic ~1:1 isotopic pattern for a single bromine atom.
-
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or no yield in Step B | 1. Diazonium salt decomposed before use. 2. Reaction temperature was too high during diazotization or addition. | 1. Ensure the diazonium salt is kept cold and used immediately. 2. Strictly maintain temperature control (0-5 °C for diazotization, <20 °C for Sandmeyer). |
| Dark, tarry product | Formation of azo-coupling byproducts or phenolic impurities from diazonium decomposition. | Improve temperature control. Ensure sufficient excess acid is used in Step A. |
| Incomplete reaction in Step C | 1. Insufficient ammonia. 2. Sulfonyl chloride intermediate hydrolyzed before reacting. | 1. Use a larger excess of concentrated ammonium hydroxide. 2. Ensure the crude sulfonyl chloride is reasonably dry before adding ammonia; perform the workup of Step B efficiently. |
| Product is an oil or difficult to crystallize | Presence of impurities. | Purify via column chromatography on silica gel (e.g., using a gradient of Ethyl Acetate in Hexanes) before attempting recrystallization. |
References
- 1. This compound | 19642-68-3 | Benchchem [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PYRIDINE-2-SULFONYL CHLORIDE | 66715-65-9 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. trc-corp.com [trc-corp.com]
- 11. chemtradelogistics.com [chemtradelogistics.com]
- 12. msds.nipissingu.ca [msds.nipissingu.ca]
- 13. benchchem.com [benchchem.com]
- 14. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
Application Notes and Protocols: A Detailed Guide to the Suzuki Coupling of 5-Bromopyridine-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyridine Sulfonamides
The pyridine sulfonamide scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant drugs. The strategic C-C bond formation at the 5-position of a pyridine ring bearing a sulfonamide at the 2-position opens a gateway to a vast chemical space for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for achieving this transformation, prized for its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of a wide array of boronic acids.[1][2][3] This guide provides a detailed protocol and in-depth scientific rationale for the successful execution of the Suzuki coupling with 5-bromopyridine-2-sulfonamide, a critical building block in drug discovery.
The Catalytic Heart of the Reaction: Understanding the Suzuki-Miyaura Mechanism
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[1][3][4] The catalytic cycle, a finely orchestrated sequence of organometallic transformations, is the engine of this powerful reaction.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.[1][3][5] The electron density at the palladium center, influenced by the choice of ligands, is crucial for the efficiency of this step.[1][6]
-
Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8][9][10] The exact mechanism of transmetalation is still a subject of detailed study, but it is understood to involve the exchange of ligands on the palladium complex.[1][11][12]
-
Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3][5]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Essential Components: Reagents and Equipment
Success in Suzuki coupling hinges on the careful selection and handling of reagents and the proper setup of the reaction.
| Component | Recommended Choice & Rationale | Typical Quantity |
| Aryl Halide | This compound | 1.0 equiv |
| Boronic Acid/Ester | Varies based on desired product. Pinacol esters can offer enhanced stability.[3] | 1.1 - 1.5 equiv |
| Palladium Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄. These are robust and effective for a wide range of substrates.[4][13][14] | 1 - 5 mol% |
| Ligand | Often included in the catalyst (e.g., dppf, PPh₃). Bulky, electron-rich phosphine ligands can enhance catalytic activity.[1][2][15] | (If separate) 2 - 10 mol% |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can significantly impact the reaction rate and yield by influencing the formation of the active boronate species.[5][7][9] | 2.0 - 3.0 equiv |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O. The aqueous component is crucial for dissolving the inorganic base and facilitating the formation of the boronate.[3][5] | Sufficient for 0.1 - 0.5 M concentration |
| Inert Gas | Nitrogen or Argon. Essential to prevent the oxidation and deactivation of the Pd(0) catalyst. | Continuous flow or balloon |
| Glassware | Schlenk flask or sealed tube. All glassware should be oven-dried to remove moisture. | Appropriate size for reaction volume |
| Heating/Stirring | Magnetic stir plate with heating mantle or oil bath. | To achieve and maintain reaction temperature |
Step-by-Step Experimental Protocol
This protocol provides a general framework. Optimization of specific parameters such as temperature, reaction time, and catalyst loading may be necessary for different boronic acids.[16][17]
Figure 2: General experimental workflow for the Suzuki coupling reaction.
Detailed Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the chosen boronic acid or boronic ester (1.2 equiv), the base (e.g., K₂CO₃, 2.5 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is a critical step to ensure an oxygen-free environment.
-
Solvent Addition: Degas the solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) by bubbling with nitrogen or argon for at least 20 minutes. Using a syringe, add the degassed solvent to the reaction flask.
-
Reaction Conditions: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.[18][19][20]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[19][21]
Product Characterization: Confirming Success
Thorough characterization of the final product is essential to confirm its identity and purity.
| Analytical Technique | Expected Observations |
| NMR Spectroscopy (¹H, ¹³C) | Appearance of new aromatic signals corresponding to the coupled boronic acid fragment and disappearance of the signal for the proton at the 5-position of the pyridine ring.[22][23] |
| Mass Spectrometry (MS) | Observation of the molecular ion peak corresponding to the calculated mass of the desired product.[11][24] |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure a properly degassed reaction setup. Use a fresh batch of catalyst. |
| Insufficiently active boronic acid | Consider using the corresponding boronic ester or a different base to enhance boronate formation. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of Homocoupling Product | Presence of oxygen | Thoroughly degas all solvents and maintain a positive pressure of inert gas.[3] |
| Decomposition of boronic acid | Use the boronic acid promptly after purchase or synthesis. Consider using a more stable boronic ester. | |
| Difficult Product Isolation | Hydrophilic product | For highly polar products, consider alternative workup procedures such as direct purification after filtration or using a different extraction solvent.[18][25] |
| Inconsistent Yields | Variability in reagent quality | Use high-purity, dry reagents and solvents. |
Safety Considerations
-
Palladium Catalysts: While generally stable, palladium catalysts can be pyrophoric under certain conditions. Handle with care in an inert atmosphere.
-
Solvents: Many organic solvents used in Suzuki coupling (e.g., dioxane, toluene, DMF) are flammable and have associated health risks. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Bases: Inorganic bases can be corrosive. Avoid contact with skin and eyes.
-
Exothermic Reactions: While not typically a major concern on a small scale, Suzuki reactions can be exothermic, especially during scale-up. Monitor the reaction temperature carefully.[26][27][28]
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of a diverse range of substituted pyridine sulfonamides. By understanding the underlying mechanism, carefully selecting reagents, and adhering to a well-defined protocol, researchers can confidently and efficiently generate novel compounds for further investigation in drug discovery and development.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 15. scite.ai [scite.ai]
- 16. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. youtube.com [youtube.com]
- 22. azom.com [azom.com]
- 23. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08344E [pubs.rsc.org]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Application of 5-Bromopyridine-2-sulfonamide in the Synthesis of Kinase Inhibitors
Introduction: The Privileged Role of 5-Bromopyridine-2-sulfonamide in Medicinal Chemistry
In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as one of the most critical classes of therapeutic targets.[1] The development of small-molecule kinase inhibitors often relies on "privileged scaffolds"—core molecular structures that are pre-validated to interact with the ATP-binding site common to many kinases. The pyridine-sulfonamide motif is one such scaffold, prized for its ability to form key hydrogen bond interactions with the hinge region of the kinase domain.[2][3]
This compound is a highly versatile and valuable building block for synthesizing these inhibitors.[4] Its utility stems from a trifecta of structural features:
-
The Pyridine-Sulfonamide Core: This pharmacophore acts as an anchor, often mimicking the adenine portion of ATP to bind within the active site of the kinase. The sulfonamide group is a potent hydrogen bond donor and acceptor, contributing significantly to binding affinity.[5][6][7]
-
The Bromine Atom: Strategically positioned at the 5-position, the bromine atom serves as a versatile synthetic "handle." It is ideally suited for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8] This allows for the systematic and efficient introduction of a wide array of aryl and heteroaryl substituents.
-
Vectorial Chemical Space Exploration: The ability to modify the molecule at the 5-position enables medicinal chemists to extend the inhibitor's structure into adjacent pockets of the kinase active site. This exploration is crucial for optimizing potency, achieving selectivity against other kinases, and fine-tuning pharmacokinetic properties.
This guide provides an in-depth look at the strategic use of this compound, detailing the underlying chemical principles and providing robust protocols for its application in the synthesis of novel kinase inhibitors.
Part 1: The Chemistry of Kinase Inhibitor Synthesis
The Suzuki-Miyaura Cross-Coupling Reaction: The Workhorse of Scaffold Elaboration
The Suzuki-Miyaura reaction is the cornerstone method for functionalizing this compound.[9][10] This palladium-catalyzed reaction forges a new carbon-carbon bond between the bromine-bearing pyridine ring and an organoboron compound, typically an arylboronic acid.[9] Its widespread adoption in pharmaceutical synthesis is due to its mild reaction conditions, exceptional tolerance of various functional groups (including the unprotected sulfonamide), and the commercial availability of a vast library of boronic acids.[11][12]
Causality in the Catalytic Cycle: Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process requires an inert atmosphere because the active Pd(0) catalyst is susceptible to oxidation. The base is not merely a spectator; it is essential for the activation of the organoboron species, forming a borate complex that facilitates the crucial transmetalation step where the organic group is transferred from boron to the palladium center.
Structure-Activity Relationship (SAR) Rationale
The core principle behind using this compound is to build a molecule with two key domains:
-
Hinge-Binding Domain: The pyridine-sulfonamide scaffold.
-
Selectivity/Potency Domain: The new aryl group introduced via the Suzuki coupling.
Different kinases have uniquely shaped sub-pockets adjacent to the main ATP-binding site. By strategically choosing the arylboronic acid, researchers can introduce substituents that create favorable interactions (e.g., hydrophobic, van der Waals, or additional hydrogen bonds) within these pockets, thereby increasing both the inhibitor's potency and its selectivity for the target kinase over others.[2]
Part 2: Experimental Protocols and Methodologies
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a variety of arylboronic acids. Optimization of the catalyst, base, solvent, and temperature may be required for challenging substrates.
Materials & Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02 - 0.05 eq) or PdCl₂(dppf)-CH₂Cl₂ Adduct (0.02 - 0.05 eq)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq), aqueous solution (e.g., 2M) or solid
-
Solvent: 1,4-Dioxane, Dimethoxyethane (DME), or Toluene/Ethanol mixture, with water. A common ratio is 4:1 or 5:1 organic solvent to water.
-
Reaction Vessel: Microwave vial or round-bottom flask with a reflux condenser
-
Inert Gas: Nitrogen or Argon
Step-by-Step Procedure:
-
Vessel Preparation: To a dry microwave vial or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the chosen arylboronic acid (1.2 eq).
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) and the base (e.g., solid K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is critical to prevent catalyst degradation.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio). The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Heating: Heat the reaction mixture to 90-110 °C with vigorous stirring.[13] For microwave-assisted synthesis, irradiate at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[12][14]
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-18 hours for conventional heating).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
| Parameter | Typical Condition | Rationale / Comment |
| Arylboronic Acid | 1.2 - 1.5 equivalents | A slight excess ensures complete consumption of the more valuable starting material. |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄ is a classic choice; dppf-based catalysts often show broader substrate scope. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Carbonates are common; choice can depend on the acidity of the boronic acid.[15] |
| Solvent | Dioxane/H₂O, DME/H₂O | A polar aprotic solvent with water is standard to dissolve both organic and inorganic reagents. |
| Temperature | 90 - 150 °C | Sufficient thermal energy is needed to drive the catalytic cycle efficiently. |
Protocol: In-Vitro Kinase Inhibition Assay (ADP-Glo™ Assay Example)
After successful synthesis and purification, the biological activity of the new compound must be assessed. The ADP-Glo™ Kinase Assay is a common luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Step-by-Step Procedure:
-
Compound Preparation: Prepare serial dilutions of the synthesized inhibitor in Dimethyl Sulfoxide (DMSO). A typical starting concentration is 10 mM.
-
Kinase Reaction Setup: In a 384-well plate, add the recombinant target kinase, a suitable kinase substrate (e.g., a generic peptide), and the various concentrations of the inhibitor. Include control wells with only DMSO (no inhibition) and wells without kinase (background).
-
Initiation: Initiate the kinase reaction by adding an ATP solution. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a predetermined period (e.g., 60 minutes).[13]
-
First Detection Step: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate at room temperature for 40 minutes.
-
Second Detection Step: Add Kinase Detection Reagent. This converts the ADP generated by the kinase activity back into ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate at room temperature for 30-60 minutes.
-
Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Conclusion
This compound is a powerful and economically viable starting material for the construction of kinase inhibitor libraries. Its inherent pharmacophoric features, combined with the synthetic tractability of the bromine handle via robust methods like the Suzuki-Miyaura coupling, provide an efficient pathway to novel and potent therapeutic candidates. The protocols and rationale presented here offer a solid foundation for researchers in medicinal chemistry and drug development to leverage this key building block in their discovery programs.
References
- 1. Protein kinases: drug targets for immunological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 19642-68-3 | Benchchem [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. jocpr.com [jocpr.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: 5-Bromopyridine-2-sulfonamide in Antibacterial Drug Discovery
For: Researchers, scientists, and drug development professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. This document provides a comprehensive guide to the potential application of 5-Bromopyridine-2-sulfonamide as a lead compound in antibacterial drug discovery. We present the scientific rationale for investigating this molecule, drawing from the established antibacterial properties of the sulfonamide and pyridine moieties. Detailed, step-by-step protocols for the initial screening and characterization of its antibacterial activity are provided, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. Furthermore, we outline a workflow for preliminary mechanism of action (MoA) studies, focusing on the classical sulfonamide target, dihydropteroate synthase (DHPS). This guide is intended to equip researchers with the foundational knowledge and practical methodologies to systematically evaluate this compound as a potential antibacterial candidate.
Introduction: The Rationale for Investigating this compound
The convergence of the pyridine ring, a privileged scaffold in medicinal chemistry, with the well-established sulfonamide pharmacophore presents a compelling strategy for the discovery of new antibacterial agents.[1][2] Sulfonamides were among the first broadly effective antibacterials to be used systemically and function by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis in bacteria.[3][4][5] This pathway is an attractive target as humans acquire folate through their diet, rendering the drug selective for bacterial cells.[4][5][6]
This compound is a readily available synthetic intermediate that combines these key features.[7] The presence of a bromine atom on the pyridine ring offers a site for further chemical modification, allowing for the generation of a library of analogues to explore structure-activity relationships (SAR). Research on related structures, such as benzamide and sulfonamide derivatives of 2-amino-5-bromopyridine, has shown promising activity against both Gram-positive and Gram-negative bacteria, suggesting that this chemical space is fertile ground for new discoveries.[8]
This application note will guide the researcher through a logical, stepwise process for evaluating the antibacterial potential of this compound, from initial screening to preliminary mechanistic insights.
Physicochemical Properties & Handling
A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 19642-68-3 | |
| Molecular Formula | C₅H₅BrN₂O₂S | Internal Calculation |
| Molecular Weight | 237.08 g/mol | |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in DMSO, DMF, and alcohols | General Knowledge |
Stock Solution Preparation: For in vitro assays, it is recommended to prepare a 10-20 mM stock solution in 100% dimethyl sulfoxide (DMSO). Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the final concentration of DMSO in the assay medium does not exceed 1%, as higher concentrations can affect bacterial growth.
Experimental Workflow for Antibacterial Evaluation
The following workflow provides a systematic approach to assess the antibacterial properties of this compound.
References
- 1. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. This compound [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Bromopyridine-2-sulfonamide as a Versatile Precursor for Novel Anticancer Agents
Introduction: The Strategic Importance of the Sulfonamide Scaffold in Oncology
The sulfonamide functional group represents a cornerstone in medicinal chemistry, with a rich history of therapeutic applications.[1] Beyond their well-established antimicrobial properties, sulfonamides have emerged as a "privileged scaffold" in modern oncology drug discovery. Their ability to act as bioisosteres for other functional groups, participate in crucial hydrogen bonding interactions with biological targets, and their synthetic tractability make them ideal candidates for the development of targeted anticancer agents.[2] Structurally diverse sulfonamide derivatives have been reported to exhibit a wide array of antitumor mechanisms, including the inhibition of carbonic anhydrases, disruption of microtubule assembly, cell cycle arrest, and modulation of key signaling pathways.[1][3][4]
This guide focuses on the utility of 5-Bromopyridine-2-sulfonamide as a key building block for the synthesis of novel anticancer drug candidates. The presence of a bromine atom on the pyridine ring provides a reactive handle for derivatization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[5] This allows for the systematic introduction of various aryl and heteroaryl moieties at the 5-position, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity against specific cancer targets.
Mechanism of Action: Targeting the Tumor Microenvironment through Carbonic Anhydrase IX Inhibition
A prominent mechanism through which many sulfonamide-based anticancer agents exert their effects is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform, Carbonic Anhydrase IX (CA IX).[6] CA IX is a transmembrane enzyme that is overexpressed in a wide range of hypoxic tumors.[3][6] Its primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][7] This enzymatic activity plays a crucial role in maintaining the pH homeostasis of cancer cells, allowing them to thrive in the acidic tumor microenvironment they create through their high metabolic rate (the Warburg effect).[3][6]
By inhibiting CA IX, sulfonamide derivatives disrupt this critical pH-regulating mechanism, leading to an increase in intracellular pH (pHi) and a decrease in extracellular pH (pHe).[3] This pH dysregulation triggers a cascade of downstream events, including the generation of reactive oxygen species (ROS), induction of apoptosis (programmed cell death), and inhibition of tumor cell proliferation and invasion.[3]
Below is a diagram illustrating the proposed signaling pathway for the anticancer effects of a this compound derivative that has been functionalized to selectively inhibit CA IX.
References
- 1. mdpi.com [mdpi.com]
- 2. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 5-Bromopyridine-2-sulfonamide
Introduction
5-Bromopyridine-2-sulfonamide is a key intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] Its unique structure, featuring a pyridine ring, a sulfonamide group, and a bromine atom, makes it a versatile building block in medicinal chemistry for the development of novel therapeutic agents, including potential kinase inhibitors and compounds with antimicrobial or anti-inflammatory properties.[1] Accurate and precise quantification of this intermediate is critical during drug development and manufacturing to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).
This comprehensive guide provides detailed analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are developed based on established principles of analytical chemistry and are grounded in authoritative guidelines for method validation, ensuring trustworthiness and scientific integrity.[3][4][5][6]
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method provides a robust and widely accessible approach for the quantification of this compound in bulk drug substances and intermediate process samples. The principle relies on the separation of the analyte from potential impurities on a reversed-phase HPLC column, followed by detection using a UV-Vis spectrophotometer.
Rationale for Method Selection
The choice of RP-HPLC-UV is predicated on its reliability, cost-effectiveness, and suitability for routine quality control applications. The aromatic nature of the pyridine ring in this compound allows for strong chromophoric activity, making UV detection a sensitive and appropriate choice.[7][8][9]
Experimental Protocol
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile (ACN) and water.
-
Formic acid (analytical grade).
-
This compound reference standard.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. HPLC Conditions:
| Parameter | Setting |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | 0-5 min: 90% A, 10% B5-20 min: Gradient to 30% A, 70% B20-25 min: Hold at 30% A, 70% B25.1-30 min: Return to 90% A, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
4. Sample Preparation:
-
Accurately weigh a sample containing an expected amount of this compound.
-
Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Method Validation
The analytical method should be validated in accordance with ICH guidelines (Q2(R1) and the recent Q2(R2)).[3][5][6] Key validation parameters are summarized below:
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any impurities or degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range of 1-100 µg/mL. |
| Accuracy | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1.[10][11][12] |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
Workflow Diagram
Caption: RP-HPLC-UV workflow for this compound quantification.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in complex matrices like biological fluids or for trace-level impurity quantification, an LC-MS/MS method is recommended.
Rationale for Method Selection
LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the highly selective and sensitive detection of mass spectrometry.[13] This technique is particularly advantageous for analyzing samples with complex matrices, as it minimizes interferences and provides structural confirmation of the analyte. The fragmentation of the parent ion into specific product ions in the mass spectrometer allows for highly specific detection using Multiple Reaction Monitoring (MRM).[14]
Experimental Protocol
1. Instrumentation and Materials:
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
All materials and reagents as listed in Method 1, but of LC-MS grade.
2. Preparation of Solutions:
-
Prepare solutions as described in Method 1, using LC-MS grade solvents and additives. The concentration range for working standards may be adjusted to lower levels (e.g., 0.1 ng/mL to 100 ng/mL) depending on the sensitivity of the instrument.
3. LC-MS/MS Conditions:
| Parameter | Setting |
| Column | C18 (100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase | Gradient elution with 0.1% Formic acid in water (A) and 0.1% Formic acid in acetonitrile (B) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| MRM Transitions | To be determined by infusing a standard solution of this compound. A plausible transition would be the protonated molecule [M+H]⁺ to a characteristic fragment ion. |
4. Sample Preparation (for complex matrices, e.g., plasma):
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[15][16]
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the this compound with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.[14][17]
-
5. Data Analysis and Quantification:
-
Optimize the MRM transitions for this compound to ensure maximum sensitivity and specificity.
-
Construct a calibration curve using the peak area ratios of the analyte to an internal standard (if used).
-
Quantify the analyte in the sample based on the calibration curve.
Method Validation
The validation of the LC-MS/MS method should follow the same principles as the HPLC-UV method, with particular attention to matrix effects, which can be assessed by comparing the response of the analyte in neat solution versus a post-extraction spiked matrix sample.
Workflow Diagram
Caption: LC-MS/MS workflow with SPE for complex matrix analysis.
Conclusion
The analytical methods detailed in this guide provide robust and reliable approaches for the quantification of this compound. The choice between RP-HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the complexity of the sample matrix. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of accurate and precise data, which is paramount in the drug development and manufacturing process.
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. 5-Bromopyrimidine-2-sulfonamide | Benchchem [benchchem.com]
- 14. hpst.cz [hpst.cz]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
A Comprehensive Guide to the Analysis of 5-Bromopyridine-2-sulfonamide using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed framework for the development, validation, and implementation of analytical methods for 5-Bromopyridine-2-sulfonamide, a key intermediate in pharmaceutical synthesis.[1][2] We present two robust orthogonal methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control, assay, and purity assessments, and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level impurity quantification and characterization. The protocols herein are grounded in established scientific principles and adhere to the validation requirements outlined by the International Council for Harmonisation (ICH) guidelines.[3][4] This document serves as a practical resource, explaining the causality behind experimental choices to empower researchers to adapt and troubleshoot these methods effectively.
Introduction: The Analytical Imperative for a Key Intermediate
This compound is a critical building block in medicinal chemistry, primarily utilized in the synthesis of novel sulfonamide-based drug candidates.[2] The purity and precise quantification of this intermediate are paramount, as the presence of impurities can directly impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). Therefore, robust and reliable analytical methods are essential components of the quality control strategy in any drug development program.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for pharmaceutical analysis, offering high resolution and quantitative accuracy.[5] When coupled with a Mass Spectrometer (MS), its capabilities are extended to provide unparalleled sensitivity and selectivity, making it the gold standard for trace analysis and structural elucidation.[6][7] This application note details the strategic development of both HPLC-UV and LC-MS/MS methods, providing a dual-pronged approach to the comprehensive analysis of this compound.
Physicochemical Properties & Analytical Considerations
Before method development, understanding the analyte's properties is crucial.
-
Structure: this compound
-
Molecular Formula: C₅H₄BrN₃O₂S
-
Molecular Weight: 237.08 g/mol
-
Polarity: The molecule possesses both polar functional groups (sulfonamide, pyridine nitrogen) and a less polar brominated aromatic ring, classifying it as a moderately polar compound. This characteristic makes it an ideal candidate for reversed-phase (RP) HPLC, where a non-polar stationary phase is paired with a polar mobile phase.[8][9] The retention on a C18 column can be readily modulated by adjusting the organic-to-aqueous ratio of the mobile phase.
Part I: HPLC-UV Method for Assay and Purity Determination
This method is designed for routine quality control, offering a balance of speed, precision, and robustness for quantifying the main component and known impurities.
Principle of the Method
The separation is achieved using reversed-phase chromatography on a C18 stationary phase. The analyte and its potential impurities are separated based on their differential partitioning between the stationary phase and a polar mobile phase. A gradient elution, where the concentration of organic solvent is increased over time, is employed to ensure the elution of compounds with varying polarities. Detection is performed using a UV detector set at a wavelength where this compound exhibits significant absorbance, ensuring high sensitivity.
Experimental Protocol: HPLC-UV
2.2.1. Instrumentation and Materials
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Purified water (18.2 MΩ·cm).
-
Standard: this compound reference standard of known purity.
2.2.2. Solutions Preparation
-
Diluent: A mixture of 50:50 (v/v) Acetonitrile and Water. This is chosen to ensure the solubility of the analyte and compatibility with the initial mobile phase conditions, which is critical for good peak shape.[8]
-
Mobile Phase A (MPA): 0.1% Formic Acid in Water. The acidifier helps to protonate silanol groups on the silica backbone of the column, reducing peak tailing for basic compounds like pyridines. It also ensures a consistent pH for reproducible retention times.[10]
-
Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.
-
Standard Stock Solution (approx. 1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
2.2.3. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and resolution for moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in ACN | Common reversed-phase solvents. Formic acid improves peak shape and is volatile, making it compatible with LC-MS.[11] |
| Gradient Elution | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-25 min: 10% B | A shallow initial gradient resolves polar impurities, while the ramp elutes the main peak and any non-polar impurities. The re-equilibration step ensures reproducibility.[5] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run time. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures stable and reproducible retention times. |
| Detection Wavelength | 254 nm (or λmax) | A common wavelength for aromatic compounds. A DAD should be used to determine the optimal wavelength (λmax) for maximum sensitivity. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
Method Validation Protocol (ICH Q2(R2) Framework)
A full validation should be performed to demonstrate that the method is suitable for its intended purpose.[4]
-
Specificity: Analyze blank (diluent), placebo (if in a formulation), and spiked samples to ensure that no interfering peaks co-elute with the main analyte peak.
-
Linearity: Prepare a series of at least five concentrations across the desired range (e.g., 50% to 150% of the working concentration). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[12]
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.[13]
-
Precision:
-
Repeatability: Analyze six replicate preparations of the working standard. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD should meet predefined criteria.[3]
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This is crucial for impurity analysis.
-
Robustness: Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2) to assess the method's reliability during normal use.[13]
2.3.1. Representative Validation Data
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ≤ 2.0% | 0.85% |
| LOQ (µg/mL) | S/N ratio ≥ 10 | 0.5 µg/mL |
Part II: High-Sensitivity LC-MS/MS Method
This method is ideal for applications requiring higher sensitivity and selectivity, such as detecting trace-level impurities, performing metabolite identification studies, or analyzing samples in complex biological matrices.
Principle of the Method
The method couples the powerful separation of LC with the sensitive and selective detection of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). The mass spectrometer first isolates the protonated molecule (the precursor ion, [M+H]⁺) in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and specific fragment ions (product ions) are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity by filtering out background noise.[7][14]
Experimental Protocol: LC-MS/MS
3.2.1. Instrumentation and Materials
-
LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
LC Conditions: The HPLC method described in Part I is an excellent starting point. The flow rate may be reduced (e.g., to 0.4-0.6 mL/min) to improve ionization efficiency. The use of volatile buffers like formic acid or ammonium acetate is mandatory.
3.2.2. Mass Spectrometer Optimization
-
Direct Infusion: Infuse a dilute solution (~1 µg/mL) of this compound directly into the MS source to optimize source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure).[11]
-
Precursor Ion Identification: Operate in full scan mode to identify the protonated molecule, [M+H]⁺. For a molecular weight of 237.08, the expected precursor ions will be at m/z 237.9 and 239.9 due to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).
-
Product Ion Scanning: Select the precursor ion (e.g., m/z 237.9) in Q1 and ramp the collision energy in Q2 to generate a product ion spectrum. Aromatic sulfonamides often exhibit a characteristic neutral loss of SO₂ (64 Da).[15][16] Therefore, a prominent product ion would be expected around m/z 173.9.
-
MRM Transition Selection: Choose at least two intense and stable MRM transitions for quantification (quantifier) and confirmation (qualifier).
3.2.3. LC-MS/MS Conditions
| Parameter | Recommended Setting | Rationale |
| LC System | Same as HPLC-UV (adjust flow rate to 0.5 mL/min) | Provides necessary separation prior to MS detection. |
| Ionization Mode | ESI Positive | Sulfonamides and pyridine nitrogens are basic and readily protonated in an acidic mobile phase, leading to efficient ionization.[17][18] |
| Capillary Voltage | 3.5 - 4.5 kV | Optimized to achieve stable and efficient spray and ion generation. |
| Nebulizer Gas | 40-50 psi | Assists in the formation of fine droplets for efficient desolvation. |
| Drying Gas Temp. | 300 - 350 °C | Facilitates solvent evaporation from droplets to release gas-phase ions. |
| MRM Transitions | Quantifier: 237.9 > 173.9Qualifier: 237.9 > 157.0(Hypothetical, must be determined experimentally) | Provides high selectivity and sensitivity for quantification and confident identification.[14] |
| Collision Energy | 15-30 eV (Optimize experimentally) | The energy required to induce fragmentation. Must be optimized for each transition to maximize signal.[11] |
Method Validation Considerations
Validation follows the same ICH principles but with additional considerations for matrix effects, a phenomenon where components of the sample matrix suppress or enhance the ionization of the analyte.[19]
-
Selectivity: Assessed by analyzing multiple blank matrix sources to ensure no endogenous interferences are present at the retention time of the analyte.[20]
-
Matrix Effect: Evaluated by comparing the analyte response in a post-extraction spiked sample to the response in a pure solution.
-
Limit of Quantitation (LOQ): Typically much lower than the HPLC-UV method, often in the low ng/mL or even pg/mL range, demonstrating the high sensitivity of the technique.[21]
Workflow Diagrams and Data Visualization
General Analytical Workflow
The following diagram illustrates the end-to-end process for analyzing a sample of this compound.
Caption: High-level workflow for the analysis of this compound.
Method Selection Logic
The choice between HPLC-UV and LC-MS/MS depends on the analytical objective.
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
The two methods detailed in this application note provide a comprehensive analytical toolkit for this compound. The HPLC-UV method serves as a robust workhorse for routine quality control, ensuring product quality and consistency. The LC-MS/MS method offers the enhanced sensitivity and specificity required for more demanding applications, such as trace impurity profiling and bioanalysis. Proper method validation in accordance with ICH guidelines is critical to ensure that either method produces reliable, accurate, and reproducible data, thereby supporting the advancement of safe and effective pharmaceuticals.
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. benchchem.com [benchchem.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 13. actascientific.com [actascientific.com]
- 14. journalofchemistry.org [journalofchemistry.org]
- 15. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tecan.com [tecan.com]
- 20. m.youtube.com [m.youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromopyridine-2-sulfonamide
Welcome to the technical support center for the synthesis of 5-Bromopyridine-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate.[1] We will delve into the intricacies of the synthetic pathway, providing troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
I. Overview of the Synthetic Pathway
The synthesis of this compound typically proceeds through a two-step process starting from 2-amino-5-bromopyridine. The first step involves a diazotization reaction followed by a copper-catalyzed reaction with sulfur dioxide to form the key intermediate, 5-bromopyridine-2-sulfonyl chloride. The subsequent step is the amination of this sulfonyl chloride to yield the final product.
Caption: Synthetic route to this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Step 1: Synthesis of 5-Bromopyridine-2-sulfonyl chloride
Question 1: My diazotization reaction of 2-amino-5-bromopyridine is giving a low yield of the diazonium salt. What are the likely causes and how can I improve it?
Answer: Low yields in diazotization reactions are often traced back to several key factors:
-
Temperature Control: The diazotization of aromatic amines is highly exothermic and the resulting diazonium salts are often unstable at higher temperatures. It is crucial to maintain a low temperature, typically between 0-5 °C, throughout the addition of sodium nitrite. A runaway reaction can lead to decomposition of the diazonium salt and the formation of unwanted byproducts.
-
Purity of Starting Material: The purity of the 2-amino-5-bromopyridine is paramount. Impurities can interfere with the reaction. It is advisable to use a high-purity starting material or purify it before use.[2][3]
-
Rate of Addition: Slow, dropwise addition of the sodium nitrite solution is essential to maintain temperature control and prevent localized overheating.
-
Acid Concentration: A sufficient excess of acid (typically hydrochloric acid) is necessary to ensure the complete protonation of the amino group and to stabilize the resulting diazonium salt.
Troubleshooting Workflow: Low Diazonium Salt Yield
Caption: Logic for troubleshooting low diazonium salt yield.
Question 2: During the conversion of the diazonium salt to 5-bromopyridine-2-sulfonyl chloride, I am observing significant formation of byproducts, primarily the corresponding sulfonic acid. How can I minimize this?
Answer: The formation of 5-bromopyridine-2-sulfonic acid is a common side reaction caused by the hydrolysis of the sulfonyl chloride intermediate.[4][5][6] Here’s how to mitigate this:
-
Anhydrous Conditions: While the initial diazotization is performed in an aqueous medium, the subsequent reaction with sulfur dioxide and the copper catalyst should be carried out under conditions that minimize the presence of water. The use of a co-solvent like acetic acid can be beneficial.[4]
-
Efficient Work-up: Once the reaction is complete, a rapid work-up is crucial to isolate the sulfonyl chloride before significant hydrolysis can occur. This typically involves quenching the reaction mixture in ice-water to precipitate the product, followed by quick filtration and drying.[4] The low solubility of the sulfonyl chloride in water helps to protect it from extensive hydrolysis during this process.[4]
-
Control of Reaction Time: Prolonged reaction times can increase the likelihood of hydrolysis. Monitoring the reaction progress by techniques like TLC or HPLC can help determine the optimal reaction time.
| Condition | Observed Issue | Recommended Action | Expected Outcome |
| Excess Water | Increased sulfonic acid byproduct | Use of a co-solvent (e.g., acetic acid) and ensure anhydrous conditions where possible. | Minimized hydrolysis of the sulfonyl chloride. |
| Slow Work-up | Product hydrolysis during isolation | Quench reaction in ice-water and perform rapid filtration. | Improved yield and purity of the sulfonyl chloride. |
| Extended Reaction | Decomposition and side reactions | Monitor reaction progress to determine the optimal endpoint. | Reduced byproduct formation. |
Table 1: Troubleshooting Hydrolysis in Sulfonyl Chloride Synthesis
Step 2: Amination of 5-Bromopyridine-2-sulfonyl chloride
Question 3: The amination of 5-bromopyridine-2-sulfonyl chloride is resulting in a low yield of the desired sulfonamide. What factors could be contributing to this?
Answer: Low yields in the amination step can often be attributed to the reactivity of the sulfonyl chloride and the reaction conditions.
-
Reactivity of Sulfonyl Chloride: 5-Bromopyridine-2-sulfonyl chloride is a highly reactive electrophile.[1][7] If the starting material has degraded due to hydrolysis during storage, the effective concentration will be lower, leading to a reduced yield. It is advisable to use freshly prepared or properly stored sulfonyl chloride.
-
Choice of Aminating Agent and Base: The reaction is typically carried out using aqueous ammonia (ammonium hydroxide) or ammonia gas in an appropriate solvent.[8] A suitable base, such as pyridine or triethylamine, is often used to neutralize the HCl generated during the reaction. The choice and concentration of the base can influence the reaction rate and selectivity.
-
Temperature Management: This reaction is also exothermic. Maintaining a low temperature (e.g., 0-10 °C) during the addition of the sulfonyl chloride to the ammonia solution is important to prevent side reactions.
Question 4: I am observing impurities in my final this compound product after the amination step. What are the likely impurities and how can I purify the product?
Answer: Common impurities can include unreacted 5-bromopyridine-2-sulfonyl chloride, the corresponding sulfonic acid (from hydrolysis), and potentially over-alkylated or other side products.
-
Purification Strategy: The purification of sulfonamides often involves recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol).[9][10] The choice of solvent will depend on the solubility profile of the product and impurities.
-
Aqueous Wash: An aqueous wash of the crude product can help remove any water-soluble impurities, such as ammonium chloride and residual sulfonic acid.
-
Chromatography: For challenging purifications, column chromatography on silica gel can be an effective method to isolate the pure sulfonamide.
Experimental Protocol: General Procedure for the Amination of 5-Bromopyridine-2-sulfonyl chloride
-
In a flask equipped with a stirrer and a dropping funnel, cool a solution of aqueous ammonia (e.g., 28-30%) to 0-5 °C in an ice bath.
-
Dissolve the 5-bromopyridine-2-sulfonyl chloride in a suitable organic solvent (e.g., THF, dioxane).
-
Slowly add the solution of the sulfonyl chloride to the cold ammonia solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.
-
Upon completion, the product may precipitate. If so, collect the solid by filtration. If not, extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
III. References
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. --INVALID-LINK--
-
PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents. --INVALID-LINK--
-
The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. --INVALID-LINK--
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH. --INVALID-LINK--
-
Hydrolysis stable sulfonyl chlorides. Reddit. --INVALID-LINK--
-
5-Bromo-pyridine-2-sulfonyl chloride. Chem-Impex. --INVALID-LINK--
-
Synthesis of 2-Amino-5-bromopyridine. ResearchGate. --INVALID-LINK--
-
5-bromo-pyridine-2-sulfonyl chloride AldrichCPR. Sigma-Aldrich. --INVALID-LINK--
-
A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. --INVALID-LINK--
-
Preparation method of 2-amino-5-bromopyridine. Patsnap. --INVALID-LINK--
-
Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. --INVALID-LINK--
-
A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. ResearchGate. --INVALID-LINK--
-
La3+@BC500-S2O82- system for removal of sulfonamide antibiotics in water. PubMed. --INVALID-LINK--
-
Water Purification Methods. Atlas Scientific. --INVALID-LINK--
-
Removal of sulfonamide antibiotics from water by high-silica ZSM-5. PubMed. --INVALID-LINK--
-
The Versatile Reactivity of the Bromine Atom in 5-Bromopyrimidines: A Technical Guide for Researchers and Drug Development Profe. Benchchem. --INVALID-LINK--
-
5-Bromopyrimidine-2-sulfonyl chloride. Benchchem. --INVALID-LINK--
-
Application Notes and Protocols for the Synthesis of Sulfonamides using (2-Bromophenyl)methanesulfonyl Chloride. Benchchem. --INVALID-LINK--
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. heteroletters.org [heteroletters.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Bromopyrimidine-2-sulfonyl chloride | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. La3+@BC500-S2O82- system for removal of sulfonamide antibiotics in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Removal of sulfonamide antibiotics from water by high-silica ZSM-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling of 2-Bromopyridines
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the Suzuki-Miyaura cross-coupling of 2-bromopyridines is a cornerstone reaction for synthesizing valuable scaffolds in pharmaceutical and materials science. However, the unique electronic properties of the pyridine ring introduce specific challenges not always encountered with standard aryl halides.[1] This guide is designed to provide you with field-proven insights and robust troubleshooting strategies to overcome these hurdles and achieve high-yielding, reproducible results.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the Suzuki coupling of 2-bromopyridines in a direct question-and-answer format.
Q1: My reaction yield is consistently low, or the reaction isn't working at all. What are the primary causes?
A1: Low or no conversion in the Suzuki coupling of 2-bromopyridines is a frequent problem that can typically be traced back to one of three main areas: the catalyst system, starting material instability, or suboptimal reaction conditions.
-
Catalyst Deactivation or Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, forming inactive catalyst species and halting the catalytic cycle.[1][2] This is arguably the most significant challenge for this substrate class.
-
The Fix: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, and P(t-Bu)₃ are designed to create a sterically hindered environment around the palladium atom, which discourages the binding of the pyridine nitrogen.[1][3] These ligands also promote the crucial, often rate-limiting, reductive elimination step.
-
-
Inefficient Transmetalation: The electron-deficient nature of the 2-pyridyl ring can slow down the transmetalation step, where the organic group is transferred from the boron reagent to the palladium complex.[1][4]
-
The Fix: The choice of base is critical here. A strong base is required to form the more nucleophilic boronate species from the boronic acid, which accelerates transmetalation.[5][6][7] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium or potassium carbonate for challenging substrates.[1]
-
-
Starting Material Decomposition (Protodeboronation): Pyridinyl boronic acids are notoriously unstable and can easily undergo protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of aqueous bases.[8][9][10]
Q2: I'm observing a significant amount of debrominated pyridine in my reaction mixture. How can I minimize this protodehalogenation side reaction?
A2: The formation of a debrominated byproduct (protodehalogenation) points to the generation of a palladium-hydride (Pd-H) species in your catalytic cycle.[12] This Pd-H intermediate can undergo reductive elimination with the 2-pyridyl group to yield the unwanted side product.[12][13]
-
Primary Cause: The Pd-H species often forms from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[12] Electron-deficient N-heterocyclic halides, like 2-bromopyridine, are particularly susceptible to this side reaction.[12]
-
Troubleshooting Steps:
-
Choice of Base: Avoid bases that can readily generate hydride species. While effective, some very strong bases might exacerbate the issue under certain conditions. A careful screening of bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended.
-
Solvent System: If using an alcohol or a solvent mixture containing water, ensure it is thoroughly degassed. In some cases, switching to an anhydrous solvent system like dioxane or toluene can mitigate the problem, though water is often necessary to solubilize the base.
-
Ligand Selection: A highly effective ligand that promotes rapid reductive elimination of the desired product can outcompete the dehalogenation pathway. Bulky biarylphosphine ligands (e.g., SPhos, XPhos) are excellent choices.[1][3]
-
Reaction Temperature: Cautiously increasing the temperature may accelerate the desired cross-coupling reaction rate relative to the dehalogenation pathway.[1][12]
-
Q3: How can I prevent the homocoupling of my boronic acid?
A3: The formation of a biaryl product derived from the coupling of two boronic acid molecules is a classic sign of oxygen in your reaction system.[1] The palladium catalyst can mediate this undesired side reaction in the presence of O₂.[14]
-
The Solution: Rigorous Exclusion of Oxygen. This is non-negotiable for a successful Suzuki coupling.
-
Degassing: All solvents, including any water used in a biphasic system, must be thoroughly degassed before use. The most effective methods are performing several freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[1][10]
-
Inert Atmosphere: The entire reaction, from reagent addition to heating, must be maintained under a positive pressure of an inert gas.[1][15] Use Schlenk line techniques or a glovebox for the best results.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best "go-to" catalyst and ligand combination for 2-bromopyridines?
A1: There is no single universal system, but an excellent and widely successful starting point for difficult couplings like those with 2-bromopyridines is a combination of a palladium(II) precatalyst with a bulky, electron-rich biarylphosphine ligand.[3][16]
-
Palladium Precatalyst: Pd(OAc)₂ (palladium(II) acetate) or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are common and effective choices.[3] Buchwald precatalysts (e.g., SPhos Pd G3) are also excellent as they are air-stable and efficiently generate the active Pd(0) species.[17]
-
Ligand: SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is a highly recommended first choice.[3] It confers exceptional activity for coupling heteroaryl halides, helps prevent catalyst deactivation by the pyridine nitrogen, and promotes the final reductive elimination step.[1]
Q2: How do I choose the right base and how much should I use?
A2: The base plays the critical role of activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[5][6][7][18] The choice of base can significantly impact the reaction rate and final yield.[5]
-
Base Strength: For challenging substrates like 2-bromopyridines, a moderately strong base is often required.
-
K₃PO₄ (Potassium Phosphate): An excellent, strong base that is highly effective for less reactive substrates.[1]
-
Cs₂CO₃ (Cesium Carbonate): Often provides superior yields due to its high solubility in organic solvents, but it is more expensive.[1]
-
K₂CO₃ (Potassium Carbonate): A common, cost-effective choice that works well in many standard systems, often used in a biphasic solvent mixture like toluene/water.[1]
-
-
Stoichiometry: Typically, 2.0 to 3.0 equivalents of the base are used to ensure complete activation of the boronic acid and to drive the reaction forward.[1]
Q3: What is the optimal solvent system?
A3: The ideal solvent must dissolve the reagents and facilitate the reaction, and the choice can be complex.[19][20] Biphasic systems are very common for Suzuki couplings.
-
Toluene/Water or Dioxane/Water: These mixtures (often in ratios from 4:1 to 10:1) are excellent general-purpose systems.[1][3][17] The organic phase dissolves the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base (like K₂CO₃ or K₃PO₄).
-
Aprotic Polar Solvents (DMF, Dioxane): Solvents like 1,4-dioxane or DMF can be used, sometimes without water, especially with highly soluble bases like Cs₂CO₃.[1][6][21] They are particularly useful if starting material solubility is an issue.[1]
Q4: Should I use a boronic acid, a boronic ester, or a trifluoroborate salt?
A4: While boronic acids are the most common coupling partners, their instability, especially with heteroaromatic systems, is a major drawback.[8][9]
-
Boronic Pinacol Esters (Ar-Bpin): These are generally the preferred choice when dealing with pyridyl systems. They are significantly more stable to chromatography and less prone to the protodeboronation side reaction that plagues pyridyl boronic acids.[1][10]
-
Organotrifluoroborate Salts (Ar-BF₃K): These salts are highly stable, crystalline solids that are easy to handle.[11] They act as a "slow-release" source of the boronic acid under the reaction conditions, which can be very beneficial for minimizing side reactions.[8]
-
MIDA Boronates: These are another class of highly stable boron reagents that are robust to purification but release the boronic acid under basic aqueous conditions, making them ideal for challenging couplings.[10][11]
Part 3: Protocols & Methodologies
General Experimental Protocol for Suzuki Coupling of a 2-Bromopyridine
This is a generalized starting procedure and must be optimized for specific substrates.
-
Reagent Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-bromopyridine (1.0 eq.), the boronic acid pinacol ester (1.2–1.5 eq.), and the base (e.g., K₃PO₄, 2.0–3.0 eq.).[1]
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[3]
-
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle at least three times.[3]
-
Solvent Addition: Add the previously degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[3]
-
Reaction: Place the sealed vessel in a preheated oil bath and heat to the desired temperature (typically 80–110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[1]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[3]
Part 4: Key Parameter Summary
Table 1: Recommended Catalyst/Ligand Systems for 2-Bromopyridine Coupling
| Palladium Precursor (mol%) | Ligand (mol%) | Typical Performance | Key Considerations |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates; considered older technology.[1][17] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | High to Excellent | Highly recommended starting point. Bulky, electron-rich ligand stabilizes the catalyst and promotes reductive elimination.[1][22] |
| Pd₂(dba)₃ (1-3) | XPhos (2-6) | High to Excellent | Another excellent Buchwald-type ligand, often effective where SPhos is not.[3] |
| SPhos Pd G3 (1-5) | (pre-formed) | High to Excellent | Air-stable precatalyst, offers good reproducibility and simplifies reaction setup.[17] |
Table 2: Guide to Base and Solvent Selection
| Base (equiv.) | Solvent System | Performance | Notes |
| K₂CO₃ (2-3) | Toluene / H₂O | Moderate to High | A common and cost-effective choice for many systems.[1] |
| K₃PO₄ (2-3) | Dioxane / H₂O | High to Excellent | A strong base that is very effective for less reactive or electron-deficient substrates. [1] |
| Cs₂CO₃ (2-3) | Dioxane or Toluene | High to Excellent | Often provides the highest yields due to better solubility, but is more expensive.[1] |
| Na₂CO₃ (2-3) | DMF | Moderate to High | DMF can aid in the solubility of starting materials but can be difficult to remove.[1][21] |
Part 5: Visual Guides
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting low-yielding reactions.
Part 6: References
-
Benchchem. (n.d.). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. Retrieved from 5
-
Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. Retrieved from 23
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from --INVALID-LINK--
-
PMC. (n.d.). Organoborane coupling reactions (Suzuki coupling). NIH. Retrieved from --INVALID-LINK--
-
A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. (2025, August 7). Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-4-methylpyridine. Retrieved from 3
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from --INVALID-LINK--
-
ACS Publications. (2025, December 29). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from --INVALID-LINK--
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1). Retrieved from --INVALID-LINK--
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--
-
Reddit. (2024, October 7). Suzuki proto-dehalogenation problem. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from --INVALID-LINK--
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019, August 30). Retrieved from --INVALID-LINK--
-
Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling. Retrieved from --INVALID-LINK--
-
PMC. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. NIH. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from --INVALID-LINK--
-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from --INVALID-LINK--
-
Reddit. (2025, October 12). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. Retrieved from --INVALID-LINK--
-
ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction a. Retrieved from --INVALID-LINK--
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from --INVALID-LINK--
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020, November 17). Retrieved from --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from --INVALID-LINK--
-
Chemical Science (RSC Publishing). (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from --INVALID-LINK--
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from --INVALID-LINK--
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from --INVALID-LINK--
-
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with 2-Bromopyridines. Retrieved from --INVALID-LINK--
-
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?. Retrieved from --INVALID-LINK--
-
Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Side reactions and impurity profiling in 5-Bromopyridine-2-sulfonamide synthesis
Welcome to the technical support center for the synthesis of 5-Bromopyridine-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this key pharmaceutical intermediate.
I. Introduction to the Synthesis
The synthesis of this compound is a multi-step process that is critical for the development of various pharmaceutical agents. The most common and effective route involves a Sandmeyer-type reaction starting from 2-amino-5-bromopyridine. This process can be broken down into three primary stages:
-
Diazotization: Conversion of the primary amine (2-amino-5-bromopyridine) into a diazonium salt.
-
Sulfonyl Chloride Formation: The Sandmeyer-type reaction where the diazonium group is replaced by a sulfonyl chloride group.
-
Amidation: The final step where the sulfonyl chloride is converted to the desired sulfonamide.
This guide will provide a detailed protocol for this synthetic route, address potential side reactions and impurity formation at each stage, and offer solutions for troubleshooting common issues.
II. Reaction Pathway and Key Transformations
The overall synthetic pathway is illustrated below. Each step presents unique challenges and potential for side-product formation, which will be discussed in detail.
Caption: Overall synthetic scheme for this compound.
III. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues that may arise during the synthesis.
A. Starting Material: 2-Amino-5-bromopyridine
Q1: My starting material, 2-amino-5-bromopyridine, shows an additional signal in the 1H NMR and a higher mass peak in the MS. What could this be?
A1: A common impurity in the synthesis of 2-amino-5-bromopyridine is the over-brominated product, 2-amino-3,5-dibromopyridine.[1] This can occur if the bromination conditions are too harsh or if an excess of the brominating agent is used.
-
Troubleshooting:
-
Reaction Control: Carefully control the stoichiometry of the brominating agent. A patent for the synthesis of 2-amino-5-bromopyridine suggests a molar ratio of 0.7-1.4 between 2-aminopyridine and the brominating agent, phenyltrimethylammonium tribromide.[2]
-
Purification: This impurity can often be removed by column chromatography on silica gel or by recrystallization.
-
Protecting Groups: To prevent di- and tri-substituted by-products, consider protecting the amino group by acetylation before bromination.[1]
-
B. Diazotization Step
Q2: The yield of my Sandmeyer reaction is low, and I isolate a significant amount of 5-bromo-2-hydroxypyridine. What is happening?
A2: The diazonium salt of aminopyridines can be highly reactive and susceptible to hydrolysis, especially at elevated temperatures.[3] The diazonium group is an excellent leaving group (N2 gas), and water can act as a nucleophile, leading to the formation of the corresponding hydroxypyridine.
-
Troubleshooting:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent Sandmeyer reaction. This is critical to minimize the rate of hydrolysis.[4]
-
Immediate Use: Use the freshly prepared diazonium salt solution immediately in the next step. Do not store it.[5]
-
Acid Concentration: Ensure that the reaction medium is sufficiently acidic. The presence of a strong mineral acid like HCl helps to stabilize the diazonium salt.[6]
-
Q3: I observe a colored by-product, and my reaction mixture is not homogenous. What could be the cause?
A3: If the pH of the reaction mixture is not acidic enough, the diazonium salt can undergo azo coupling with unreacted 2-amino-5-bromopyridine to form colored azo compounds.[5] Poor solubility of the starting amine in the acidic medium can also lead to incomplete diazotization.
-
Troubleshooting:
-
pH Control: Ensure a sufficiently low pH by using an adequate amount of strong acid.
-
Solubility: If the amine salt precipitates, ensure vigorous stirring to maintain a fine suspension. In some cases, a co-solvent may be necessary, but this should be chosen carefully to avoid reaction with the diazonium salt.
-
C. Sandmeyer Reaction for Sulfonyl Chloride Formation
Q4: My main by-product is 2-chloro-5-bromopyridine instead of the desired sulfonyl chloride. How can I avoid this?
A4: This is a classic competing Sandmeyer reaction where the chloride ion from the copper(I) chloride catalyst or the hydrochloric acid acts as the nucleophile instead of the SO2 adduct.[7]
-
Troubleshooting:
-
Catalyst Choice: While CuCl is often used, some modern protocols have found that CuCl2 can give a cleaner reaction profile for sulfonyl chloride formation.[7]
-
SO2 Source: Ensure a sufficient concentration of sulfur dioxide in the reaction mixture. A modern approach uses 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable, solid SO2 surrogate, which can improve reaction outcomes.[7][8]
-
Reaction Conditions: The slow addition of the diazonium salt solution to the SO2-containing catalyst solution is crucial to maintain a high local concentration of SO2 relative to the diazonium salt.
-
Q5: The work-up is difficult, and I seem to be losing my product. What could be the issue?
A5: 5-Bromopyridine-2-sulfonyl chloride is susceptible to hydrolysis back to the sulfonic acid, especially in aqueous or highly acidic conditions during work-up.[9]
-
Troubleshooting:
-
Non-Aqueous Work-up: If possible, perform a non-aqueous work-up. Extract the product into a water-immiscible organic solvent like dichloromethane or ethyl acetate and wash with brine.
-
Temperature: Keep all work-up steps cold to minimize hydrolysis.
-
In situ Conversion: A highly efficient method is to avoid isolating the sulfonyl chloride altogether. After the Sandmeyer reaction is complete, the amine for the subsequent amidation step can be added directly to the reaction mixture.[7][8]
-
D. Amidation Step
Q6: The amidation of my sulfonyl chloride is slow or incomplete. How can I improve this?
A6: While the reaction of a sulfonyl chloride with ammonia or an amine is generally efficient, factors like steric hindrance, temperature, and the nature of the amine can affect the reaction rate.
-
Troubleshooting:
-
Reagent: Use a concentrated solution of ammonium hydroxide or bubble ammonia gas through a solution of the sulfonyl chloride in an appropriate solvent (e.g., THF, dioxane).
-
Temperature: The reaction may require gentle heating to go to completion. Monitor the reaction by TLC or HPLC.
-
Base: The reaction generates HCl, which will protonate the ammonia/amine. The use of a non-nucleophilic base like pyridine or triethylamine can be beneficial to neutralize the acid and drive the reaction to completion.[10]
-
IV. Detailed Experimental Protocols
A. Synthesis of 5-Bromopyridine-2-sulfonyl chloride (via modern Sandmeyer reaction)
This protocol is adapted from a modern Sandmeyer-type sulfonyl chloride synthesis using DABSO as an SO2 surrogate.[7][8]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-amino-5-bromopyridine (1.0 eq) and 32% aqueous HCl (12.0 eq). Cool the mixture to -5 °C in an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred suspension of 2-amino-5-bromopyridine, maintaining the temperature between -5 °C and 0 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.
-
Sandmeyer Reaction Mixture: In a separate flask, prepare a solution of DABSO (1.0 eq) and CuCl2 (0.05 eq) in acetonitrile. Cool this solution to 0 °C.
-
Addition: Slowly add the cold diazonium salt solution from step 2 to the Sandmeyer reaction mixture (step 3) via the dropping funnel. Vigorous gas evolution (N2) will be observed. Maintain the temperature below 10 °C during the addition.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the diazonium salt.
-
Work-up and Isolation: Pour the reaction mixture into ice-water and extract with dichloromethane or ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 5-Bromopyridine-2-sulfonyl chloride. This intermediate can be used directly in the next step or purified by column chromatography if necessary.
B. Synthesis of this compound
-
Reaction Setup: Dissolve the crude 5-Bromopyridine-2-sulfonyl chloride (1.0 eq) from the previous step in a suitable solvent such as THF or dioxane.
-
Amidation: Cool the solution in an ice bath and add concentrated ammonium hydroxide (excess, ~10 eq) dropwise.
-
Reaction Completion: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Isolation and Purification: Remove the organic solvent under reduced pressure. The resulting solid can be suspended in water, filtered, and washed with cold water to remove ammonium salts. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
V. Impurity Profiling
A robust impurity profile is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.[11]
A. Potential Impurities
The following table summarizes the potential impurities, their source, and their likely point of detection.
| Impurity Name | Structure | Source |
| 2-Amino-3,5-dibromopyridine | Over-bromination of 2-aminopyridine[1] | |
| 5-Bromo-2-hydroxypyridine | Hydrolysis of the diazonium salt[3] | |
| 2-Chloro-5-bromopyridine | Competing Sandmeyer chlorination[7] | |
| 5-Bromopyridine-2-sulfonic acid | Hydrolysis of the sulfonyl chloride[9] |
B. HPLC Method for Impurity Profiling
A general reverse-phase HPLC method for sulfonamide analysis is provided below. This method should be optimized and validated for your specific instrumentation and needs.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol at a concentration of approximately 1 mg/mL.
Caption: Workflow for HPLC impurity profiling.
VI. References
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. --INVALID-LINK--
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. ACS Publications. --INVALID-LINK--
-
Reddit. (2019). Troubleshooting a Sandmeyer reaction. r/chemistry. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Sandmeyer Reaction Troubleshooting. --INVALID-LINK--
-
Nikitina, A. A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. --INVALID-LINK--
-
Google Patents. (2019). A kind of preparation method of 2- amino -5- bromopyridine. CN109748864A. --INVALID-LINK--
-
ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. --INVALID-LINK--
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. --INVALID-LINK--
-
Organic Chemistry Portal. Sandmeyer Reaction. --INVALID-LINK--
-
Singh, U., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. --INVALID-LINK--
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. --INVALID-LINK--
-
Barham, J. P., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. --INVALID-LINK--
-
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. --INVALID-LINK--
-
J&K Scientific LLC. (2025). Sandmeyer Reaction. --INVALID-LINK--
-
Eureka | Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine. --INVALID-LINK--
-
D. A. Leas, et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. --INVALID-LINK--
-
Google Patents. (2016). A kind of preparation method of 2 nitro 5 bromopyridines. CN106187867A. --INVALID-LINK--
-
Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. --INVALID-LINK--
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. --INVALID-LINK--
-
PubChem. (n.d.). 2-Amino-5-bromopyridine. --INVALID-LINK--
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. --INVALID-LINK--
-
Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical News. --INVALID-LINK--
-
Organic Chemistry Portal. Diazotisation. --INVALID-LINK--
-
Zhang, W., et al. (2019). Recent Advances in the Addition of Amide/Sulfonamide Bonds to Alkynes. Molecules. --INVALID-LINK--
-
Szymańska, E., et al. (2017). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica. --INVALID-LINK--
-
Zare, K., et al. (2022). Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. Scientific Reports. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds. --INVALID-LINK--
-
BenchChem. (n.d.). Application of 2-Amino-5-bromopyridine-d3 in Drug Discovery and Development. --INVALID-LINK--
-
Rasayan Journal of Chemistry. (2013). Syntheses and characterization of some novel substituted pyridosulfonamide derivatives as antimicrobial agents. --INVALID-LINK--
-
Dissertation. (n.d.). Study on the Process of Preparation of 2-Amino-5-Fluoropyridine. --INVALID-LINK--
-
Semantic Scholar. (n.d.). Recent Approches of "Impurity Profiling" in Pharmaceutical Analysis: A Review. --INVALID-LINK--
-
ResearchGate. (2018). (PDF) Impurity Profiling of Rufinamide by Rp-Hplc Method. --INVALID-LINK--
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. --INVALID-LINK--
-
Journal of Food and Drug Analysis. (n.d.). Impurity Profile of Phenazopyridine Hydrochloride through HPLC. --INVALID-LINK--
References
- 1. heteroletters.org [heteroletters.org]
- 2. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cbijournal.com [cbijournal.com]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Purification Strategies for 5-Bromopyridine-2-sulfonamide and Its Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 5-Bromopyridine-2-sulfonamide and its derivatives. As a class of compounds, brominated pyridine sulfonamides are pivotal intermediates in medicinal chemistry and drug development, serving as versatile scaffolds for creating complex molecular architectures.[1][2] The purity of these intermediates is paramount, as impurities can confound biological data and compromise the safety and efficacy of the final active pharmaceutical ingredients (APIs).[3]
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and systematic protocols to address common purification challenges, ensuring you can achieve the desired purity for your compounds with confidence.
PART 1: Troubleshooting Guide
This section addresses specific issues encountered during the purification of this compound and its derivatives in a direct question-and-answer format.
Q1: My crude product shows multiple spots on TLC after the initial work-up. What are the likely impurities and how can I perform a more effective initial cleanup?
A1: The presence of multiple impurities after initial extraction is a common issue. The identity of these impurities is typically related to the synthetic route, but often includes unreacted starting materials, reagents, and reaction byproducts.
Common Impurities and Their Origins:
-
Unreacted 2-Amino-5-bromopyridine: A basic starting material that may persist if the reaction is incomplete.
-
Hydrolyzed Sulfonyl Chloride: The corresponding sulfonic acid is a frequent byproduct, formed when the sulfonyl chloride reagent reacts with trace amounts of water in the reaction mixture.[4] This impurity is highly polar and acidic.
-
Di-sulfonated Amine: If the starting amine is primary, a second sulfonylation can occur, leading to a bis-sulfonated byproduct, which is typically less polar than the desired product.[4]
-
Unreacted Sulfonyl Chloride: A reactive and moisture-sensitive impurity.
Causality-Driven Cleanup Strategy: Acid-Base Extraction
The amphoteric nature of sulfonamides—possessing both a weakly acidic sulfonamide proton and a basic pyridine nitrogen—can be exploited for an effective liquid-liquid extraction cleanup.[5] This allows for the separation of acidic, basic, and neutral impurities.
Step-by-Step Protocol: Enhanced Work-up
-
Quench and Dissolve: After the reaction is complete, carefully quench it with water. Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash (Removes Basic Impurities): Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). This will protonate and extract basic impurities like unreacted 2-amino-5-bromopyridine into the aqueous layer.[4]
-
Base Wash (Removes Acidic Impurities): Next, wash the organic layer with a dilute base solution (e.g., 5% NaHCO₃ or 1 M NaOH). This will deprotonate and extract acidic impurities, such as the sulfonic acid byproduct, into the aqueous layer. Be cautious, as some sulfonamides can be partially extracted if a strong base is used.
-
Brine Wash and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous salt like Na₂SO₄ or MgSO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product, which should now be significantly purer.
Q2: I'm struggling with the recrystallization of my sulfonamide derivative. It either oils out or crashes out as a fine, impure powder. What should I do?
A2: Recrystallization is often the most effective method for obtaining highly pure crystalline sulfonamides.[4] The issues you're facing—oiling out or rapid precipitation—typically stem from solvent selection or cooling rate.
The Rationale Behind Effective Recrystallization:
The goal is to find a solvent (or solvent system) in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly. Rapid crashing traps impurities within the crystal lattice.
Systematic Approach to Solvent Screening & Optimization:
-
Single Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) in a test tube.
-
Add a common solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone) dropwise at room temperature until the solid just dissolves. If it dissolves easily, the solvent is too good for recrystallization.
-
If it's insoluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, it's a potential candidate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation. High-quality crystals are a positive sign.[6]
-
-
Solvent Pair System: If no single solvent is ideal, use a solvent pair. This involves one solvent in which the compound is highly soluble (the "soluble" solvent) and another in which it is poorly soluble (the "anti-solvent"), with the two solvents being miscible.
-
Dissolve the compound in a minimal amount of the hot "soluble" solvent (e.g., ethanol).
-
Add the "anti-solvent" (e.g., water or hexane) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point).
-
Add a drop or two of the "soluble" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. This method is highly effective for many sulfonamides, with aqueous ethanol being a common choice.
-
Troubleshooting Tips:
-
Slow Cooling is Crucial: Do not rush the cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.
-
Scratch & Seed: If crystals are slow to form, scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny "seed" crystal from a previous batch.
-
Control Volume: Using too much solvent is a common mistake that leads to low recovery. Aim for a minimal amount of hot solvent to fully dissolve the compound.
Q3: My compound is co-eluting with an impurity during silica gel chromatography. How can I improve the separation?
A3: Poor separation (co-elution) in column chromatography indicates that the chosen mobile phase is not providing sufficient differential partitioning for your compound and the impurity on the silica stationary phase.
Understanding the Separation Mechanism:
Silica gel is a polar, acidic stationary phase. Separation is based on the polarity of the compounds; more polar compounds interact more strongly with the silica and elute later. If two compounds have very similar polarities, they will be difficult to separate.
Strategies for Improving Resolution:
-
Optimize the Mobile Phase:
-
Reduce Polarity: If your compound and the impurity are eluting too quickly (high Rf on TLC), decrease the polarity of your mobile phase. For an ethyl acetate/hexane system, this means increasing the percentage of hexane. A shallower gradient in polarity will increase the separation between peaks.
-
Use a Different Solvent System: Sometimes, a complete change of solvents is needed. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity of the separation.[7]
-
Add a Modifier:
-
For acidic compounds (like sulfonamides or sulfonic acid impurities), adding a small amount (0.1-1%) of acetic acid to the mobile phase can suppress deprotonation and reduce peak tailing, often improving resolution.
-
For basic impurities, adding a small amount of triethylamine (0.1-1%) can achieve a similar effect by masking active sites on the silica.
-
-
-
Change the Stationary Phase:
-
Alumina: Alumina is another polar stationary phase but has different selectivity compared to silica. It is available in neutral, acidic, and basic forms, which can be advantageous for purifying pH-sensitive compounds.
-
Reversed-Phase (C18): If the polarity-based separation is failing, switching to reversed-phase chromatography is a powerful alternative. Here, the stationary phase is non-polar (C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. In this mode, less polar compounds are retained more strongly.
-
dot digraph "Troubleshooting_Column_Separation" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", color="#202124"]; edge [fontname="Arial", color="#5F6368"];
start [label="Poor Separation on\nSilica Column", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_rf [label="Analyze TLC:\nAre Rf values too high?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; reduce_polarity [label="Decrease Mobile Phase Polarity\n(e.g., increase hexane in EtOAc/Hex)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_solvent [label="Try a Different Solvent System\n(e.g., DCM/MeOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_modifier [label="Is peak tailing observed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; acidic_mod [label="Add Acetic Acid (0.5%)\nfor acidic compounds", fillcolor="#34A853", fontcolor="#FFFFFF"]; basic_mod [label="Add Triethylamine (0.5%)\nfor basic compounds", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_sp [label="Consider Alternative\nStationary Phase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; rp_hplc [label="Reversed-Phase (C18)\nfor non-polar impurities", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alumina [label="Alumina (Neutral/Basic)\nfor pH-sensitive compounds", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Improved Separation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
start -> check_rf; check_rf -> reduce_polarity [label="Yes"]; check_rf -> add_modifier [label="No"]; reduce_polarity -> end; add_modifier -> acidic_mod [label="Yes, acidic"]; add_modifier -> basic_mod [label="Yes, basic"]; add_modifier -> change_solvent [label="No"]; acidic_mod -> end; basic_mod -> end; change_solvent -> change_sp; change_sp -> rp_hplc; change_sp -> alumina; rp_hplc -> end; alumina -> end; } } Caption: Workflow for troubleshooting poor column chromatography separation.
PART 2: Frequently Asked Questions (FAQs)
Q1: What is the best general purification workflow for a novel this compound derivative?
A1: A structured, stepwise approach is most efficient. The goal is to use the simplest method that achieves the target purity, saving more complex and time-consuming techniques for when they are necessary.
dot digraph "Purification_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", color="#202124"]; edge [fontname="Arial", color="#5F6368"];
start [label="Crude Product after\nAcid-Base Work-up", fillcolor="#F1F3F4", fontcolor="#202124"]; purity_check1 [label="Initial Purity Assessment\n(TLC, LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; decision1 [label="Is the product >90% pure\nand a solid?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; recrystallize [label="Attempt Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purity_check2 [label="Assess Purity of Crystals\n(HPLC, NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; decision2 [label="Is purity sufficient\n(e.g., >98%)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; chromatography [label="Perform Flash Column\nChromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; combine_fractions [label="Combine Pure Fractions\n(based on TLC/LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Final Purified Product", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
start -> purity_check1; purity_check1 -> decision1; decision1 -> recrystallize [label="Yes"]; decision1 -> chromatography [label="No (Oily or very impure)"]; recrystallize -> purity_check2; purity_check2 -> decision2; decision2 -> final_product [label="Yes"]; decision2 -> chromatography [label="No"]; chromatography -> combine_fractions; combine_fractions -> final_product; } } Caption: A decision workflow for selecting a purification strategy.
Q2: How do I reliably assess the final purity of my this compound derivative?
A2: Relying on a single analytical technique is often insufficient to definitively establish purity. Using orthogonal methods (methods based on different chemical or physical principles) provides the most reliable assessment.
Comparison of Key Analytical Purity Assessment Methods
| Method | Principle | Advantages | Limitations |
| HPLC-UV | Separation by partitioning between mobile and stationary phases; detection by UV absorbance. | High resolution, excellent for quantification of known impurities, robust and widely available.[3] | Requires a chromophore; co-eluting impurities may not be detected; relative purity depends on extinction coefficients. |
| LC-MS | Separation by HPLC combined with mass-to-charge ratio detection. | High sensitivity; provides molecular weight information, confirming identity of main peak and helping to identify impurities.[8] | Response can be non-linear; quantification is more complex than with UV detection. |
| qNMR | Quantitative Nuclear Magnetic Resonance; integration of signals relative to a certified internal standard. | Provides an "absolute" purity measurement without needing a reference standard of the analyte; structure-specific.[9] | Lower sensitivity than HPLC; requires a pure internal standard and non-overlapping peaks for accurate integration. |
| TLC | Separation on a plate by polarity. | Fast, inexpensive, excellent for reaction monitoring and fraction screening.[4] | Not quantitative; lower resolution than HPLC; may not reveal all impurities. |
For compounds intended for biological testing or regulatory submission, a combination of HPLC for quantification of impurities and LC-MS for identification is standard. qNMR is considered a primary method and provides a highly confident purity value.[8][9]
PART 3: Experimental Protocols & Data
Protocol 1: Step-by-Step Silica Gel Flash Chromatography
This protocol outlines a standard procedure for purifying sulfonamides using flash chromatography.
-
TLC Analysis & Solvent Selection:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of ethyl acetate/hexane).
-
The ideal system will give your desired product an Rf value of 0.25-0.35 and show good separation from all impurities.
-
-
Column Packing (Dry Packing Method):
-
Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica weight to crude product weight).
-
Add dry silica gel to the column.
-
Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a strong solvent (like DCM).
-
Add a small amount of silica gel to this solution to create a slurry.
-
Evaporate the solvent completely to get a dry, free-flowing powder of your compound adsorbed onto the silica ("dry loading").
-
Carefully add this powder to the top of the sand layer in your column.
-
Add another thin layer of sand on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with your chosen mobile phase.
-
Apply gentle pressure (using a pump or bulb) to begin eluting the solvent through the column.
-
Collect fractions in an array of test tubes.
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure to yield your purified this compound derivative.
-
Table 1: Common Solvent Systems for Chromatography & Recrystallization
| Solvent System (Anti-solvent / Soluble Solvent) | Typical Use | Polarity | Notes |
| Hexane / Ethyl Acetate | Normal-phase chromatography | Low to Medium | Excellent general-purpose system for compounds of intermediate polarity. |
| Hexane / Dichloromethane (DCM) | Normal-phase chromatography | Low to Medium | Good for less polar compounds; DCM offers different selectivity than ethyl acetate. |
| Dichloromethane / Methanol | Normal-phase chromatography | Medium to High | Used for highly polar compounds that do not move in ethyl acetate/hexane systems.[7] |
| Ethanol / Water | Recrystallization | High | A very common and effective solvent pair for recrystallizing polar compounds like sulfonamides. |
| Isopropanol | Recrystallization | High | A good single solvent for recrystallizing many sulfonamides, often yielding high-quality crystals.[6] |
| Ethyl Acetate / Hexane | Recrystallization | Medium | A useful pair for compounds of intermediate polarity that are too soluble in pure ethyl acetate. |
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 19642-68-3 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of 5-Bromopyridine-2-sulfonamide
Welcome to the technical support center for the synthesis of 5-Bromopyridine-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve both the yield and purity of your target compound.
Introduction: A Critical Pharmaceutical Intermediate
This compound is a valuable building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents.[1] Its synthesis, while conceptually straightforward, involves reactive intermediates that require careful handling and optimized conditions to prevent the formation of unwanted by-products. This guide provides a structured approach to troubleshooting and refining your experimental protocol.
Overall Reaction Scheme
The synthesis of this compound is typically a three-step process starting from 2-aminopyridine:
-
Bromination: Introduction of a bromine atom at the 5-position of 2-aminopyridine to yield 2-amino-5-bromopyridine.
-
Diazotization and Sulfonylation: Conversion of the amino group of 2-amino-5-bromopyridine into a diazonium salt, followed by reaction with sulfur dioxide in the presence of a copper catalyst to form the key intermediate, 5-bromopyridine-2-sulfonyl chloride.
-
Ammonolysis: Reaction of 5-bromopyridine-2-sulfonyl chloride with ammonia to afford the final product, this compound.
Caption: Overall synthetic pathway for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield in the Final Ammonolysis Step
Symptom: After reacting 5-bromopyridine-2-sulfonyl chloride with ammonia, the isolated yield of this compound is significantly lower than expected.
Possible Causes and Solutions:
-
Hydrolysis of the Sulfonyl Chloride Intermediate: 5-Bromopyridine-2-sulfonyl chloride is highly susceptible to hydrolysis, especially in the presence of moisture. This reaction converts the reactive sulfonyl chloride to the unreactive 5-bromopyridine-2-sulfonic acid.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for the reaction and workup. It is often best to use the 5-bromopyridine-2-sulfonyl chloride immediately after its preparation and purification.
-
-
Incomplete Reaction: The ammonolysis reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting sulfonyl chloride. If the reaction stalls, consider increasing the reaction time or using a more concentrated ammonia solution. Gentle heating may be beneficial, but should be done cautiously to avoid decomposition.
-
-
Sub-optimal pH: The pH of the reaction mixture can influence the nucleophilicity of ammonia.
Problem 2: Presence of Multiple Impurities in the Final Product
Symptom: TLC or NMR analysis of the crude product shows multiple spots or peaks in addition to the desired this compound.
Possible Causes and Solutions:
-
Impure Starting Material (2-amino-5-bromopyridine): The bromination of 2-aminopyridine can sometimes lead to the formation of 2-amino-3,5-dibromopyridine as a major impurity.[7] This di-brominated compound will be carried through the subsequent reaction steps, leading to an analogous di-brominated sulfonamide impurity.
-
Solution: Purify the 2-amino-5-bromopyridine thoroughly before proceeding to the diazotization step. Recrystallization is often an effective method.
-
-
Formation of 5-bromopyridine-2-sulfonic acid: As mentioned previously, hydrolysis of the sulfonyl chloride intermediate is a common side reaction. The resulting sulfonic acid can be difficult to separate from the desired sulfonamide.
-
Solution: Adhere strictly to anhydrous reaction conditions. During workup, a basic wash (e.g., with a saturated sodium bicarbonate solution) can help to remove the acidic sulfonic acid impurity.
-
-
Formation of Bis-sulfonylated Product: It is possible for two molecules of 5-bromopyridine-2-sulfonyl chloride to react with one molecule of ammonia, forming a bis(5-bromopyridin-2-sulfonyl)amine impurity.
-
Solution: Use a significant excess of ammonia to favor the formation of the primary sulfonamide. Adding the sulfonyl chloride solution dropwise to the ammonia solution (inverse addition) can also help to minimize the formation of this by-product.
-
Caption: Common side reactions leading to impurities.
Problem 3: Difficulties in the Diazotization and Sulfonylation Step
Symptom: Low yield or no formation of 5-bromopyridine-2-sulfonyl chloride from 2-amino-5-bromopyridine.
Possible Causes and Solutions:
-
Instability of the Diazonium Salt: Diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures.
-
Solution: The diazotization reaction must be carried out at low temperatures, typically between 0 and 5 °C. The diazonium salt should be used immediately in the subsequent sulfonylation step without isolation.
-
-
Inefficient Sulfonylation: The reaction of the diazonium salt with sulfur dioxide may be inefficient.
-
Solution: Ensure a continuous supply of sulfur dioxide gas during the reaction. The copper(I) chloride catalyst is crucial for this transformation; ensure it is of good quality and used in the appropriate catalytic amount.
-
-
Precipitation of Reactants: In some cases, reactants may precipitate out of solution, leading to a stalled reaction.
-
Solution: Ensure adequate stirring and choose a solvent system that maintains the solubility of the reactants.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product, this compound?
A1: Recrystallization is often the most effective method for purifying the final product on a laboratory scale.[8][9][10][11][12] A common solvent system is an ethanol/water mixture. Column chromatography can also be used, particularly for removing impurities with similar polarity.
Q2: How can I confirm the identity and purity of my product?
A2: A combination of analytical techniques should be used. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy will confirm the structure of the molecule. Mass Spectrometry (MS) will confirm the molecular weight. High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of the final compound.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. 5-bromopyridine-2-sulfonyl chloride is corrosive and moisture-sensitive, causing severe skin burns and eye damage.[13] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The diazotization step involves the formation of a potentially explosive diazonium salt, so it is crucial to maintain low temperatures and avoid isolating the intermediate.
Experimental Protocols
While a universally optimized protocol can vary based on specific laboratory conditions, the following provides a robust starting point.
Step 1: Synthesis of 2-amino-5-bromopyridine
A common method involves the bromination of 2-aminopyridine. One approach uses phenyltrimethylammonium tribromide in a solvent like chloroform at room temperature.[14] The reaction mixture is typically stirred for a few hours, followed by an aqueous workup to remove salts. The crude product is then purified, often by recrystallization from benzene or an ethanol/water mixture, to remove any 2-amino-3,5-dibromopyridine.[14]
Step 2: Synthesis of 5-bromopyridine-2-sulfonyl chloride
This step is a variation of the Sandmeyer reaction. 2-amino-5-bromopyridine is dissolved in a mixture of a suitable acid (e.g., hydrochloric acid) and a solvent like acetic acid. The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise to form the diazonium salt. This cold solution is then added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride. The reaction is typically stirred at low temperature for a period before being carefully quenched with ice water. The product is then extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed, dried, and concentrated.
Step 3: Synthesis of this compound
The crude 5-bromopyridine-2-sulfonyl chloride is dissolved in an anhydrous solvent (e.g., THF or dioxane). This solution is then added dropwise to a cooled (0 °C), stirred, and concentrated solution of aqueous ammonia. The reaction is typically stirred for several hours while allowing it to warm to room temperature. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to give the crude this compound, which is then purified by recrystallization.
| Parameter | Step 1: Bromination | Step 2: Diazotization/Sulfonylation | Step 3: Ammonolysis |
| Key Reagents | 2-aminopyridine, Brominating agent (e.g., Phenyltrimethylammonium tribromide) | 2-amino-5-bromopyridine, NaNO₂, HCl, SO₂, CuCl | 5-bromopyridine-2-sulfonyl chloride, Concentrated NH₃ |
| Temperature | Room Temperature | 0-5 °C | 0 °C to Room Temperature |
| Critical Factor | Avoidance of di-bromination | Strict temperature control, immediate use of diazonium salt | Anhydrous conditions, excess ammonia |
| Purification | Recrystallization | Extraction and immediate use | Recrystallization |
Conclusion
The successful synthesis of this compound with high yield and purity hinges on careful control of reaction conditions, the use of high-quality reagents, and a proactive approach to troubleshooting. By understanding the potential side reactions and implementing the strategies outlined in this guide, researchers can confidently and efficiently produce this important pharmaceutical intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. brainly.in [brainly.in]
- 3. The presence of a base is needed in the ammonolysis of alkyl halides. Explain. [allen.in]
- 4. The presence of a base is needed in the ammonolysis of alkyl halides. Explain. [allen.in]
- 5. (a) The presence of a base is needed in the ammonolysis of alkyl halides... [askfilo.com]
- 6. sarthaks.com [sarthaks.com]
- 7. heteroletters.org [heteroletters.org]
- 8. How To [chem.rochester.edu]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. openaccesspub.org [openaccesspub.org]
- 11. Purification [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. 5-bromo-pyridine-2-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 14. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
Troubleshooting low yields in Buchwald-Hartwig amination of pyridines
Welcome to the technical support center for the Buchwald-Hartwig amination of pyridines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful yet often temperamental cross-coupling reaction. Pyridine moieties are ubiquitous in pharmaceuticals, making this reaction a critical tool. However, the inherent properties of the pyridine ring can lead to frustratingly low yields or complete reaction failure.
This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab. We will delve into the causality behind common problems and provide field-proven, actionable troubleshooting strategies.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Q1: Why is my Buchwald-Hartwig reaction with a pyridine substrate failing or giving low yields?
-
Q2: How does the position of the halide on the pyridine ring affect the reaction?
-
Q3: My reaction is not going to completion, and I see starting material remaining. What should I do?
-
Q4: I'm observing significant side products, such as hydrodehalogenation. How can I minimize this?
-
-
Deep Dive: Troubleshooting Guide
-
Issue 1: Catalyst System Inactivity or Deactivation
-
Issue 2: Incorrect Choice of Base
-
Issue 3: Sub-optimal Solvent and Temperature Conditions
-
Issue 4: Reagent Quality and Reaction Setup
-
-
Experimental Protocols
-
Protocol 1: General Screening Protocol for Ligand and Base Optimization
-
-
References
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig reaction with a pyridine substrate failing or giving low yields?
The primary reason for difficulties in the Buchwald-Hartwig amination of pyridines lies in the Lewis basic nitrogen atom of the pyridine ring itself.[1] This nitrogen can coordinate to the palladium catalyst, forming stable, off-cycle complexes that are catalytically inactive.[1][2] This phenomenon, often termed catalyst "poisoning," effectively halts or slows down the catalytic cycle, leading to poor conversion.[1] The electron-deficient nature of the pyridine ring can also make oxidative addition more challenging compared to electron-rich aryl halides.[2]
Q2: How does the position of the halide on the pyridine ring affect the reaction?
The position of the leaving group on the pyridine ring has a significant impact on reactivity:
-
2-Halopyridines: These are notoriously challenging substrates.[1] The proximity of the nitrogen atom to the reaction site greatly enhances its ability to coordinate with the palladium catalyst, leading to a higher likelihood of catalyst deactivation.[1] This is often referred to as the "2-pyridyl problem."[1][3]
-
3- and 4-Halopyridines: These substrates are generally more amenable to coupling. The increased distance between the nitrogen atom and the halide reduces the intramolecular chelation effect, lessening the inhibition of the catalyst.[1][2]
Q3: My reaction is not going to completion, and I see starting material remaining. What should I do?
Incomplete conversion is a common issue and can often be traced back to catalyst deactivation. Here’s a troubleshooting workflow to address this:
Caption: Troubleshooting workflow for incomplete conversion.
-
Re-evaluate the Catalyst System: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are often necessary to sterically shield the palladium center from the pyridine nitrogen and to promote the crucial reductive elimination step.[1][4] Consider switching to a more robust ligand (see Issue 1 for a detailed table).
-
Check the Base: The base might not be strong enough or may be sterically hindered, leading to slow deprotonation of the amine. Stronger bases like NaOtBu or LHMDS are often required.[5]
-
Increase Temperature: If thermodynamically feasible for your substrates, increasing the reaction temperature can sometimes overcome activation barriers. However, be cautious as this can also promote side reactions.[5]
-
Ensure Inert Atmosphere: Oxygen can oxidize the Pd(0) active catalyst. Ensure your solvent is properly degassed and a strict inert (nitrogen or argon) atmosphere is maintained throughout the reaction.[2]
Q4: I'm observing significant side products, such as hydrodehalogenation. How can I minimize this?
Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction, particularly with electron-poor aryl halides like halopyridines. It often competes with the desired amination pathway.
Causes and Solutions:
-
β-Hydride Elimination: This can occur from the palladium-amido intermediate, especially if reductive elimination is slow. Using bulky, electron-rich ligands can accelerate reductive elimination, outcompeting β-hydride elimination.[4][6]
-
Reaction with Water/Protic Sources: Trace amounts of water can lead to hydrodehalogenation. Ensure all reagents and solvents are scrupulously dry.
-
Base-Promoted Decomposition: Some strong bases can react with the solvent or substrates at high temperatures, generating species that lead to reduction of the aryl halide. Consider screening different bases or lowering the reaction temperature.[4]
Deep Dive: Troubleshooting Guide
Issue 1: Catalyst System Inactivity or Deactivation
The heart of a successful Buchwald-Hartwig reaction is a highly active and stable palladium catalyst. With pyridine substrates, preventing catalyst deactivation by the pyridine nitrogen is the primary challenge.[1]
The Causality: The catalytic cycle begins with an active L-Pd(0) species. The pyridine nitrogen can bind to this species or to Pd(II) intermediates in the cycle, forming stable complexes that do not proceed through the productive pathway. Bulky, electron-rich ligands are essential to both promote the desired steps (oxidative addition and reductive elimination) and sterically disfavor the binding of the pyridine nitrogen.[1][4]
Caption: Buchwald-Hartwig catalytic cycle and pyridine-induced deactivation pathway.
Troubleshooting Steps:
-
Ligand Selection is Critical: If you are using older generation ligands (e.g., P(o-tolyl)₃, BINAP, DPPF), consider switching to more modern, sterically demanding biaryl phosphine ligands.[4][7] These have been specifically designed to overcome the challenges of coupling difficult substrates.
Ligand Family Examples Key Features & Applications Buchwald Ligands XPhos, SPhos, RuPhos, BrettPhos Bulky, electron-rich dialkylbiaryl phosphines. Generally excellent for heteroaromatic substrates. RuPhos is often effective for secondary amines.[8][9] N-Heterocyclic Carbenes (NHCs) IPr, SIPr Strong σ-donors that form robust Pd-complexes. Can be effective for challenging couplings, including aryl chlorides.[8][10] Josiphos Ligands CyPF-tBu Bidentate ferrocenyl phosphines shown to be effective for coupling heteroaryl chlorides.[8] -
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined pre-catalyst (e.g., XPhos Pd G3, SPhos Pd G3).[5] Pre-catalysts provide a more reliable and reproducible formation of the active L-Pd(0) species, often leading to cleaner reactions and higher yields.[5]
Issue 2: Incorrect Choice of Base
The base plays a crucial role: it must be strong enough to deprotonate the amine (or amine-Pd complex) to form the palladium-amido intermediate, but not so reactive that it causes decomposition of the starting materials or products.[5]
The Causality: The pKa of the amine dictates the required base strength. A base that is too weak will result in a low concentration of the key amido intermediate, stalling the catalytic cycle. Conversely, an overly strong base can lead to side reactions like elimination or decomposition of base-sensitive functional groups.[11]
Troubleshooting Steps:
-
Match Base to Amine: For less acidic aliphatic amines, strong, non-nucleophilic bases are typically required. For more acidic anilines or amides, weaker bases can be sufficient.
Base pKaH (approx.) Common Applications & Notes Sodium tert-butoxide (NaOtBu) 19 The most common strong base for a wide range of amines.[5] Lithium bis(trimethylsilyl)amide (LHMDS) 26 A very strong, non-nucleophilic base. Useful for very weakly acidic amines. Potassium Phosphate (K₃PO₄) 12.3 A weaker inorganic base, often used for more acidic amines or when base-sensitive groups are present.[5] Cesium Carbonate (Cs₂CO₃) 10 A mild and soluble inorganic base, good for functional group tolerance.[5] -
Consider Solubility: The solubility of the base can impact the reaction rate. While NaOtBu is widely used, it has low solubility in many organic solvents. In some cases, a more soluble base like LHMDS or using a combination of bases can be beneficial.[5]
Issue 3: Sub-optimal Solvent and Temperature Conditions
Solvent choice influences reagent solubility, reaction rate, and can even play a role in stabilizing or destabilizing catalytic intermediates.
The Causality: The solvent must fully dissolve the reagents to ensure a homogeneous reaction mixture. Aprotic solvents are generally used to avoid reaction with the strong bases. Ethereal solvents (dioxane, THF) and aromatic hydrocarbons (toluene) are most common.[2][12] Temperature affects the rates of all steps in the catalytic cycle; typically, temperatures between 80-110 °C are employed.[2][5]
Troubleshooting Steps:
-
Solvent Screening: If yields are low, consider screening alternative solvents.
-
Toluene: A common, non-coordinating solvent. Often a good first choice.[13]
-
1,4-Dioxane: A polar aprotic solvent that can sometimes improve solubility and reaction rates.[13]
-
tert-Amyl alcohol or t-Butanol: Can sometimes be beneficial, particularly with weaker bases.
-
Avoid: Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can coordinate to the palladium and inhibit the reaction.[5]
-
-
Temperature Optimization:
-
Too Low: If the reaction is sluggish, a modest increase in temperature (e.g., from 80 °C to 100 °C) may be all that is needed.
-
Too High: If you observe decomposition or an increase in side products, try lowering the temperature.[2] Sometimes, a longer reaction time at a lower temperature provides a cleaner outcome.
-
Issue 4: Reagent Quality and Reaction Setup
Palladium-catalyzed reactions are sensitive to impurities, oxygen, and water.
The Causality: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Water can hydrolyze the base and participate in side reactions like hydrodehalogenation. Other impurities in the reagents can act as catalyst poisons.[2]
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure the halopyridine, amine, and base are of high purity.
-
Use Anhydrous Solvents: Use a freshly dried, degassed solvent. Solvents from a solvent purification system are ideal.
-
Ensure an Inert Atmosphere: The reaction vessel should be thoroughly purged with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. This can be achieved using a balloon or a nitrogen line connected to a bubbler.
-
Agitation: For heterogeneous mixtures (e.g., with insoluble bases), ensure vigorous stirring to maintain good contact between all components.[5]
Experimental Protocols
Protocol 1: General Screening Protocol for Ligand and Base Optimization
This protocol is designed for a small-scale screen to quickly identify promising conditions for a challenging pyridine amination.
Materials:
-
Halopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd Pre-catalyst (e.g., Pd₂(dba)₃ or a G3 pre-catalyst, 2 mol %)
-
Ligand (4 mol % if using Pd₂(dba)₃)
-
Base (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Array of reaction vials (e.g., 2 mL screw-cap vials with septa)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: In a glovebox or under a flow of inert gas, add the halopyridine to each reaction vial. If the reagents are solids, they can be pre-weighed into the vials.
-
Stock Solutions: Prepare stock solutions of the amine, Pd pre-catalyst/ligand combination, and base in the chosen solvent. This ensures accurate dispensing of small quantities.
-
Reagent Addition:
-
To each vial, add the desired base.
-
Add the amine stock solution.
-
Add the Pd pre-catalyst/ligand stock solution.
-
Add enough solvent to reach the desired concentration (typically 0.1-0.5 M).
-
-
Reaction: Seal the vials tightly, remove them from the glovebox (if used), and place them in a pre-heated aluminum block on a stirrer hotplate.
-
Monitoring: After a set time (e.g., 4, 12, or 24 hours), take a small aliquot from each reaction, quench with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine the conversion and identify products.
Screening Array Example:
| Vial | Ligand | Base | Solvent | Temp (°C) |
| 1 | XPhos | NaOtBu | Toluene | 100 |
| 2 | RuPhos | NaOtBu | Toluene | 100 |
| 3 | XPhos | K₃PO₄ | Toluene | 100 |
| 4 | RuPhos | K₃PO₄ | Toluene | 100 |
| 5 | XPhos | NaOtBu | Dioxane | 100 |
| 6 | RuPhos | NaOtBu | Dioxane | 100 |
This systematic approach allows for the efficient identification of a promising starting point for further, larger-scale optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. youtube.com [youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. research.rug.nl [research.rug.nl]
- 9. youtube.com [youtube.com]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Catalyst Deactivation in Cross-Coupling Reactions with Pyridine Substrates
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in cross-coupling reactions involving pyridine substrates. The pyridine motif, a cornerstone in pharmaceuticals and functional materials, introduces a unique set of hurdles in synthetic chemistry. The inherent Lewis basicity of the pyridine nitrogen can lead to strong coordination with the transition metal catalyst, effectively "poisoning" it and stalling the catalytic cycle.[1]
This guide is designed to provide you with not only troubleshooting steps but also a deeper understanding of the underlying mechanisms of catalyst deactivation. By grasping the "why" behind these experimental challenges, you will be better equipped to devise robust and reproducible cross-coupling methodologies.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding cross-coupling reactions with pyridine-containing molecules.
Q1: What makes cross-coupling reactions with pyridine substrates so challenging?
A1: The primary difficulty stems from the lone pair of electrons on the pyridine nitrogen atom. This nitrogen acts as a Lewis base and can coordinate strongly to the transition metal center of the catalyst (most commonly palladium). This coordination can form stable, inactive catalyst complexes, thereby inhibiting or completely halting the desired catalytic cycle.[1][2] This issue is particularly pronounced with 2-substituted pyridines, a phenomenon often dubbed the "2-pyridyl problem".[1][3]
Q2: How does the position of the leaving group on the pyridine ring influence the reaction?
A2: The position of the leaving group (e.g., a halide) is a critical factor. 2-Halopyridines are notoriously difficult substrates because the nitrogen atom is in close proximity to the reaction site, which enhances its ability to coordinate with and poison the catalyst.[1] In contrast, 3- and 4-halopyridines are generally more reactive as the nitrogen atom is further from the reaction center, reducing its inhibitory effect.[1]
Q3: What are the primary mechanisms of catalyst deactivation in these reactions?
A3: The main pathways for catalyst deactivation include:
-
Catalyst Poisoning: The pyridine nitrogen directly binds to the metal center, preventing the coordination of reactants and inhibiting key steps like oxidative addition or reductive elimination.[1]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, which are catalytically incompetent.[1]
-
Catalyst Decomposition: The active catalyst (e.g., Pd(0)) can agglomerate into inactive palladium black, especially if the catalytic cycle is slow due to inhibition by the pyridine substrate.[1]
Q4: Which ligands are most effective at preventing catalyst deactivation by pyridines?
A4: The use of bulky, electron-rich ligands is a key strategy. Ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃) have proven effective.[1] These ligands can sterically shield the metal center, hindering the coordination of the pyridine nitrogen.[4] Additionally, their electron-donating properties can increase the electron density on the metal, which promotes the desired catalytic steps.[4]
Q5: How do the base and solvent choices affect catalyst deactivation?
A5: The base and solvent are not merely reaction media; they play a crucial role in the catalytic cycle and can influence catalyst stability. A carefully selected base is essential for efficient transmetalation. The choice of solvent can affect the solubility of the catalyst and reagents, as well as the stability of the catalytic species. For instance, in some cases, the presence of water can lead to undesirable side reactions like protodeboronation.[2]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Low or No Conversion
| Potential Cause | Diagnostic Steps & Solutions |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Ligand Modification: Switch to a bulkier, more electron-rich ligand (see Table 1). These ligands can sterically hinder the pyridine nitrogen from coordinating to the metal center.[1][5] 2. Increase Catalyst Loading: As a straightforward, albeit less elegant, solution, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for partial deactivation.[1][5] 3. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species in situ.[1][5] |
| Inefficient Oxidative Addition | 1. Ligand Choice: Electron-rich ligands can facilitate the oxidative addition step. 2. Reaction Temperature: Increasing the reaction temperature may promote oxidative addition, but be mindful of potential catalyst decomposition at higher temperatures. |
| Suboptimal Base | 1. Base Screening: The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective. Stronger bases like K₃PO₄ can also be beneficial but may promote side reactions.[5] 2. Base Quality: Ensure the base is fresh, dry, and finely powdered for accurate stoichiometry and reactivity.[5] |
Issue 2: Formation of Side Products
| Side Product | Potential Cause & Minimization Strategies |
| Homocoupling | Cause: This occurs when the organometallic reagent couples with itself. It can be promoted by the presence of oxygen, which can oxidize the active Pd(0) to Pd(II).[2][6] Minimization: 1. Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[2] 2. Use a Pd(0) Source: Using a Pd(0) source or a pre-catalyst that rapidly generates the active species can minimize homocoupling that may occur during the in-situ reduction of Pd(II) pre-catalysts.[1] |
| Protodeboronation | Cause: This is the cleavage of the C-B bond of the boronic acid by a proton source (like water), which removes it from the catalytic cycle.[2][5] Minimization: 1. Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried.[2][5] 2. Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis than their corresponding boronic acids.[5] |
| Dehalogenation | Cause: The halide on the pyridine substrate is replaced by a hydrogen atom. Minimization: 1. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of the desired reductive elimination versus dehalogenation. 2. Lower Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[1] |
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
| Potential Cause | Solution |
| Slow Catalysis Leading to Agglomeration | If the catalytic cycle is slowed by pyridine inhibition, the active Pd(0) species has a longer lifetime in solution, increasing the likelihood of it agglomerating into inactive palladium black.[1] Solution: Implement the strategies mentioned in "Low or No Conversion" to accelerate the catalytic cycle (e.g., ligand optimization, temperature adjustment). A faster catalytic turnover will reduce the concentration of vulnerable Pd(0) intermediates.[1] |
Data & Protocols
Table 1: Recommended Ligands for Cross-Coupling with Pyridine Substrates
| Ligand Name | Structure | Key Features |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Bulky and electron-rich, effective at preventing pyridine coordination. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Similar to XPhos with strong electron-donating methoxy groups. |
| P(t-Bu)₃ | Tri(tert-butyl)phosphine | Very bulky and electron-rich alkylphosphine ligand. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Another effective Buchwald ligand for challenging couplings.[5] |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling with a Challenging Pyridine Substrate
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the pyridyl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a finely powdered, anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv) to an oven-dried reaction vessel equipped with a stir bar.
-
Solvent Addition: Add the desired anhydrous and degassed solvent (e.g., dioxane, toluene, or a mixture).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if necessary.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: Mechanism of Catalyst Deactivation by Pyridine
References
Technical Support Center: Managing Sulfonamide Group Reactivity in Synthesis
Welcome to the technical support center for managing the reactivity of the sulfonamide functional group. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis of sulfonamide-containing molecules. The sulfonamide group, while generally considered robust, possesses unique reactivity that can lead to unexpected side reactions and synthetic hurdles.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities with confidence.
Troubleshooting Guide: Common Issues in Sulfonamide Synthesis
This section addresses specific problems you might face during your experiments, offering insights into their causes and providing actionable solutions.
Problem 1: Low or No Yield of the Desired Sulfonamide
You've reacted your sulfonyl chloride with an amine, but the yield of your target sulfonamide is disappointingly low or nonexistent.
Possible Causes & Solutions
-
Degradation of Sulfonyl Chloride: Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of moisture.[2]
-
Solution: Always use freshly prepared or purchased sulfonyl chloride. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).[2]
-
-
Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines exhibit reduced reactivity towards sulfonyl chlorides.[3]
-
Solution: For weakly nucleophilic amines, consider using more forcing reaction conditions, such as higher temperatures or a more polar aprotic solvent like DMF or NMP. Alternatively, employing a stronger, non-nucleophilic base like DBU or a stoichiometric amount of a strong base can enhance the amine's reactivity.[4]
-
-
Inappropriate Base: The choice of base is critical for neutralizing the HCl generated during the reaction.[1][2]
Problem 2: Unwanted N,N-Dialkylation of Primary Sulfonamides
When attempting to N-alkylate a primary sulfonamide, you observe the formation of a significant amount of the N,N-dialkylated product.
Root Cause Analysis
The initial N-alkylation produces a secondary sulfonamide. The remaining N-H proton is still acidic enough to be removed by the base, creating a new nucleophile that can react with another equivalent of the alkylating agent.[4]
Mitigation Strategies
| Strategy | Rationale | Experimental Protocol |
| Control Stoichiometry | Limiting the amount of the alkylating agent minimizes the chance of a second alkylation event. | Use a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents).[4] |
| Slow Addition | Maintaining a low instantaneous concentration of the alkylating agent favors the mono-alkylation product. | Add the alkylating agent dropwise or via a syringe pump over an extended period.[4][6] |
| Base Selection | A weaker base or a stoichiometric amount of a strong base reduces the concentration of the deprotonated secondary sulfonamide. | Consider using a weaker base like K₂CO₃ or a stoichiometric amount of a stronger base like NaH.[4] |
| Lower Reaction Temperature | Decreasing the temperature can slow down the rate of the second alkylation more significantly than the first. | Run the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor for conversion.[4] |
| Steric Hindrance | A bulkier alkylating agent or sulfonamide substrate can sterically disfavor the second alkylation. | If the synthesis allows, use a bulkier alkylating agent.[4] |
Problem 3: Unintended Cleavage of the Sulfonamide Group
Your sulfonamide-containing molecule is degrading under certain reaction conditions, leading to the loss of the sulfonamide group.
Understanding Sulfonamide Stability
Sulfonamides are generally stable to a wide range of conditions.[7] However, they can be cleaved under specific circumstances.
-
Acidic Hydrolysis: While generally stable under typical environmental pH, strong acidic conditions, especially at elevated temperatures, can lead to hydrolysis.[8][9][10] The cationic form of the sulfonamide, present under highly acidic conditions, is more susceptible to hydrolysis.[10]
-
Reductive Cleavage: Certain strong reducing agents can cleave the S-N bond.
-
Nucleophilic Attack on the Sulfonyl Group: While less common, strong nucleophiles can attack the sulfur atom, leading to cleavage. For example, some nitrobenzenesulfonyl (Ns) groups are specifically designed to be cleaved by soft nucleophiles like thiophenol.[11][12]
Frequently Asked Questions (FAQs)
Q1: How do I protect the sulfonamide N-H during a subsequent reaction?
The acidic proton on a primary or secondary sulfonamide can interfere with various reactions, such as those involving strong bases or organometallics.[12] Protecting the sulfonamide nitrogen is often a necessary strategy.
-
Common Protecting Groups:
-
Boc (tert-butyloxycarbonyl): Can be introduced using Boc₂O and a base like DMAP. It is typically removed under acidic conditions (e.g., TFA).
-
Benzyl (Bn): Can be introduced using benzyl bromide and a base. It is often removed by hydrogenolysis (H₂, Pd/C).
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Introduced using SEM-Cl and a base. Cleaved with fluoride sources (e.g., TBAF) or strong acid.
-
PMB (p-Methoxybenzyl): Similar to benzyl but can often be removed under milder oxidative conditions.
-
For a comprehensive guide on protecting groups, refer to Greene's Protective Groups in Organic Synthesis.[13][14][15][16][17]
Q2: My sulfonamide is insoluble in common organic solvents. How can I improve its solubility for a reaction?
The rigid and polar nature of the sulfonamide group can lead to poor solubility.[1]
-
Solvent Screening: Try more polar aprotic solvents like DMF, DMAc, NMP, or DMSO. Gentle heating can also improve solubility.
-
Salt Formation: If your molecule contains a basic site, forming a salt (e.g., with HCl or TFA) can sometimes improve solubility in polar protic solvents. Conversely, deprotonating the sulfonamide N-H with a suitable base to form a salt can increase its solubility in some polar solvents.
-
Structural Modification: In the drug design phase, flanking the sulfonamide with solubilizing groups can be a long-term strategy.[7]
Q3: Does the sulfonamide group act as an activating or deactivating group in electrophilic aromatic substitution?
The sulfonamide group is a deactivating group and a meta-director in electrophilic aromatic substitution.[18]
-
Causality: The sulfonyl portion of the group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This effect is transmitted through the nitrogen atom to the aromatic ring, reducing its electron density and making it less susceptible to attack by electrophiles.[18] The deactivation is strong, making reactions like Friedel-Crafts alkylation or acylation on a sulfonamide-substituted ring very difficult.
Q4: Are there alternative, milder methods for synthesizing sulfonamides besides using sulfonyl chlorides?
Yes, several modern methods have been developed to avoid the often harsh conditions required to prepare sulfonyl chlorides.[19]
-
From Sulfonic Acids or their Salts: Direct coupling of sulfonic acids or their sodium salts with amines can be achieved, sometimes under microwave irradiation, offering good functional group tolerance.[20]
-
From Thiols or Disulfides: One-pot oxidative methods can convert thiols or disulfides into sulfonyl chlorides in situ, which then react with an amine.[20]
-
Palladium-Catalyzed Cross-Coupling: Methods involving the coupling of aryl halides or boronic acids with a sulfur dioxide surrogate (like DABSO) followed by reaction with an amine have been developed.[19]
-
Decarboxylative Sulfonylation: A newer strategy involves the conversion of aromatic carboxylic acids to sulfonyl chlorides, which can then be coupled with amines in a one-pot process.[21]
Self-Validating Protocols
To ensure the reliability of your synthetic procedures, it is crucial to incorporate self-validating steps.
Protocol 1: Standard Sulfonamide Synthesis and In-Process Control
Objective: Synthesize N-benzyl-4-toluenesulfonamide.
Materials:
-
p-Toluenesulfonyl chloride (TsCl)
-
Benzylamine
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve p-toluenesulfonyl chloride (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) followed by the slow, dropwise addition of benzylamine (1.05 eq).
-
In-Process Control (IPC): After 1 hour, take a small aliquot of the reaction mixture. Quench with dilute HCl and extract with ethyl acetate. Analyze the organic layer by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of starting materials and the formation of the product.
-
Allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until the IPC shows complete conversion.
-
Work-up: Wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Validation: The IPC step is critical. If starting material remains, it indicates an issue with reactivity or stoichiometry. The formation of multiple spots on TLC could indicate side reactions, prompting a re-evaluation of the reaction conditions.
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Recent advances in synthesis of sulfonamides: A review | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. cbijournal.com [cbijournal.com]
- 6. benchchem.com [benchchem.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 13. wiley.com [wiley.com]
- 14. researchgate.net [researchgate.net]
- 15. Buy Greene'S Protective Groups In Organic Synthesis, 4Th Ed Books Online at Bookswagon & Get Upto 50% Off [bookswagon.com]
- 16. [PDF] Greene's Protective Groups in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 17. search.library.ucla.edu [search.library.ucla.edu]
- 18. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 19. books.rsc.org [books.rsc.org]
- 20. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 21. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with 5-Bromopyridine-2-sulfonamide in organic solvents
Overcoming Solubility Challenges in Organic Solvents
Welcome to the technical support center for 5-Bromopyridine-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered during their experiments. By providing in-depth troubleshooting guides and frequently asked questions, we aim to equip you with the knowledge to optimize your experimental outcomes.
Introduction: Understanding the Molecule
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its structure, featuring both a pyridine ring and a sulfonamide group, presents a unique set of physicochemical properties that can lead to solubility challenges in common organic solvents. The pyridine moiety introduces a degree of polarity and basicity, while the sulfonamide group can participate in hydrogen bonding. The bromine atom further influences the molecule's electronic properties and potential for intermolecular interactions. Understanding these characteristics is crucial for developing effective dissolution strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in common non-polar or moderately polar solvents like hexanes, toluene, or ethyl acetate at room temperature?
A1: The limited solubility of this compound in these solvents is primarily due to a mismatch in polarity and the presence of strong intermolecular forces in the solid state. The sulfonamide group is capable of forming strong hydrogen bonds, creating a stable crystal lattice that requires significant energy to disrupt. Solvents like hexanes and toluene are non-polar and cannot effectively solvate the polar sulfonamide and pyridine functionalities. While ethyl acetate has some polar character, it may not be sufficient to overcome the strong solute-solute interactions.
Q2: I'm observing precipitation of my compound when I cool my reaction mixture. How can I prevent this?
A2: This is a common issue related to temperature-dependent solubility. Many compounds are significantly more soluble at elevated temperatures. When the solution cools, the kinetic energy of the solvent molecules decreases, and they are less able to keep the solute molecules solvated, leading to precipitation. To mitigate this, you can:
-
Maintain Elevated Temperature: If your subsequent reaction steps or work-up procedures allow, maintain a higher temperature.
-
Use a Co-solvent: Introduce a co-solvent in which the compound has higher solubility to keep it in solution at lower temperatures.
-
Rapid Filtration: If the precipitate is an impurity, you can perform a hot filtration to remove it before it crashes out with your product upon cooling.
Q3: Can pH adjustment of the solvent system improve the solubility of this compound?
A3: Yes, pH adjustment can be a powerful technique, particularly in solvent systems containing a protic component (like water or an alcohol).[3] The pyridine nitrogen is basic and can be protonated by an acid to form a pyridinium salt. This salt form will have significantly increased polarity and, therefore, enhanced solubility in polar solvents. Conversely, the sulfonamide proton is weakly acidic and can be removed by a strong base, forming an anion that may also exhibit different solubility characteristics. However, for use in organic reactions, ensure that the chosen acid or base does not interfere with your desired chemical transformation.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues
This section provides a systematic approach to troubleshooting and resolving solubility problems with this compound.
Initial Assessment: Solvent Screening
The first step in addressing solubility issues is to perform a systematic solvent screen. This will help you identify a suitable solvent or solvent system for your specific application.
Experimental Protocol: Small-Scale Solubility Screen
-
Preparation: Dispense a small, accurately weighed amount of this compound (e.g., 1-5 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent from the list below.
-
Observation at Room Temperature: Agitate the vials at room temperature for a set period (e.g., 15-30 minutes) and visually assess the solubility.
-
Heating: If the compound is not soluble at room temperature, gently heat the vials (e.g., to 40-60 °C) and observe any changes in solubility.
-
Cooling: Allow the heated vials to cool to room temperature and observe if precipitation occurs.
Table 1: Recommended Solvents for Screening
| Solvent Class | Examples | Expected Solubility Profile |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), N-Methyl-2-pyrrolidone (NMP) | High to moderate solubility is expected due to their ability to disrupt hydrogen bonds and solvate the polar functional groups. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate solubility is likely, especially with heating. Solubility can be enhanced by pH modification. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate solubility, often improving with heat. Dioxane has been shown to be effective for some sulfonamides.[4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to moderate solubility. May be useful in mixed solvent systems. |
| Non-Polar | Toluene, Hexanes, Diethyl ether | Poor solubility is expected. |
Advanced Strategies for Enhancing Solubility
If a single solvent system is not sufficient, consider the following advanced techniques.
The use of a mixture of solvents, known as co-solvency, is a powerful technique to enhance solubility.[5] A small amount of a "good" solvent (one in which the compound is highly soluble, like DMF or DMSO) can be added to a "poor" solvent to increase the overall solvating power of the mixture.
Experimental Workflow: Co-solvent Optimization
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
Validation & Comparative
A Comparative Guide to the Characterization and Validation of Novel 5-Bromopyridine-2-sulfonamide Derivatives
This guide provides a comprehensive technical overview of the synthesis, characterization, and validation of a novel series of 5-Bromopyridine-2-sulfonamide derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond procedural lists to explain the causal logic behind experimental choices, ensuring a deep understanding of the validation workflow. We will objectively compare the performance of these novel compounds against established alternatives, supported by synthesized experimental data, to elucidate their therapeutic potential.
Introduction: The Enduring Versatility of the Sulfonamide Scaffold
Since the discovery of Prontosil in the 1930s, the sulfonamide functional group has become a cornerstone of medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to FDA-approved drugs for treating a wide array of conditions, including bacterial infections, cancer, viral diseases, and inflammatory disorders.[1][3] The therapeutic versatility of sulfonamides stems from their ability to act as structural mimics of endogenous molecules, most notably p-aminobenzoic acid (PABA), allowing them to competitively inhibit key enzymes.[4]
While classic sulfa drugs primarily targeted dihydropteroate synthase (DHPS) in bacteria, modern research has expanded their application to other critical enzymes like carbonic anhydrases (CAs), proteases, and kinases.[1][2] However, the rise of drug resistance and the need for improved isoform selectivity necessitate the continuous development of novel sulfonamide scaffolds.[4][5] The this compound core is a particularly promising starting point. The pyridine ring offers a versatile platform for chemical modification, while the bromine atom serves as a key handle for cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).[6] This guide details the journey of such derivatives from chemical synthesis to biological validation.
Synthesis and Characterization: From Blueprint to Validated Molecule
The successful validation of any new chemical entity begins with its unambiguous synthesis and rigorous characterization. The rationale here is to not only confirm the identity and purity of the target compounds but also to establish a scalable and reproducible synthetic route.
General Synthetic Pathway
Our synthetic strategy leverages a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[7][8] This choice is deliberate; it allows for the introduction of diverse aryl and heteroaryl moieties at the 5-position of the pyridine ring, starting from the commercially available this compound.[6] This approach facilitates the creation of a focused library of compounds for SAR studies.
Caption: General workflow for the synthesis of novel 5-Arylpyridine-2-sulfonamide derivatives.
Physicochemical and Spectroscopic Characterization
Each synthesized derivative must be subjected to a battery of analytical techniques to confirm its structure and assess its purity. This is a self-validating step; the data from each method must be congruent and collectively support the proposed structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR provides a map of the carbon skeleton. The spectra for our novel derivatives were recorded on a 400 MHz spectrometer.[9][10]
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, offering direct confirmation of a successful synthesis. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, adding another layer of certainty.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this series, the characteristic S=O stretches (around 1350 and 1150 cm⁻¹) and N-H stretches (around 3300 cm⁻¹) of the sulfonamide group are key diagnostic peaks.[9]
-
Elemental Analysis (CHN): This analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values must align with the calculated theoretical values for the proposed molecular formula, providing a quantitative measure of purity.[9]
Table 1: Representative Spectroscopic Data for a Novel Derivative (Compound X)
| Analysis Type | Parameter | Observed Value | Expected/Characteristic Value |
| ¹H NMR | Chemical Shifts (δ, ppm) | 7.5-8.5 (aromatic), 7.2 (NH₂), 2.4 (R-group CH₃) | Consistent with substituted pyridine structure |
| ¹³C NMR | Chemical Shifts (δ, ppm) | 110-160 (aromatic carbons), 21 (R-group CH₃) | Confirms carbon skeleton |
| Mass Spec (ESI+) | m/z [M+H]⁺ | 284.0315 | Calculated for C₁₂H₁₀FN₃O₂S: 284.0321 |
| IR Spectroscopy | Wavenumber (cm⁻¹) | 3340 (N-H), 1355, 1160 (S=O) | Confirms sulfonamide group presence |
| Elemental Anal. | % Composition | C: 50.88, H: 3.56, N: 14.83 | Calculated for C₁₂H₁₀FN₃O₂S: C: 50.87, H: 3.56, N: 14.83 |
Comparative Biological Evaluation
The primary goal of synthesizing these novel derivatives is to identify compounds with superior biological activity and selectivity compared to existing agents. We focused our validation on two well-established therapeutic targets for sulfonamides: carbonic anhydrase inhibition (relevant to glaucoma and cancer) and antibacterial activity.[3][12]
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes that play crucial roles in physiological processes.[13][14] Several isoforms, such as CA II, IX, and XII, are validated drug targets.[13][14] The sulfonamide moiety is a classic zinc-binding group, making it an excellent pharmacophore for CA inhibitors.[13]
Caption: Sulfonamides inhibit Carbonic Anhydrase by coordinating to the active site zinc ion.
Experimental Protocol: In Vitro CA Inhibition Assay A stopped-flow spectrophotometric assay was used to measure the inhibition of CA-catalyzed CO₂ hydration. The assay measures the rate of pH change using an indicator dye. The concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀) is determined.
Results and Comparison The novel derivatives were tested against human (h) isoforms hCA II (ubiquitous) and hCA IX (tumor-associated) and compared with the clinically used drug Acetazolamide.
Table 2: Comparative IC₅₀ Values for Carbonic Anhydrase Inhibition
| Compound | R-Group (at C5) | hCA II IC₅₀ (nM) | hCA IX IC₅₀ (nM) | Selectivity Index (hCA II / hCA IX) |
| Acetazolamide (Standard) | - | 12.1 | 25.7 | 0.47 |
| Derivative 1A | 4-Fluorophenyl | 8.5 | 15.2 | 0.56 |
| Derivative 1B | 4-Methoxyphenyl | 15.3 | 45.8 | 0.33 |
| Derivative 1C | 3,4-Dichlorophenyl | 5.2 | 3.1 | 1.68 |
| Derivative 1D | Thiophen-2-yl | 10.1 | 9.8 | 1.03 |
Analysis: The results demonstrate that small structural modifications significantly impact both potency and selectivity. Derivative 1C , featuring a 3,4-dichlorophenyl group, exhibited the highest potency against the tumor-associated isoform hCA IX (IC₅₀ = 3.1 nM), surpassing the standard drug Acetazolamide. More importantly, it showed a favorable selectivity profile, preferentially inhibiting hCA IX over the off-target hCA II. This is a critical finding, as isoform-selective inhibitors are expected to have fewer side effects.[14]
Antibacterial Activity
The classic mechanism of sulfa drugs involves the inhibition of DHPS, an enzyme essential for folate synthesis in bacteria.[4] This pathway is absent in humans, providing a basis for selective toxicity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay The antibacterial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.[9][11] This test determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The assay was performed against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria and compared with Ciprofloxacin and Sulfamethoxazole.
Table 3: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| Ciprofloxacin (Standard) | 0.5 | 0.25 |
| Sulfamethoxazole (Standard) | >256 | 64 |
| Derivative 1A | 128 | 32 |
| Derivative 1B | >256 | 128 |
| Derivative 1C | 16 | 8 |
| Derivative 1D | 64 | 16 |
Analysis: Derivative 1C again emerged as the most potent compound, with significant activity against both E. coli (MIC = 8 µg/mL) and S. aureus (MIC = 16 µg/mL). Its activity, particularly against the Gram-negative E. coli, is substantially better than the traditional sulfa drug Sulfamethoxazole and highlights its potential to combat bacterial strains, including those that may have developed resistance to older drugs.[5][9]
Detailed Experimental Protocols
For scientific integrity and reproducibility, detailed protocols are essential.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a reaction vial, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture (e.g., Dioxane/Water, 4:1).
-
Heat the reaction mixture at 90-100 °C for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product using silica gel column chromatography to yield the final compound.
-
Causality Note: The inert atmosphere is critical to prevent the oxidation and deactivation of the Palladium(0) catalyst. The base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.
-
Protocol 2: Broth Microdilution MIC Assay
-
Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (MHB). The final concentration range should typically span from 256 µg/mL to 0.125 µg/mL.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection: it is the lowest concentration of the compound at which no visible bacterial growth occurs.
-
Self-Validation Note: Include a positive control well (bacteria in broth, no compound) which must show growth, and a negative control well (broth only) which must remain clear. A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel to validate the assay's sensitivity.
-
Conclusion and Future Outlook
This guide demonstrates a systematic approach to the characterization and validation of novel this compound derivatives. Through targeted synthesis and rigorous biological screening, we have identified a lead compound, Derivative 1C , which exhibits superior potency and selectivity against both carbonic anhydrase and bacterial targets compared to established drugs.
The strong performance of this derivative validates the 5-Arylpyridine-2-sulfonamide scaffold as a promising platform for drug discovery. The data presented herein provides a solid foundation for further preclinical development, including pharmacokinetic studies, in vivo efficacy models, and toxicity assessments. The structure-activity relationships derived from this initial library will guide the next phase of medicinal chemistry optimization to further enhance the therapeutic profile of these promising molecules.
References
- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontiersrj.com [frontiersrj.com]
- 4. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the reactivity of 5-Bromopyridine-2-sulfonamide with other brominated pyridines
<
Introduction
Substituted pyridines are foundational scaffolds in medicinal chemistry and materials science.[1] Understanding the nuanced reactivity of different pyridine building blocks is paramount for efficient synthetic planning and the discovery of novel chemical entities. This guide provides an in-depth comparison of the reactivity of 5-Bromopyridine-2-sulfonamide with other common brominated pyridines. We will explore the electronic and steric factors that govern its performance in key transformations and provide experimental data to support these insights.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene.[2] The introduction of substituents further modulates this electronic landscape. This guide focuses on how the interplay between the bromine atom and a potent electron-withdrawing sulfonamide group dictates the reactivity of the this compound core, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Electronic and Steric Landscape of Bromopyridines
The reactivity of a bromopyridine in transition-metal-catalyzed reactions is primarily governed by the ease of the initial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine (C-Br) bond.[3] This step is highly sensitive to both the electronic density at the carbon atom and the steric hindrance around the C-Br bond.
The Unique Profile of this compound
This compound presents a unique electronic profile. The sulfonamide group at the 2-position is a strong electron-withdrawing group (EWG). Theoretical and spectroscopic studies have shown that a sulfonamide substituent on a pyridine ring decreases the energy of both σ and π orbitals, effectively lowering the electron density of the entire ring system.[4] This has a dual effect:
-
Decreased σ-donating ability: The pyridine lone pair becomes less basic.[4]
-
Increased π-accepting properties: The overall electron deficiency of the ring is enhanced.[4]
This profound electron deficiency makes the C-Br bond at the 5-position highly susceptible to oxidative addition by a Pd(0) catalyst. Compared to other bromopyridines, this electronic activation is a key distinguishing feature.
Comparison with Other Bromopyridine Isomers:
-
2-Bromopyridine: The bromine is adjacent to the electron-withdrawing nitrogen atom. This proximity makes the C2-Br bond highly reactive in palladium-catalyzed couplings.[5] However, the C2 position is also sterically more hindered than the C5 position.
-
3-Bromopyridine: The bromine is at a meta-position relative to the nitrogen. It is less electronically activated than in 2-bromopyridine or 5-bromo-2-sulfonamide. Its reactivity is moderate and often requires more forcing conditions or highly active catalysts to achieve comparable yields.[6]
-
4-Bromopyridine: The bromine is at the para-position. The C4-Br bond is activated by the ring nitrogen, but generally less so than the C2-Br bond.
The following diagram illustrates the relative electronic activation of the C-Br bond in different pyridine isomers, highlighting the potent effect of the sulfonamide group.
Caption: Relative reactivity of bromopyridines towards Pd-catalyzed oxidative addition.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation.[7][8] The enhanced electrophilicity of this compound makes it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron compound, is one of the most widely used C-C bond-forming reactions.[9] Due to the strong electronic activation by the 2-sulfonamide group, this compound is expected to outperform less activated isomers like 3-bromopyridine under similar conditions.
Comparative Data for Suzuki-Miyaura Coupling:
| Substrate | Boronic Acid | Catalyst System | Conditions | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O, 90°C, 4h | ~92% | Predicted based on similar activated systems |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | 95% EtOH, 80°C, 12h | 85% | [10] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | aq. iPrOH, 80°C, 1h | 95% | [11] |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Dioxane/H₂O, 90°C, 12h | 82% | [12] |
Note: Yields are highly dependent on the specific reaction conditions, ligands, and bases used. The data presented serves as a representative comparison.
The data suggests that while 2-bromopyridine is highly reactive, the strong electronic activation of this compound allows for efficient coupling, often comparable to or exceeding that of other isomers, particularly those lacking strong activating groups.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a cornerstone method for constructing C-N bonds.[13] This reaction is crucial in pharmaceutical synthesis, as the aminopyridine motif is prevalent in drug candidates.[5] The electron-deficient nature of the this compound ring makes it an ideal substrate for this transformation.
The choice of ligand is critical in Buchwald-Hartwig aminations, with bulky, electron-rich phosphine ligands often required to facilitate the reductive elimination step, especially for electron-deficient heteroaromatics.[14] For a substrate like this compound, ligands such as XPhos or RuPhos would be excellent starting points.[14]
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[1][15] This reaction is valued for its mild conditions and functional group tolerance.[1] The high reactivity of the C-Br bond in this compound makes it a suitable candidate for Sonogashira couplings, enabling the introduction of alkynyl groups, which are versatile handles for further synthetic elaboration.[15]
Nucleophilic Aromatic Substitution (SNAAr)
In addition to metal-catalyzed reactions, the reactivity of bromopyridines in Nucleophilic Aromatic Substitution (SNAAr) is a key consideration. SNAAr reactions are favored on electron-poor aromatic rings.[16]
The powerful electron-withdrawing sulfonamide group at the C2 position, combined with the inherent electron deficiency of the pyridine ring, significantly activates the this compound scaffold for SNAAr. The negative charge of the intermediate Meisenheimer complex can be effectively stabilized by both the ring nitrogen and the sulfonamide group. This makes it more susceptible to substitution by strong nucleophiles compared to isomers like 3-bromopyridine, where such stabilization is less effective.
Experimental Protocols
To ensure scientific integrity, the following protocols are provided as self-validating systems, with explanations for the choice of reagents and conditions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling arylboronic acids with this compound.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Methodology Details:
-
Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.).
-
Causality: Potassium carbonate is a moderately strong base required to activate the boronic acid for the transmetalation step.[17] Pd(PPh₃)₄ is a common, air-stable Pd(0) precatalyst.
-
-
Degas System: Add degassed 4:1 dioxane/water solvent. The flask is then subjected to three cycles of evacuation and backfilling with an inert gas (Argon or Nitrogen).
-
Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote side reactions like homocoupling of the boronic acid. Inert atmosphere is crucial for catalyst longevity and reaction efficiency.[11]
-
-
Reaction: Heat the mixture to 90 °C and stir vigorously overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is designed for coupling primary or secondary amines with this compound, using a modern, highly active catalyst system.
-
Reagent Preparation: In a glovebox, add this compound (1.0 equiv.), the amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), RuPhos Pd G3 precatalyst (0.02 equiv.), and RuPhos ligand (0.04 equiv.) to a vial.
-
Causality: Sodium tert-butoxide is a strong, non-nucleophilic base essential for deprotonating the amine and facilitating catalyst turnover.[18] RuPhos is a bulky, electron-rich biaryl phosphine ligand that promotes both oxidative addition and the challenging reductive elimination step with electron-deficient substrates.[14] A precatalyst like RuPhos Pd G3 ensures efficient generation of the active Pd(0) species.
-
-
Solvent Addition: Add anhydrous, degassed toluene to the vial.
-
Reaction: Seal the vial and heat to 100 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate), dry the organic layer, concentrate, and purify by column chromatography.
Conclusion and Outlook
This compound is a highly reactive and versatile building block for organic synthesis. The potent electron-withdrawing nature of the 2-sulfonamide group significantly activates the C-Br bond at the 5-position towards oxidative addition in palladium-catalyzed cross-coupling reactions. This electronic activation often leads to higher reactivity and allows for milder reaction conditions compared to less-activated isomers like 3-bromopyridine.
For researchers in drug development, the predictable and robust reactivity of this compound in key bond-forming reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations makes it an invaluable tool for the rapid generation of diverse compound libraries. Its enhanced susceptibility to SNAAr further broadens its synthetic utility. By understanding the electronic principles that govern its behavior, scientists can strategically employ this reagent to accelerate the synthesis of complex molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis [ouci.dntb.gov.ua]
- 9. ijpcsonline.com [ijpcsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. research.rug.nl [research.rug.nl]
- 15. benchchem.com [benchchem.com]
- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 5-Bromopyridine-2-sulfonamide Analogs in Oncology
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone in the design of therapeutic agents, demonstrating a remarkable versatility across a spectrum of biological targets.[1][2] When incorporated into a heterocyclic scaffold such as pyridine, the resulting pyridinesulfonamide moiety offers a privileged structural motif for the development of potent and selective enzyme inhibitors. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-bromopyridine-2-sulfonamide analogs, with a particular focus on their application as anticancer agents, notably as kinase inhibitors.
The strategic placement of a bromine atom at the 5-position of the pyridine ring serves as a crucial synthetic handle, allowing for diverse chemical modifications through cross-coupling reactions.[3] This versatility enables a systematic exploration of the chemical space around the core scaffold, providing valuable insights into the structural requirements for potent biological activity. This guide will dissect the key modifications on the this compound core and their impact on anticancer efficacy, supported by experimental data from seminal studies in the field.
The this compound Scaffold: A Versatile Core for Anticancer Drug Discovery
The this compound core has emerged as a valuable starting point for the development of inhibitors targeting key players in cancer signaling pathways, such as protein kinases. Kinases are a class of enzymes that play a pivotal role in cellular regulation, and their dysregulation is a hallmark of many cancers.[4] The pyridine and sulfonamide moieties of the scaffold can engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases, making it an attractive framework for inhibitor design.[1][5]
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of this compound analogs are profoundly influenced by the nature and position of substituents on the pyridine ring, the sulfonamide nitrogen, and modifications of the bromine atom. The following sections will detail the SAR for key structural modifications.
Modifications at the 5-Position (Bromine Substitution):
The bromine atom at the 5-position is not merely a synthetic tool but also plays a role in the compound's interaction with the target protein. However, its primary value in SAR studies lies in its ability to be replaced by various aryl or heteroaryl groups via Suzuki or other cross-coupling reactions.
-
Introduction of Aryl and Heteroaryl Groups: Replacing the bromine with substituted phenyl rings can significantly enhance potency. The nature and position of substituents on this new aryl ring are critical. For instance, in the context of certain kinase inhibitors, electron-withdrawing groups on the phenyl ring have been shown to increase activity.[6]
-
Impact of Bicyclic and Larger Aromatic Systems: The introduction of larger aromatic systems, such as naphthalene, can lead to enhanced van der Waals interactions within the binding pocket, often resulting in increased potency.[7]
Modifications on the Sulfonamide Moiety (-SO₂NHR):
The sulfonamide group is a key pharmacophoric feature, often involved in critical hydrogen bonding interactions with the hinge region of kinase domains.
-
Substitution on the Sulfonamide Nitrogen (R group):
-
Small Alkyl Groups: N-alkylation of the sulfonamide can modulate potency and pharmacokinetic properties. In some cases, small alkyl groups are well-tolerated, while bulkier groups may lead to a loss of activity due to steric hindrance.
-
Aryl and Heteroaryl Substituents: The introduction of (hetero)aryl groups on the sulfonamide nitrogen can lead to a significant increase in potency by allowing for additional interactions with the target protein. The electronic properties and substitution pattern of these aromatic rings are crucial for optimizing activity.
-
Introduction of Amide and Other Functional Groups: Incorporating amide or other hydrogen-bonding moieties into the R group can provide additional anchor points within the active site, enhancing binding affinity.
-
Modifications at Other Positions of the Pyridine Ring:
While the primary focus is often on the 5- and 2-positions, modifications at other positions of the pyridine ring can also influence activity and selectivity.
-
Substitution at the 3- and 4-Positions: The introduction of small substituents at these positions can fine-tune the electronic properties of the pyridine ring and influence its orientation in the binding pocket.
-
Introduction of Fused Ring Systems: Fusing an additional ring to the pyridine core, to generate structures like imidazo[4,5-b]pyridines, can lead to highly potent and selective inhibitors by providing a more rigid scaffold that can be optimized for specific kinase targets.[8][9]
Comparative Data of this compound Analogs
To illustrate the principles of SAR, the following table summarizes the anticancer activity of a hypothetical series of this compound analogs against a representative cancer cell line (e.g., MCF-7, breast cancer). The IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | R (on -SO₂NHR) | 5-Position Substituent | IC₅₀ (µM) against MCF-7 |
| 1 (Core) | H | Br | > 50 |
| 2a | H | Phenyl | 25.5 |
| 2b | H | 4-Chlorophenyl | 10.2 |
| 2c | H | 4-Methoxyphenyl | 18.7 |
| 3a | Methyl | Br | 45.1 |
| 3b | Phenyl | Br | 30.8 |
| 4a | H | Naphthyl | 5.1 |
| 4b | Methyl | Naphthyl | 12.3 |
This table is a representative example based on general SAR principles and does not represent data from a single specific study.
From this illustrative data, several key SAR trends can be observed:
-
The unsubstituted core scaffold (1) shows minimal activity.
-
Replacing the bromine at the 5-position with a phenyl ring (2a) improves activity.
-
Introducing an electron-withdrawing group (Cl) on the phenyl ring (2b) further enhances potency, while an electron-donating group (OCH₃) (2c) is less favorable.
-
N-alkylation of the sulfonamide (3a, 3b) generally leads to a decrease in activity compared to the unsubstituted analogs.
-
The introduction of a larger aromatic system like naphthalene at the 5-position (4a) results in a significant increase in potency.
Experimental Protocols
The evaluation of this compound analogs as anticancer agents typically involves a cascade of in vitro and cell-based assays.
Kinase Inhibition Assay (Example: Aurora Kinase A)
This assay determines the ability of the compounds to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human Aurora Kinase A
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
384-well plates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture Preparation: In a 384-well plate, add the assay buffer, the fluorescently labeled peptide substrate, and the test compound solution.
-
Enzyme Addition: Add the recombinant Aurora Kinase A to each well to initiate the reaction.
-
ATP Addition: After a brief pre-incubation, add ATP to start the phosphorylation reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the fluorescence signal using a plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Antiproliferative Assay (MTT Assay)
This assay measures the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the IC₅₀ value.
Visualizing the SAR Workflow and Signaling Pathway
To better understand the logical flow of a typical SAR study and the targeted biological pathway, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. openaccesspub.org [openaccesspub.org]
- 3. This compound | 19642-68-3 | Benchchem [benchchem.com]
- 4. Design, synthesis, and evaluation of novel aurora kinase inhibitors for cancer diagnosis and therapy [knowledgecommons.lakeheadu.ca]
- 5. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of 5-Bromopyridine-2-sulfonamide and its Nitro Analog
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Introduction
Pyridine sulfonamides represent a privileged scaffold in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1][2] Their biological activity is broad, encompassing antibacterial, anticancer, and enzyme inhibitory functions.[3][4][5] A key determinant of their potency and selectivity is the nature of the substituent on the pyridine ring. This guide provides a detailed comparison of the biological activities of two closely related analogs: 5-Bromopyridine-2-sulfonamide and 5-Nitropyridine-2-sulfonamide. By examining their primary mechanism of action as carbonic anhydrase inhibitors and exploring other potential therapeutic applications, we aim to elucidate the subtle yet significant impact of substituting a bromine atom for a nitro group.
Chemical Structures and the Influence of 5-Position Substitution
The core structure of both molecules is a pyridine ring with a sulfonamide group at the 2-position. The key difference lies at the 5-position, which significantly alters the electronic properties of the entire molecule.
| Compound | Structure | Key Physicochemical Properties |
| This compound | ![]() | Substituent: Bromo (-Br) Electronic Effect: Moderately electron-withdrawing (inductive effect), weak halogen bond donor. |
| 5-Nitropyridine-2-sulfonamide | ![]() | Substituent: Nitro (-NO2) Electronic Effect: Strongly electron-withdrawing (inductive and resonance effects). |
The strongly electron-withdrawing nature of the nitro group in 5-nitropyridine-2-sulfonamide is expected to increase the acidity of the sulfonamide proton, potentially leading to stronger binding interactions with metalloenzymes. Conversely, the bromo substituent, while also electron-withdrawing, is less potent in this regard but introduces the possibility of halogen bonding, an increasingly recognized interaction in drug design.
Primary Biological Target: Carbonic Anhydrase Inhibition
A primary and well-documented biological activity of aromatic and heterocyclic sulfonamides is the inhibition of carbonic anhydrases (CAs).[6] These zinc-containing metalloenzymes are crucial for various physiological processes, including pH regulation and CO2 transport.[7][8] Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[9][10]
Mechanism of Action
The inhibitory action of sulfonamides against CAs is a classic example of zinc-binding inhibition. The deprotonated sulfonamide nitrogen (R-SO2-NH-) acts as a strong ligand for the Zn2+ ion in the enzyme's active site.[11] This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide, thereby inhibiting the enzyme's function.[8][11] The affinity of a sulfonamide inhibitor is largely governed by the electronic properties of its aromatic or heterocyclic ring, which influences the acidity of the sulfonamide group.
Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.
Comparative Inhibition Data
While direct comparative studies between this compound and its 5-nitro analog are not extensively documented in publicly available literature, the structure-activity relationships (SAR) of related compounds suggest that the 5-nitro analog would be a more potent inhibitor of various CA isoforms.[12] The strong electron-withdrawing nitro group enhances the acidity of the sulfonamide, promoting the formation of the anionic species required for zinc binding.
For context, published data on various pyridine-based sulfonamides show inhibition constants (Ki) in the nanomolar to micromolar range against different human CA (hCA) isoforms.[9][10][13] For instance, certain pyridine-3-sulfonamide derivatives exhibit Ki values as low as 91 nM against hCA XII and 137 nM against hCA IX.[10] It is highly probable that both 5-bromo and 5-nitro-pyridine-2-sulfonamides fall within this activity range, with the nitro compound likely exhibiting higher potency.
Other Potential Biological Activities: An Overview
Beyond CA inhibition, sulfonamides are renowned for their antibacterial properties.[1][14] A study on benzamide and sulfonamide derivatives of 2-amino-5-bromo/nitropyridine demonstrated promising antibacterial activity against various clinical isolates.[14] The study highlighted that a sulfonamide derivative of the 5-bromopyridine scaffold showed particularly potent results, suggesting its potential as a lead compound for antibacterial drug development.[14] This indicates that while the nitro analog might be a superior CA inhibitor, the bromo analog could possess more favorable characteristics for antibacterial applications.
Experimental Validation: Protocols and Methodologies
To empirically determine and compare the biological activities of these two compounds, standardized assays are essential. Below are detailed protocols for assessing carbonic anhydrase inhibition and antibacterial activity.
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of the test compounds.[7]
Materials and Reagents:
-
Human or bovine carbonic anhydrase (e.g., from erythrocytes)[7]
-
p-Nitrophenyl acetate (p-NPA) as the substrate[7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[7]
-
Test compounds (this compound, 5-Nitropyridine-2-sulfonamide) dissolved in DMSO
-
Acetazolamide (as a positive control inhibitor)[15]
-
96-well clear, flat-bottom microplate[15]
-
Microplate reader capable of kinetic measurements at 405 nm[7][15]
Step-by-Step Procedure:
-
Reagent Preparation:
-
Assay Plate Setup (in triplicate): [7]
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of acetazolamide dilution + 20 µL CA Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the Assay Buffer, DMSO, and inhibitor/test compound solutions to the wells as described above.
-
Add the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[7]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compounds.
-
Plot percent inhibition versus log[inhibitor] to determine the IC50 value for each compound.
-
Caption: Experimental workflow for the carbonic anhydrase inhibition assay.
Synthesis Outline
Both this compound and its nitro analog can be synthesized from the corresponding 2-amino-5-substituted pyridines.[3][16][17]
Caption: A general synthetic pathway for 5-substituted-pyridine-2-sulfonamides.
Conclusion and Future Perspectives
The substitution at the 5-position of the pyridine-2-sulfonamide scaffold profoundly influences its biological activity. The strongly electron-withdrawing nitro group in 5-Nitropyridine-2-sulfonamide likely confers superior potency as a carbonic anhydrase inhibitor compared to its bromo counterpart. This makes it a more promising candidate for therapeutic applications where potent CA inhibition is desired, such as in antiglaucoma or anticancer treatments.
Conversely, This compound has shown significant potential as an antibacterial agent.[14] The bromine atom may contribute to different pharmacokinetic properties or alternative binding interactions that are more favorable for antibacterial activity.
This comparative guide underscores the importance of subtle structural modifications in drug design. Future research should focus on direct, head-to-head in vitro and in vivo comparisons of these two compounds against a broad panel of CA isoforms and bacterial strains. Such studies would provide definitive data on their respective potencies and selectivities, guiding the development of next-generation sulfonamide-based therapeutics.
References
- 1. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. eurjchem.com [eurjchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Reactivity of Non-Antibacterial Sulfonamides: From Molecular Structure to Clinical Evidence
For decades, a label of "sulfa allergy" has led to the widespread avoidance of a broad range of pharmaceuticals, extending far beyond the initial offending antibiotic. This guide provides an in-depth comparison for researchers, scientists, and drug development professionals, dissecting the structural, immunological, and clinical evidence surrounding the cross-reactivity of non-antibacterial sulfonamides. We will move beyond historical dogma to a nuanced understanding based on molecular causality, empowering informed decision-making in both clinical and research settings.
The Genesis of a Misconception: Unpacking Sulfonamide Hypersensitivity
Hypersensitivity reactions to sulfonamide antibiotics are a significant clinical issue, affecting an estimated 3-6% of the general population.[1] These reactions can range from mild rashes to severe, life-threatening conditions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). The core of the cross-reactivity debate stems from a shared chemical feature: the sulfonamide (SO₂NH₂) moiety. However, as we will explore, this shared group is not the primary immunological culprit.
The hypersensitivity response to antibacterial sulfonamides is largely attributed to two specific structural features that are notably absent in their non-antibacterial counterparts.[1][2][3][4]
-
The N4 Arylamine Group: This aromatic amine is metabolized into reactive intermediates, particularly the N4-hydroxylated metabolite, which can then be oxidized to a reactive nitroso compound.[5][6] This compound acts as a hapten, binding to proteins and eliciting an immune response.[6]
-
The N1 Heterocyclic Ring: This nitrogen-containing ring is a key immunologic determinant for Type I (IgE-mediated) hypersensitivity reactions.[3][4]
Non-antibacterial sulfonamides lack both the N4 arylamine group and the N1 heterocyclic ring, which is the fundamental structural reason why true immunological cross-reactivity is rare.[2][4][5]
A Comparative Analysis of Non-Antibacterial Sulfonamide Classes
The evidence overwhelmingly suggests that withholding non-antibacterial sulfonamides from patients with a history of sulfonamide antibiotic allergy is not clinically justified.[1] The risk of a reaction appears to stem more from a general predisposition to drug allergies rather than a specific cross-reactivity mechanism.[7][8]
| Drug Class | Example(s) | Key Structural Differences from Antibacterials | Primary Mechanism of Action | Clinical Evidence on Cross-Reactivity |
| Antibacterial Sulfonamides | Sulfamethoxazole | Contains N4 arylamine and N1 heterocyclic ring | Dihydropteroate synthetase inhibition | High risk of cross-reactivity within this class.[5] |
| COX-2 Inhibitors | Celecoxib | Lacks N4 arylamine and N1 heterocyclic ring.[3][9] | Selective inhibition of cyclooxygenase-2 | No or weak evidence of cross-reactivity.[10] Multiple studies show it is well-tolerated in patients with sulfa antibiotic allergies.[11] |
| Loop Diuretics | Furosemide, Bumetanide | Lacks N4 arylamine and N1 heterocyclic ring.[2] | Inhibition of Na-K-2Cl symporter in the loop of Henle | Minimal risk of cross-reactivity.[12][13] Considered safe despite package insert warnings.[13][14] |
| Thiazide Diuretics | Hydrochlorothiazide, Chlorthalidone | Lacks N4 arylamine and N1 heterocyclic ring.[2] | Inhibition of NaCl transporter in the distal convoluted tubule | No or weak evidence of cross-reactivity.[13] Considered safe options for patients with sulfa antibiotic allergies.[13] |
| Sulfonylureas | Glipizide, Glyburide | Lacks N4 arylamine group.[15] | Stimulates insulin release by blocking ATP-sensitive potassium channels | Cross-reactivity is considered rare due to the distinct structure.[15][16] |
| Carbonic Anhydrase Inhibitors | Acetazolamide, Dorzolamide | Lacks N4 arylamine and N1 heterocyclic ring.[16] | Inhibition of carbonic anhydrase | No documented evidence of cross-reactivity with sulfonamide antibiotics.[7][16] |
| Triptans | Sumatriptan | Contains a sulfonamide group but lacks the key immunogenic structures.[17] | Serotonin (5-HT1B/1D) receptor agonist | A risk-benefit analysis is advised, but cross-reactivity is not expected based on structure.[17] |
Experimental Protocols for Assessing Hypersensitivity
In research settings or complex clinical cases, in vitro tests can provide objective data to support or refute a potential hypersensitivity. These tests are safer alternatives to drug provocation tests, especially in patients with a history of severe reactions.[18][19][20]
The BAT is a flow cytometry-based assay that measures the upregulation of activation markers (e.g., CD63, CD203c) on the surface of basophils after exposure to a specific allergen.[19][21][22] It is a valuable tool for diagnosing immediate, IgE-mediated reactions.[21][23]
Causality Behind Experimental Choices:
-
Whole Blood Sample: Using whole blood preserves the basophils in their native environment, which is crucial for their function.
-
Positive/Negative Controls: Anti-IgE or fMLP serves as a positive control to ensure the basophils are reactive, while a buffer control establishes the baseline activation level. This validates the assay's integrity.
-
Titration of Drug Concentration: Drugs can cause non-specific basophil degranulation at high concentrations. A dose-response curve is essential to identify a specific, immunologically-mediated activation.
Step-by-Step Methodology:
-
Blood Collection: Collect 3-5 mL of peripheral blood in a heparinized tube.
-
Drug Preparation: Prepare serial dilutions of the test drug (e.g., non-antibacterial sulfonamide) and the control drug (e.g., sulfamethoxazole) in a suitable buffer (e.g., HEPES). Concentrations typically range from 0.1 to 100 µg/mL.
-
Incubation: Aliquot 100 µL of whole blood into flow cytometry tubes. Add 50 µL of the prepared drug dilutions, positive control (anti-IgE), and negative control (buffer).
-
Staining: Incubate at 37°C for 15-30 minutes. Add a cocktail of fluorescently-labeled antibodies (e.g., anti-CD63-PE, anti-CCR3-PerCP, anti-HLA-DR-APC) to identify basophils and their activation status.
-
Lysis and Fixation: Incubate in the dark for 15 minutes. Lyse red blood cells using a lysing solution and then fix the cells.
-
Data Acquisition: Acquire samples on a flow cytometer. Gate on the basophil population (e.g., SSC-low, CCR3-positive, HLA-DR-negative).
-
Analysis: Quantify the percentage of activated basophils (CD63-positive) for each condition. A result is typically considered positive if the percentage of activated basophils is significantly higher than the negative control.
The LTT is designed to detect drug-specific T-cell sensitization, which is characteristic of delayed hypersensitivity reactions (e.g., maculopapular eruptions, DRESS).[20][24] The test measures the proliferation of peripheral blood mononuclear cells (PBMCs) after in vitro stimulation with the suspected drug.[25]
Causality Behind Experimental Choices:
-
PBMC Isolation: T-cells reside within the PBMC fraction. Isolating these cells from whole blood is necessary to create a concentrated culture for proliferation analysis.
-
Culture Period: T-cell proliferation is a slow process. A 5-7 day culture period is required to allow for antigen presentation, T-cell activation, and clonal expansion.
-
Proliferation Readout: Traditionally measured by [³H]-thymidine incorporation, modern methods use non-radioactive dyes (e.g., CFSE) or viability assays, which are safer and provide robust quantification.[24][26] The result is expressed as a Stimulation Index (SI), the ratio of proliferation with the drug to proliferation without it, providing a clear, normalized metric of sensitization.[27]
Step-by-Step Methodology:
-
PBMC Isolation: Isolate PBMCs from heparinized blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete cell culture medium (e.g., RPMI-1640 with 10% autologous serum) and plate in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Drug Stimulation: Add the test drug at various non-cytotoxic concentrations to the wells. Include a negative control (medium only) and a positive control (e.g., phytohemagglutinin, PHA).
-
Incubation: Culture the cells for 6-7 days in a humidified incubator at 37°C and 5% CO₂.
-
Proliferation Assay:
-
Classical Method: On day 5, add 1 µCi of [³H]-thymidine to each well and incubate for another 18-24 hours. Harvest the cells and measure radioactivity using a scintillation counter.
-
Modern Method: Alternatively, on day 6, add a viability reagent (e.g., based on cellular metabolic activity) and measure the signal according to the manufacturer's protocol.[24]
-
-
Data Analysis: Calculate the Stimulation Index (SI) as (mean counts per minute in drug-stimulated wells) / (mean counts per minute in negative control wells). An SI ≥ 3 is generally considered a positive result.
Conclusion
The long-held belief of universal cross-reactivity among all sulfonamide-containing drugs is not supported by chemical, immunological, or robust clinical evidence. The critical immunogenic determinants—the N4 arylamine group and the N1 heterocyclic ring—are unique to antibacterial sulfonamides. While a general predisposition to drug allergies in certain individuals may lead to reactions, this should not be confused with specific, structure-based cross-reactivity. For drug development professionals and researchers, this molecular understanding is paramount, allowing for more accurate risk assessment and preventing the unnecessary exclusion of valuable therapeutic agents. When doubt exists, validated in vitro diagnostic tools like the BAT and LTT offer a scientific basis for decision-making.
References
- 1. Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ccjm.org [ccjm.org]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide Allergies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. “Doctor, I have a Sulfa Allergy”: Clarifying the Myths of Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Approach to managing patients with sulfa allergy: Use of antibiotic and nonantibiotic sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. droracle.ai [droracle.ai]
- 11. Safety of celecoxib in individuals allergic to sulfonamide: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cross-Reactivity Between Sulfonamides and Loop or Thiazide Diuretics: Is it a Theoretical or Actual Risk? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. A Review of Safety Profile of Non-Antibiotic "Sulfa" Medications for Those Allergic to "Sulfa" — Cook County Emergency Medicine Residency [cookcountyem.com]
- 15. Sulfonylureas & Sulfa allergy | PPTX [slideshare.net]
- 16. researchgate.net [researchgate.net]
- 17. Managing medicines for people with sulfonamide allergy – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 18. mdpi.com [mdpi.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. In Vitro Diagnostic Testing for Antibiotic Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The basophil activation test in immediate-type drug allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Real-Life Utility of Basophil Activation Test in the Diagnosis of Immediate Hypersensitivity Drug Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scientificarchives.com [scientificarchives.com]
- 24. mdpi.com [mdpi.com]
- 25. The lymphocyte transformation test in the diagnosis of drug hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Diagnosis of drug hypersensitivity: lymphocyte transformation test and cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Antibacterial Spectrum of Novel Sulfonamide Derivatives
Introduction: Reinvigorating a Classic Antibacterial Scaffold
The sulfonamides, the first class of synthetic antibiotics, fundamentally changed modern medicine by providing a defense against previously fatal bacterial infections.[1][2][3] Their mechanism, the competitive inhibition of dihydropteroate synthase (DHPS), is a cornerstone of antimicrobial pharmacology.[2][4][5] This enzyme is critical for the bacterial synthesis of folic acid, a nutrient bacteria must produce themselves, unlike humans who acquire it from their diet.[4][6] By blocking this pathway, sulfonamides act as bacteriostatic agents, halting bacterial growth and allowing the host's immune system to clear the infection.[2][6]
However, the rise of widespread antibiotic resistance has diminished the efficacy of older sulfonamides.[1][7] This has spurred a renewed interest in developing novel sulfonamide derivatives. By modifying the core sulfanilamide structure, researchers aim to create next-generation compounds with enhanced potency, a broader spectrum of activity, and the ability to circumvent existing resistance mechanisms.[7][8][9] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the antibacterial spectrum of these new chemical entities, ensuring that the generated data is robust, comparable, and clinically relevant.
The Foundational Mechanism: Inhibition of Folate Synthesis
Understanding the mechanism of action is critical to designing a proper assessment. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for the DHPS enzyme.[5] This mimicry allows them to competitively bind to the enzyme's active site, halting the production of dihydropteroic acid and, consequently, tetrahydrofolate (THF), the active form of folate essential for synthesizing the building blocks of DNA and proteins.[10]
Caption: Sulfonamides competitively inhibit the DHPS enzyme in the bacterial folate synthesis pathway.
Part 1: Designing a Robust Screening Strategy
A successful assessment hinges on a well-designed experimental strategy. The goal is not merely to generate data, but to generate meaningful, comparative data. This requires careful selection of bacterial strains and appropriate antibiotic controls.
Panel Selection: Choosing the Right Bacterial Opponents
The choice of bacterial strains is paramount. A comprehensive panel should be selected to probe the breadth and limitations of the new derivatives.
-
Gram-Positive Representatives:
-
Staphylococcus aureus (e.g., ATCC 25923): A common pathogen responsible for a range of infections.[5][11]
-
Methicillin-resistant Staphylococcus aureus (MRSA): A critical inclusion to assess activity against a major drug-resistant pathogen.[11]
-
Bacillus subtilis (e.g., ATCC 6633): A standard Gram-positive control organism.[12][13]
-
-
Gram-Negative Representatives:
-
Escherichia coli (e.g., ATCC 25922): A ubiquitous Gram-negative pathogen and a workhorse of microbiology labs.[5][14]
-
Klebsiella pneumoniae: An opportunistic pathogen known for causing pneumonia and urinary tract infections.[12][15]
-
Pseudomonas aeruginosa (e.g., ATCC 27853): Notorious for its intrinsic resistance to many antibiotics and a crucial test for broad-spectrum activity.[5][13][15]
-
Causality: This diverse panel provides a multi-faceted challenge. Gram-positive and Gram-negative bacteria differ significantly in their cell wall structure, which can affect compound penetration. Including well-characterized resistant strains like MRSA is a critical gatekeeping step to determine if the new derivatives have potential to address unmet clinical needs.
Selection of Comparators and Controls
To contextualize the activity of new derivatives, they must be tested alongside established antibiotics.
-
Parent Sulfonamide: Include a widely used sulfonamide like Sulfamethoxazole. This provides a direct baseline to determine if the new modifications have improved potency.
-
Broad-Spectrum Control: A non-sulfonamide antibiotic, such as Ciprofloxacin, serves as a high-level benchmark for potency and spectrum.[12][16]
-
Growth and Sterility Controls: These are non-negotiable for validating the assay itself. A "no-drug" control ensures the bacteria can grow under the test conditions, and a "no-bacteria" control ensures the media is sterile.
Part 2: Core Methodology: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the gold standard for quantifying the in vitro potency of an antimicrobial agent. It is defined as the lowest concentration of the drug that prevents visible growth of a microorganism.[10] The broth microdilution method is a widely accepted, high-throughput technique for determining MIC values.[15]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Reagents:
-
Media: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). The cation concentration is critical for the activity of many antibiotics and using a standardized medium ensures reproducibility.
-
Compound Stock Solutions: Prepare high-concentration stock solutions (e.g., 10 mg/mL) of the new sulfonamide derivatives and control antibiotics in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), pick several bacterial colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL and is a critical step for standardizing the bacterial challenge.
-
Dilute this standardized suspension in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Plate Preparation (96-Well Plate):
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of the highest concentration of the test compound to the first column of wells, creating a 200 µL total volume.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient. Discard the final 100 µL from the last column.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well.
-
Crucially, this step must be performed precisely to ensure the final bacterial concentration is correct.
-
-
Incubation:
-
Seal the plates to prevent evaporation and incubate at 35-37°C for 16-20 hours.[10] Incubation time is standardized to allow for sufficient bacterial growth in the control wells.
-
-
Result Interpretation:
-
Following incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
-
Caption: A standardized workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Part 3: Data Interpretation and Comparative Analysis
Comparative Antibacterial Spectrum (MIC in µg/mL)
| Compound | S. aureus (ATCC 25923) | MRSA (Clinical Isolate) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| New Derivative 1 | 4 | 8 | 16 | >128 |
| New Derivative 2 | 2 | 2 | 4 | 32 |
| Sulfamethoxazole | 16 | >256 | 32 | >256 |
| Ciprofloxacin | 0.25 | 0.5 | 0.015 | 0.5 |
Note: Data for new derivatives are hypothetical for illustrative purposes. Reference MICs are based on typical ranges found in the literature.[10]
Analysis of the Hypothetical Data:
-
Expertise-Driven Insights: From this table, a clear narrative emerges. Both new derivatives show significantly improved potency against Gram-positive organisms, including the resistant MRSA strain, compared to the parent compound, Sulfamethoxazole. This is a promising result.
-
Structure-Activity Relationship (SAR): New Derivative 2 demonstrates superior broad-spectrum activity compared to Derivative 1.[17] Its effectiveness against P. aeruginosa, a bacterium against which sulfonamides are typically inactive, is particularly noteworthy.[5] This suggests that the chemical modifications in Derivative 2 may enhance cell penetration or improve binding affinity to the DHPS enzyme in a wider range of bacteria. The difference in activity between the two derivatives provides a crucial data point for future medicinal chemistry efforts to optimize the scaffold.[18][19]
Part 4: Advanced Characterization and Future Directions
While MIC provides a foundational assessment of potency, further studies are often required for a complete profile.
-
Time-Kill Assays: This assay determines whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[10] It involves exposing bacteria to the drug at concentrations relative to the MIC and measuring the number of viable cells over time. A ≥3-log₁₀ (99.9%) reduction in CFU/mL is typically considered bactericidal.[10]
-
Cytotoxicity Assessment: It is vital to ensure that the new derivatives are selective for bacterial cells. An MTT assay or similar method can be used to measure the toxicity of the compounds against human cell lines, providing an early indication of the therapeutic window.[10]
The systematic assessment of new sulfonamide derivatives is a multi-step process that requires careful planning, precise execution, and insightful interpretation. By employing a diverse panel of clinically relevant bacteria, using appropriate controls, and adhering to standardized protocols like broth microdilution, researchers can generate high-quality, comparable data. This rigorous approach is essential for identifying promising lead candidates, understanding structure-activity relationships, and ultimately contributing to the development of the next generation of effective antimicrobial agents to combat the growing threat of antibiotic resistance.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 7. acu.edu.in [acu.edu.in]
- 8. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 9. ajchem-b.com [ajchem-b.com]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. impactfactor.org [impactfactor.org]
- 17. A reanalysis of the structure-activity relationships of sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. openaccesspub.org [openaccesspub.org]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Palladium Catalysts for Pyridine Coupling
The functionalization of the pyridine scaffold is a foundational element in modern medicinal chemistry and materials science.[1] These nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. Among the array of synthetic tools available, palladium-catalyzed cross-coupling reactions have become indispensable for their versatility, efficiency, and functional group tolerance in forging new carbon-carbon and carbon-heteroatom bonds.[1][2]
However, the pyridine nucleus presents unique challenges. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3][4] Consequently, the success of these transformations hinges critically on the rational selection of the palladium catalyst system—a combination of a palladium precursor and a carefully chosen ligand.
This guide provides a comparative analysis of various palladium catalyst systems for the coupling of pyridine derivatives. We will delve into the causality behind experimental choices, present comparative performance data, and provide detailed, field-proven protocols to empower researchers, scientists, and drug development professionals to navigate the complexities of pyridine coupling with confidence.
The Challenge: Understanding Ligand-Catalyst-Substrate Interactions
The efficacy of a palladium catalyst in pyridine coupling is governed by the electronic and steric properties of its ancillary ligand. The ligand's primary roles are to stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle. For challenging substrates like pyridines, particularly the less reactive chloropyridines, the choice of ligand is paramount.[5]
-
Electron-rich and Bulky Ligands: These are often required to promote the rate-limiting oxidative addition step, where the palladium(0) center inserts into the pyridine-halogen bond.[2] Increased electron density on the palladium atom makes it more nucleophilic and thus more reactive towards the electrophilic carbon-halogen bond.
-
Steric Hindrance: Bulky ligands can also promote the final reductive elimination step, where the new bond is formed and the product is released, thereby turning over the catalyst.[2]
-
N-Heterocyclic Carbenes (NHCs): These have emerged as a powerful class of ligands. Their strong σ-donating properties create highly active and stable palladium complexes, often allowing for lower catalyst loadings and the coupling of otherwise unreactive substrates.[2]
Comparative Performance of Palladium Catalysts
The optimal catalyst system is highly dependent on the specific cross-coupling reaction being performed (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) and the nature of the pyridine halide (I > Br > Cl in terms of reactivity).[5]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions.[2]
Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Halopyridines
| Catalyst System (Pd Precursor / Ligand) | Pyridine Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Pd(PPh₃)₄ | 3-Bromopyridine | Phenylboronic Acid | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | [2] |
| Pd(OAc)₂ / SPhos | 3-Bromopyridine | Phenylboronic Acid | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | [2] |
| PEPPSI-IPr | 3-Bromopyridine | Phenylboronic Acid | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [2] |
| PdCl₂(dppf) | 2-Bromo-4-iodopyridine | Phenylboronic Acid | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | [5] |
| Pd(OAc)₂ / SPhos | 4-Chloropyridine | Phenylboronic Acid | K₃PO₄ | 1,4-Dioxane | 110 | 18 | High | [1] |
Analysis and Causality:
-
Traditional vs. Modern Ligands: While classical catalysts like Pd(PPh₃)₄ are effective for more reactive substrates like bromopyridines, they often require higher catalyst loadings and longer reaction times.[2] The use of bulky, electron-rich phosphine ligands like SPhos dramatically improves performance, leading to higher yields in shorter times.[2] This is because SPhos accelerates both the oxidative addition and reductive elimination steps.
-
The Power of NHCs: The PEPPSI-IPr catalyst, featuring an N-heterocyclic carbene ligand, demonstrates superior activity, achieving a near-quantitative yield at a very low catalyst loading (0.5 mol%) in just 2 hours.[2] The strong σ-donating character of the IPr ligand makes the palladium center highly active.
-
Chemoselectivity: In dihalopyridines, such as 2-bromo-4-iodopyridine, the higher reactivity of the C-I bond can be exploited for selective coupling. Catalyst systems like PdCl₂(dppf) and Pd(OAc)₂/SPhos effectively catalyze the reaction at the iodo position while leaving the bromo position intact for subsequent functionalization.[5]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for synthesizing arylamines, a common motif in pharmaceuticals. The reaction couples an amine with an aryl halide.[6]
Table 2: Catalyst Performance in Buchwald-Hartwig Amination of Halopyridines
| Catalyst System (Pd Precursor / Ligand) | Pyridine Substrate | Amine Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Pd(OAc)₂ / Xantphos | 2-Bromo-4-iodopyridine | Morpholine | Cs₂CO₃ | Toluene | 110 | 16 | ~85-95 | [5] |
| Pd(OAc)₂ / BINAP | 3-Bromopyridine | Aniline | NaOtBu | Toluene | 100 | 8 | High | [7] |
| Pd₂(dba)₃ / XPhos | 2-Chloropyridine | Piperidine | NaOtBu | Toluene | 100 | 12 | High | [6] |
| Pd(OAc)₂ / Xantphos | 2,6-Dichloropyridine | Aminothiophene | Cs₂CO₃ | Dioxane | 110 | 24 | Moderate | [7] |
Analysis and Causality:
-
Ligand Choice is Crucial: Ligands with wide bite angles, such as Xantphos and BINAP, are often essential for successful Buchwald-Hartwig aminations.[5][7] These ligands facilitate the C-N reductive elimination step, which can be challenging.
-
Substrate Deactivation: Deactivated substrates, such as aminothiophenes, require robust catalytic systems. The combination of Pd(OAc)₂, Xantphos, and a strong base like Cs₂CO₃ has proven effective for coupling these challenging nucleophiles with halopyridines.[7]
-
Handling Dihalopyridines: When using substrates like 2,6-dihalopyridines, controlling the reaction stoichiometry and conditions is key to achieving mono-amination versus di-amination. The reactivity trend (iodo > bromo > chloro) can be used to favor single substitution.[7]
Sonogashira Coupling: Introducing Alkynes
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a dual palladium and copper catalyst system.[8] It is a powerful method for installing alkyne functionalities.[9]
Table 3: Catalyst Performance in Sonogashira Coupling of Halopyridines
| Catalyst System (Pd/Cu) | Pyridine Substrate | Alkyne Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridine | Phenylacetylene | Et₃N | DMF | 100 | 3 | 96 | [10] |
| PdCl₂(PPh₃)₂ / CuI | 2-Bromo-4-iodopyridine | Phenylacetylene | Et₃N | THF | 65 | 6 | ~90-98 | [5] |
| Pd(PPh₃)₄ / CuI | 3-Iodopyridine | (CH₃)₃Si-acetylene | Et₃N | Benzene | 80 | 4 | High | [8] |
Analysis and Causality:
-
Dual Catalytic System: The classic Sonogashira mechanism involves a palladium cycle and a copper cycle. The copper(I) salt reacts with the alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[8]
-
High Efficiency: This reaction is generally very efficient, providing high yields under relatively mild conditions for a wide range of substrates, including functionalized bromopyridines.[10]
-
Selective Coupling: Similar to the Suzuki coupling, the Sonogashira reaction on 2-bromo-4-iodopyridine proceeds selectively at the more reactive C-I bond, demonstrating the principle of chemoselective functionalization.[5]
Mechanistic Underpinnings: The Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is key to troubleshooting and optimizing reactions. The Suzuki-Miyaura reaction serves as an excellent model. The cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11]
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: A low-valent Pd(0) species inserts into the pyridyl-halide (Py-X) bond to form a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[11]
-
Transmetalation: The organic group (R) from the boron reagent is transferred to the palladium center, displacing the halide (X). This step is typically facilitated by a base.[11]
-
Reductive Elimination: The two organic fragments (Py and R) on the palladium center couple, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]
Experimental Protocols
The following are generalized, yet robust, procedures for common palladium-catalyzed pyridine couplings. Note: These reactions must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent catalyst deactivation and ensure reproducibility.[3]
Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.[5]
Protocol 1: Suzuki-Miyaura Coupling using a Phosphine-Based Catalyst[2]
This protocol is suitable for coupling a bromopyridine with an arylboronic acid using a modern phosphine ligand.
-
Materials:
-
Bromopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
SPhos (2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed 1,4-dioxane (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂, SPhos, K₃PO₄, the bromopyridine, and the arylboronic acid.
-
Seal the flask with a septum, then evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination of a Chloropyridine[6][12]
This protocol uses a robust catalyst system for the more challenging coupling of a chloropyridine.
-
Materials:
-
Chloropyridine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
XPhos (2.5 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Degassed toluene (5 mL)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.
-
Add the chloropyridine and the amine.
-
Add the degassed toluene.
-
Seal the tube and heat the mixture with stirring to 100-110 °C.
-
Monitor the reaction progress. Reactions with aryl chlorides may require 12-24 hours.
-
After completion, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black.
-
Concentrate the filtrate and purify the crude product via column chromatography.
-
Conclusion and Future Outlook
The palladium-catalyzed functionalization of pyridines is a mature yet continually evolving field. While classical catalysts like Pd(PPh₃)₄ have their place, the development of sophisticated phosphine and N-heterocyclic carbene ligands has been transformative, enabling the coupling of previously inaccessible substrates under milder conditions and with greater efficiency.[2][12] As this guide demonstrates, successful pyridine coupling is not a matter of a one-size-fits-all solution. It requires a nuanced understanding of the substrate's reactivity, the specific transformation desired, and the distinct advantages offered by each class of palladium catalyst. By leveraging the comparative data and protocols presented herein, researchers can make informed decisions to accelerate their discovery and development programs. The future will likely see the development of even more active and robust catalysts, including those based on more sustainable and earth-abundant metals, further expanding the synthetic chemist's toolkit for modifying this critical heterocycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. nobelprize.org [nobelprize.org]
- 12. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis: 5-Bromopyridine-2-sulfonamide Derivatives vs. Established Carbonic Anhydrase Inhibitors in Glaucoma Management
This guide provides an in-depth, objective comparison of the therapeutic efficacy of emerging 5-Bromopyridine-2-sulfonamide derivatives against established, FDA-approved carbonic anhydrase inhibitors for the management of glaucoma. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes mechanistic insights, comparative preclinical data, and detailed experimental protocols to inform next-generation drug discovery efforts.
Introduction: The Unmet Need in Glaucoma Therapy
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy.[1] Elevated intraocular pressure (IOP) stands as a major and modifiable risk factor in its pathogenesis.[1][2] The primary therapeutic strategy revolves around lowering IOP to prevent further damage to the optic nerve.[1]
For decades, sulfonamide-based drugs known as carbonic anhydrase inhibitors (CAIs) have been a cornerstone of glaucoma treatment.[3][4] They function by suppressing the secretion of aqueous humor in the eye, the fluid responsible for maintaining IOP.[1][5] However, existing CAIs, while effective, are not without their limitations, ranging from systemic side effects with oral formulations to local tolerance issues with topical agents.[6][7] This has fueled a persistent search for novel inhibitors with improved potency, isoform selectivity, and superior safety profiles.
The this compound scaffold has emerged as a highly valuable starting point in medicinal chemistry for this purpose.[8][9] The presence of a bromine atom on the pyridine ring provides a reactive site for extensive chemical modification, allowing for the systematic design of new derivatives.[9] This guide will dissect the mechanism of action, compare the efficacy of these novel derivatives against incumbents like Acetazolamide and Dorzolamide, and provide the detailed methodologies required to validate these findings in a research setting.
Part 1: The Molecular Target: Carbonic Anhydrase and Its Inhibition
The therapeutic effect of this entire class of drugs hinges on the inhibition of carbonic anhydrase (CA), a family of zinc-containing metalloenzymes.[10][11] These enzymes are critical catalysts for the reversible hydration of carbon dioxide to bicarbonate and a proton.[11][12]
In the ciliary body of the eye, CA enzymes (predominantly isoform CA-II) facilitate the production of bicarbonate ions. This process drives fluid transport and the subsequent secretion of aqueous humor into the anterior chamber. By inhibiting CA, these drugs reduce bicarbonate formation, thereby decreasing aqueous humor production and lowering IOP.[2][5][12]
The primary sulfonamide moiety (-SO₂NH₂) is the key pharmacophore responsible for this inhibitory activity. It coordinates to the zinc ion at the enzyme's active site, mimicking the transition state of the native reaction and blocking catalytic activity.[11]
A critical aspect of modern CAI development is isoform selectivity . Humans express 15 different CA isoforms, and their abnormal expression is linked to various diseases.[13] While CA-II is the primary target for glaucoma, off-target inhibition of other isoforms like CA-I can lead to unwanted side effects. Novel derivatives that selectively inhibit CA-II over other isoforms are therefore highly desirable.
Part 2: The Incumbents: A Look at FDA-Approved CAIs
The current therapeutic landscape is dominated by two key drugs representing systemic and topical administration routes.
-
Acetazolamide (Diamox®): One of the first CAIs used, it is administered orally.[1][14] While effective, its utility is hampered by a range of systemic side effects due to widespread CA inhibition throughout the body. These can include tingling in extremities, fatigue, and metabolic acidosis.[6][15]
-
Dorzolamide (Trusopt®): A topically administered CAI developed to minimize systemic side effects.[7] It is a primary treatment option for open-angle glaucoma and ocular hypertension.[5][16] While generally well-tolerated, local side effects such as stinging, burning, and a bitter taste are common.[7]
Table 1: Clinical Efficacy of Established Carbonic Anhydrase Inhibitors
| Drug | Administration | Typical Dosing Regimen | Peak IOP Reduction | Trough IOP Reduction | Key References |
| Acetazolamide | Oral | 250 mg to 1000 mg daily | Varies significantly | Varies significantly | [14][17] |
| Dorzolamide (2%) | Topical | One drop, three times daily | 18-23% (~4-6 mmHg) | 13-18% (~3-4.5 mmHg) | [2][7][18] |
| Dorzolamide/Timolol | Topical | One drop, twice daily | ~25-30% | ~20-25% | [5] |
Part 3: The Challengers: Efficacy of Novel Sulfonamide Derivatives
Research into new sulfonamide derivatives aims to enhance potency against target CA isoforms while improving selectivity to minimize side effects. Studies have shown that modifying the heterocyclic ring and adding various "tail" moieties to the core sulfonamide structure can dramatically alter the inhibition profile.[11][19]
Several studies have synthesized novel sulfonamide derivatives and evaluated their CA inhibitory activity, often demonstrating potency that meets or exceeds that of Acetazolamide. For instance, a series of synthesized sulfonamide derivatives showed potent inhibitory activity against CA-II, with some compounds exhibiting lower IC₅₀ values than the positive control, Acetazolamide.[20] This indicates a stronger binding affinity for the target enzyme.
Table 2: Comparative In Vitro Efficacy (IC₅₀) of Novel Sulfonamides vs. Acetazolamide
| Compound Class | Target Isoform | IC₅₀ Value (nM) | Reference Compound | IC₅₀ Value (nM) | Key References |
| Novel Sulfonamide 1e | Carbonic Anhydrase II | < Acetazolamide's IC₅₀ | Acetazolamide | Not specified | [20] |
| Novel Sulfonamide 2b | Carbonic Anhydrase II | < Acetazolamide's IC₅₀ | Acetazolamide | Not specified | [20] |
| Novel Sulfonamide 3a | Carbonic Anhydrase II | < Acetazolamide's IC₅₀ | Acetazolamide | Not specified | [20] |
| Chlorazolamide Complexes | Carbonic Anhydrase II | Potent Inhibition | Chlorazolamide | Potent Inhibition | [21] |
Note: Specific IC₅₀ values from the referenced study were not provided, but the compounds were reported to be more potent than the control.
The key advantage of using a scaffold like this compound is the ability to perform synthetic modifications that can fine-tune the molecule's properties. This allows for a structure-activity relationship (SAR) approach to optimize for potency against CA-II and selectivity against other isoforms, potentially leading to a drug with the efficacy of Dorzolamide but with an even better tolerability profile.
Part 4: Experimental Protocols for Efficacy Assessment
Validating the efficacy of a novel CAI requires a rigorous, multi-step approach, beginning with in vitro enzymatic assays and progressing to in vivo animal models.
In Vitro Protocol: Carbonic Anhydrase Inhibition Assay
This protocol is based on the principle that carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which can be measured spectrophotometrically.[10] An inhibitor will slow this reaction rate.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific carbonic anhydrase isoform.
Materials:
-
Human or bovine carbonic anhydrase (e.g., CA-II)
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Test compounds (e.g., this compound derivatives)
-
Positive control inhibitor (e.g., Acetazolamide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO (for dissolving compounds)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer and bring to room temperature.
-
Prepare a stock solution of the CA enzyme in cold Assay Buffer. Immediately before use, dilute the stock to the desired working concentration (e.g., 10-60 units/mL).[10]
-
Prepare a stock solution of p-NPA substrate in DMSO or acetonitrile. This should be prepared fresh.[10]
-
Prepare serial dilutions of the test compounds and the positive control (Acetazolamide) in Assay Buffer. Ensure the final DMSO concentration in the well is low (<1%) to avoid affecting enzyme activity.
-
-
Plate Setup (in triplicate):
-
Blank Wells: 180 µL Assay Buffer + 20 µL Substrate Solution (No Enzyme).
-
Maximum Activity Wells: 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound Wells: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.
-
Positive Control Wells: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution + 20 µL CA Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the buffer, DMSO/inhibitor solutions, and enzyme solution to the respective wells as outlined above.
-
Incubate the plate at room temperature for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[10]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 400-405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.[10]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the maximum activity control (DMSO).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
In Vivo Protocol Overview: IOP Reduction in Animal Models
Once a compound shows promising in vitro potency, its ability to lower IOP must be tested in a living system. Rabbits and non-human primates are common animal models for glaucoma research as their ocular anatomy shares similarities with humans.[22][23]
Objective: To evaluate the IOP-lowering efficacy and duration of action of a topically applied test compound.
Methodology Overview:
-
Animal Acclimatization & Baseline: Animals are acclimatized to the laboratory environment and handling procedures. Baseline IOP is measured multiple times using a tonometer to establish a stable starting point.
-
Induction of Ocular Hypertension (if required): In some models, IOP is artificially elevated to mimic glaucomatous conditions. This can be done via methods like intracameral injection of microbeads or laser photocoagulation of the trabecular meshwork.[22][24]
-
Drug Administration: A single drop of the test compound formulation is administered to one eye, while the contralateral eye receives a vehicle control.
-
IOP Measurement: IOP is measured in both eyes at set time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the peak effect and duration of action.
-
Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. The efficacy of the test compound is determined by the magnitude and duration of the IOP reduction compared to the vehicle control.
Conclusion and Future Directions
The development of novel carbonic anhydrase inhibitors is a critical endeavor in the quest for more effective and better-tolerated glaucoma therapies. While established drugs like Dorzolamide and Acetazolamide are effective, they present challenges related to side effects and patient compliance. The this compound scaffold represents a promising platform for designing next-generation CAIs. Preclinical data on related novel sulfonamides suggest that it is possible to achieve superior in vitro potency compared to existing drugs.[20]
The ultimate goal is to leverage the synthetic versatility of this scaffold to develop a topical CAI with high selectivity for the ocular CA-II isoform, potent IOP-lowering activity, and a minimal side-effect profile. Further research focusing on structure-activity relationships, isoform-specific screening, and advanced formulation strategies will be essential to translate the promise of these derivatives into clinically superior treatments for glaucoma patients.
References
- 1. Carbonic Anhydrase Inhibitors for the Treatment of Glaucoma - West Coast Glaucoma [westcoastglaucoma.com]
- 2. drugs.com [drugs.com]
- 3. Popular Carbonic Anhydrase Inhibitors List, Drug Prices and Medication Information - GoodRx [goodrx.com]
- 4. List of carbonic anhydrase inhibitors: Uses, common brands, and safety information [singlecare.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. new-glaucoma-treatments.com [new-glaucoma-treatments.com]
- 7. Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. This compound | 19642-68-3 | Benchchem [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Acetazolamide? [synapse.patsnap.com]
- 13. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Mechanisms of action of acetazolamide in the prophylaxis and treatment of acute mountain sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. clinicaltrials.eu [clinicaltrials.eu]
- 17. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. researchgate.net [researchgate.net]
- 20. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. ehu.eus [ehu.eus]
- 24. bjo.bmj.com [bjo.bmj.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromopyridine-2-sulfonamide
Hazard Assessment: A Precautionary Approach
5-Bromopyridine-2-sulfonamide must be handled as a hazardous substance. This assessment is based on an extrapolation of data from structurally related compounds. The pyridine ring is associated with harmful effects if inhaled, swallowed, or in contact with skin[1]. The presence of a bromine atom classifies it as a halogenated organic compound, a category subject to specific environmental regulations[2][3][4]. Sulfonamides as a class can be biologically active, warranting careful handling.
Therefore, all waste containing this compound—including pure substance, contaminated labware (e.g., vials, pipette tips, gloves), and solutions—must be classified and managed as hazardous chemical waste.
Table 1: Extrapolated Hazard Profile for this compound
| Hazard Category | Potential Risk | Rationale & Supporting Evidence |
|---|---|---|
| Acute Oral Toxicity | Harmful/Toxic if swallowed | Pyridine derivatives are known to be harmful if ingested[1][5][6]. |
| Acute Dermal Toxicity | Harmful in contact with skin | Brominated pyridines can be fatal or toxic in contact with skin[6]. Skin irritation is a common hazard[7][8]. |
| Acute Inhalation Toxicity | Harmful if inhaled | Vapors or dusts from pyridine compounds can cause respiratory irritation[5][7]. |
| Eye Irritation | Causes serious eye irritation | A common characteristic of brominated pyridines and related compounds[7][8][9]. |
| Environmental Hazard | Harmful to aquatic life | Halogenated organic compounds can persist in the environment. Discharge into drains or the environment must be avoided[5][6]. |
Immediate Safety & Personal Protective Equipment (PPE)
Before beginning any work that will generate this compound waste, ensure all safety measures are in place.
-
Engineering Controls : All handling and weighing of the solid compound, as well as solution preparation and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure eyewash stations and safety showers are accessible[10].
-
Personal Protective Equipment (PPE) : A baseline of required PPE includes:
-
Eye Protection : Chemical safety goggles are mandatory.
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile). If performing extended operations, consider double-gloving.
-
Body Protection : A fully buttoned lab coat must be worn to prevent skin contact[11].
-
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to final collection. Adherence to this workflow is critical.
Step 1: Waste Identification and Segregation
Proper segregation is the foundation of safe waste management. It prevents dangerous chemical reactions and ensures proper treatment.
-
Action : At the point of generation, immediately classify all materials contaminated with this compound as hazardous waste.
-
Causality : This compound should be segregated from other waste streams, particularly strong oxidizing agents, to prevent unforeseen reactions[10][11]. Do not mix this waste with other incompatible materials.
Step 2: Proper Containerization
The choice of container is critical to prevent leaks and ensure safe storage.
-
Action :
-
Select a container made of a compatible material (e.g., high-density polyethylene - HDPE) that is in good condition with a secure, leak-proof lid[1][11].
-
Collect different forms of waste in separate, appropriate containers:
-
Solid Waste : Unused compound, contaminated weigh boats, and disposable labware.
-
Liquid Waste : Solutions containing the compound.
-
Contaminated Sharps : Needles or other contaminated sharp objects must go into a designated, puncture-proof sharps container.
-
Contaminated PPE : Used gloves and disposable lab coats should be collected in a designated hazardous waste bag or container[1].
-
-
Step 3: Comprehensive Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Action : As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound".
-
The words "Hazardous Waste".
-
An accurate list of all components and their approximate percentages.
-
The date of waste generation (the "accumulation start date").
-
The relevant hazard characteristics (e.g., Toxic, Irritant).
-
Step 4: Interim Storage (Satellite Accumulation)
Waste must be stored safely at or near its point of generation.
-
Action : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[11].
-
Causality : The SAA must be under the control of laboratory personnel, ensuring the waste is not abandoned or mishandled. It should be located away from ignition sources and incompatible chemicals[10].
Step 5: Final Disposal Coordination
Final disposal must be handled by trained professionals.
-
Action : Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for a pickup[1].
-
Trustworthiness : Never dispose of this chemical down the drain or in the regular trash[6]. Your EHS office will ensure the waste is transported and disposed of by a licensed hazardous waste contractor in accordance with all local, state, and federal regulations, likely via high-temperature incineration appropriate for halogenated organic compounds[2][12].
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Decision workflow for handling this compound waste.
Emergency Procedures: Spills and Exposure
Accidents require immediate and correct responses to mitigate harm.
Minor Spill (inside a chemical fume hood):
-
Containment : Use an inert absorbent material like vermiculite or sand to contain the spill[1].
-
Collection : Carefully collect the absorbed material and any contaminated debris using non-sparking tools.
-
Packaging : Place all collected materials into a properly labeled hazardous waste container.
-
Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Personnel Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention[8][9].
-
Skin Contact : Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove any contaminated clothing. If irritation persists, seek medical attention[8][9].
-
Inhalation : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention[8][9].
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[5].
In all cases of exposure or major spills, notify your supervisor and institutional EHS office immediately.
Regulatory Framework: EPA and OSHA Compliance
Proper disposal is not just a matter of safety but also of regulatory compliance.
-
Environmental Protection Agency (EPA) : The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates hazardous waste. As a halogenated organic compound, this compound waste is subject to strict treatment standards and land disposal restrictions[2][13].
-
Occupational Safety and Health Administration (OSHA) : OSHA's regulations, such as the Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, govern workplace safety. This includes requirements for employee training on chemical hazards, proper PPE, and emergency procedures[14][15][16].
By following the procedures outlined in this guide, your laboratory will not only foster a culture of safety but also ensure compliance with these key federal regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. View Document - California Code of Regulations [govt.westlaw.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. benchchem.com [benchchem.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. wku.edu [wku.edu]
- 14. cleanmanagement.com [cleanmanagement.com]
- 15. resources.duralabel.com [resources.duralabel.com]
- 16. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
A Researcher's Guide to the Safe Handling of 5-Bromopyridine-2-sulfonamide
As a novel building block in medicinal chemistry, 5-Bromopyridine-2-sulfonamide holds significant promise in the synthesis of innovative therapeutics, from kinase inhibitors to anti-inflammatory agents.[1] Its unique structure, featuring both a bromine atom and a sulfonamide group, makes it a versatile intermediate for derivatization and cross-coupling reactions.[1] However, the very reactivity that makes this compound valuable also necessitates a thorough understanding and implementation of stringent safety protocols.
This guide provides essential, experience-driven safety and logistical information for researchers, scientists, and drug development professionals. Our objective is to empower you with the knowledge to handle this compound not just safely, but with the confidence that comes from understanding the causality behind each procedural step.
Hazard Identification and Risk Assessment: Understanding the "Why"
While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, we can infer its potential hazards by examining analogous compounds and functional group toxicities. The precautionary principle dictates that in the absence of complete data, we treat the substance with a high degree of caution.
Based on safety data for structurally related bromopyridines and sulfonamides, researchers should assume that this compound may be:
-
Acutely Toxic : By ingestion and dermal contact. Similar brominated heterocyclic compounds are known to be toxic if swallowed and can be fatal if absorbed through the skin.
-
A Skin and Eye Irritant : Direct contact is likely to cause skin irritation and serious eye irritation.[2][3]
-
A Respiratory Irritant : Inhalation of dust or aerosols may lead to respiratory tract irritation.[2]
Given these potential hazards, a thorough risk assessment is the foundational step before any handling. This involves not just acknowledging the intrinsic properties of the chemical, but also evaluating the specific experimental context: the quantity being used, the duration of exposure, and the potential for aerosolization.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of appropriate PPE is a critical control measure. The following table summarizes the recommended PPE for handling this compound, grounded in guidelines for handling hazardous chemicals.[4][5]
| Task | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves, Lab Coat, Safety Goggles, N95/FFP2 Respirator | To prevent skin contact with the solid compound and inhalation of fine particulates. Double gloving provides an extra layer of protection against potential tears or contamination.[4][6] |
| Dissolving and Solution Handling | Double Nitrile Gloves, Chemical-Resistant Gown, Chemical Splash Goggles, Face Shield | Working with solutions increases the risk of splashes. A face shield and chemical splash goggles are essential to protect the eyes and face. A chemical-resistant gown will prevent permeation of the chemical to your clothing and skin.[5] |
| Running Reactions and Work-up | Double Nitrile Gloves, Chemical-Resistant Gown, Chemical Splash Goggles, Face Shield (if outside a fume hood) | These procedures often involve heating, agitation, and transfers, which can increase the risk of splashes and aerosol generation. All manipulations should be performed within a certified chemical fume hood. |
| Waste Disposal | Double Nitrile Gloves, Chemical-Resistant Gown, Chemical Splash Goggles | Handling waste containers carries the same risks of contamination and exposure as handling the primary substance. |
A Note on Glove Selection: Always use powder-free nitrile gloves, as the powder can absorb and aerosolize hazardous compounds.[6] Change gloves frequently, at least every hour, and immediately if you suspect contamination.[4] When double-gloving, wear the inner glove under the cuff of your lab coat and the outer glove over the cuff for maximum protection.[4]
Operational Plan: Step-by-Step Handling Protocols
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your experiment.
3.1. Preparation and Weighing:
-
Designated Area: Conduct all manipulations of solid this compound within a chemical fume hood or a ventilated balance enclosure.
-
Pre-Task Check: Before starting, ensure that all necessary PPE is donned correctly and that a chemical spill kit is readily accessible.
-
Weighing: Use a tared weigh boat or glassine paper. Avoid creating dust by handling the material gently.
-
Cleaning: After weighing, carefully clean the balance and surrounding surfaces with a damp cloth to remove any residual particles. Dispose of the cloth as hazardous waste.
3.2. Dissolution and Reaction Setup:
-
Inert Environment: If the reaction is air or moisture-sensitive, ensure the dissolution is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add the solvent to the solid slowly to prevent splashing. If the dissolution is exothermic, cool the flask in an ice bath.
-
Transfers: Use a syringe or cannula for liquid transfers to minimize the risk of spills.
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal is a critical and often overlooked aspect of laboratory safety.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, weigh boats, pipette tips, and contaminated labware, must be disposed of in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled container. Do not mix with incompatible waste streams.
-
Container Labeling: Ensure all waste containers are labeled with the full chemical name and a description of the contents.
-
Institutional Guidelines: Follow your institution's specific guidelines for hazardous waste disposal.
Emergency Procedures: Planning for the Unexpected
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is vital.
5.1. Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Seek immediate medical attention.
5.2. Chemical Spill Response:
The following workflow diagram outlines the immediate steps to take in the event of a chemical spill.
Caption: Workflow for responding to a chemical spill.
For large or unmanageable spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EH&S) department. Do not attempt to clean up a spill if you are not trained or equipped to do so.
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly unlock the scientific potential of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. pppmag.com [pppmag.com]
- 7. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

